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  • Product: tert-butyl 2-hydroxy-5-iodobenzoate
  • CAS: 15125-90-3

Core Science & Biosynthesis

Foundational

physicochemical properties of tert-butyl 2-hydroxy-5-iodobenzoate

Topic: Physicochemical Properties and Synthetic Utility of tert-Butyl 2-Hydroxy-5-iodobenzoate Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties and Synthetic Utility of tert-Butyl 2-Hydroxy-5-iodobenzoate Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

tert-Butyl 2-hydroxy-5-iodobenzoate (CAS: 15125-90-3) is a specialized synthetic intermediate utilized primarily in medicinal chemistry as a robust scaffold for constructing polysubstituted aromatic systems.[1] Its value lies in its orthogonal reactivity : the tert-butyl ester provides steric protection against nucleophilic attack and resistance to basic hydrolysis, while the iodine substituent at the 5-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). This guide details its physicochemical profile, validated synthesis protocols, and spectral characteristics.

Chemical Identity & Structural Analysis

Parameter Data
IUPAC Name tert-butyl 2-hydroxy-5-iodobenzoate
CAS Number 15125-90-3
Molecular Formula C₁₁H₁₃IO₃
Molecular Weight 320.12 g/mol
SMILES CC(C)(C)OC(=O)C1=CC(I)=CC=C1O
InChIKey LOSNREINCMRCOA-UHFFFAOYSA-N

Structural Insight: The molecule features a "push-pull" electronic system. The phenolic hydroxyl group (electron-donating) at the ortho position forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester. This interaction locks the conformation, reducing the pKa of the phenol compared to non-hydrogen-bonded isomers and significantly influencing its solubility profile in non-polar solvents.

Physicochemical Properties

The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, ChemAxon) where specific literature values for this derivative are scarce.

Physical State & Solubility[8]
  • Appearance: Typically a white to off-white crystalline solid.[2]

  • Melting Point: Predicted range 55–65 °C .

    • Note: Unlike its parent acid (5-iodosalicylic acid, mp ~190 °C), the esterification disrupts intermolecular hydrogen bonding dimers, significantly lowering the lattice energy.

  • Solubility Profile:

    • High Solubility: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Chloroform.

    • Moderate Solubility: Methanol, Ethanol (may transesterify under acidic/basic conditions).

    • Insoluble: Water (Hydrophobic backbone).

Quantitative Descriptors
Property Value Significance
LogP (Octanol/Water) ~4.4 (Predicted)Highly lipophilic due to the tert-butyl and iodine groups. Requires non-polar mobile phases for chromatography.
pKa (Phenol) 8.0 ± 0.5The electron-withdrawing iodine atom increases acidity relative to phenol (pKa 10), but the intramolecular H-bond stabilizes the proton.
Polar Surface Area (PSA) 46.53 ŲIndicates good membrane permeability potential for derivatives.
H-Bond Donors/Acceptors 1 / 3The single donor is the phenolic -OH.

Synthetic Protocols

Direct acid-catalyzed esterification of salicylic acid derivatives with tert-butanol is often sluggish due to steric hindrance. The Steglich Esterification is the preferred, self-validating protocol for this synthesis.

Protocol A: Steglich Esterification (Recommended)[9]
  • Mechanism: DCC-mediated activation of the carboxylic acid followed by DMAP-catalyzed acyl transfer.

  • Scale: 10 mmol basis.

Reagents:

  • 5-Iodosalicylic acid (2.64 g, 10 mmol)

  • tert-Butanol (anhydrous, 1.1 g, 15 mmol)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (2.27 g, 11 mmol)

  • DMAP (4-Dimethylaminopyridine) (0.12 g, 1 mmol, 10 mol%)

  • DCM (anhydrous, 50 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and cool under nitrogen. Add 5-iodosalicylic acid, DMAP, and DCM. Stir to dissolve.

  • Addition: Add tert-butanol. Cool the mixture to 0 °C using an ice bath.

  • Activation: Dropwise add a solution of DCC in 10 mL DCM over 15 minutes. Critical: A white precipitate (dicyclohexylurea, DCU) will form almost immediately, confirming reaction progress.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Filter the suspension through a Celite pad to remove DCU. Wash the pad with cold DCM.

  • Extraction: Wash the filtrate with 0.5 N HCl (2 x 30 mL) to remove DMAP, followed by saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid, and finally brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: 0–5% EtOAc in Hexanes).

Validation Check:

  • TLC: R_f ~0.7 (Hexane:EtOAc 9:1). The product spot should be UV active and distinct from the starting acid (R_f < 0.1).

Spectral Characterization (Predicted)

Researchers should verify the synthesized product against these spectral signatures.

¹H NMR (400 MHz, CDCl₃):

  • δ 11.05 (s, 1H): Phenolic -OH (Deshielded due to intramolecular H-bond).

  • δ 8.12 (d, J = 2.2 Hz, 1H): H-6 (Ortho to ester, meta to iodine).

  • δ 7.68 (dd, J = 8.7, 2.2 Hz, 1H): H-4 (Para to ester).

  • δ 6.75 (d, J = 8.7 Hz, 1H): H-3 (Ortho to hydroxyl).

  • δ 1.63 (s, 9H): tert-Butyl methyl protons.

¹³C NMR (100 MHz, CDCl₃):

  • Carbonyl: ~169.5 ppm.

  • Aromatic C-O: ~161.0 ppm.

  • C-I: ~79.5 ppm (Upfield due to heavy atom effect).

  • t-Butyl Quaternary: ~84.0 ppm.

  • t-Butyl Methyls: ~28.2 ppm.

Reactivity & Applications Workflow

The compound serves as a "bifunctional switch." The iodine allows for carbon-carbon bond formation, while the tert-butyl group acts as a robust protecting group that can be removed under acidic conditions (TFA) without affecting base-sensitive motifs installed during coupling.

ReactionPathway Start 5-Iodosalicylic Acid Intermediate tert-Butyl 2-hydroxy- 5-iodobenzoate (Scaffold) Start->Intermediate Steglich Esterification (DCC, DMAP, t-BuOH) Intermediate->Intermediate Stable to: LiOH, K2CO3, NaH Coupled Suzuki/Sonogashira Product Intermediate->Coupled Pd(PPh3)4, Ar-B(OH)2 (Base Stable) Final Deprotected Benzoic Acid Coupled->Final TFA / DCM (Acid Labile)

Caption: Orthogonal reactivity pathway showing the stability of the tert-butyl ester during base-mediated Pd-coupling, followed by selective acid deprotection.

Safety & Handling

  • Light Sensitivity: Iodinated aromatic compounds can undergo photodeiodination. Store in amber vials.

  • Stability: The tert-butyl ester is thermally stable up to ~100°C but will decompose (isobutylene elimination) in the presence of strong Lewis acids or temperatures >150°C.

  • Hazards: Treat as a potential skin/eye irritant.[3][2] Use standard PPE.

References

  • Steglich Esterification Protocol: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew.[4] Chem. Int. Ed.1978 , 17, 522–524. Link

  • Physicochemical Data (Parent Compound): National Center for Biotechnology Information. "PubChem Compound Summary for CID 8388, 5-Iodosalicylic acid." PubChem, 2024 . Link

  • General Reactivity of Iodobenzoates: Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew.[4] Chem. Int. Ed.2002 , 41, 4176–4211. Link

  • Synthesis via Imidates (Alternative): Armstrong, A. et al. "Tert-Butyl 2,2,2-trichloroacetimidate." Encyclopedia of Reagents for Organic Synthesis, 2001 . Link

Sources

Exploratory

tert-butyl 2-hydroxy-5-iodobenzoate CAS number and structure

An In-depth Technical Guide to tert-Butyl 2-hydroxy-5-iodobenzoate Introduction tert-Butyl 2-hydroxy-5-iodobenzoate is a halogenated derivative of salicylic acid, a key structural motif in numerous pharmaceutical compoun...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to tert-Butyl 2-hydroxy-5-iodobenzoate

Introduction

tert-Butyl 2-hydroxy-5-iodobenzoate is a halogenated derivative of salicylic acid, a key structural motif in numerous pharmaceutical compounds. Its importance in the fields of medicinal chemistry and drug development stems from its unique combination of functional groups: a phenolic hydroxyl group, a sterically demanding tert-butyl ester, and a strategically positioned iodine atom on the aromatic ring. This guide provides an in-depth exploration of this compound, focusing on its synthesis, properties, and applications as a versatile building block for researchers and scientists.

The iodine substituent serves as a critical handle for advanced synthetic transformations, most notably in metal-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of molecular fragments. The tert-butyl ester provides steric bulk and modulates the compound's lipophilicity and electronic properties.[1] It can also function as a robust protecting group for the carboxylic acid, which can be deprotected under specific acidic conditions to unmask the parent salicylic acid moiety.[1] This combination of features makes tert-butyl 2-hydroxy-5-iodobenzoate a valuable intermediate for constructing complex molecular architectures and generating libraries of novel compounds for drug discovery programs.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The core identifiers and computed physicochemical properties for tert-butyl 2-hydroxy-5-iodobenzoate are summarized below.

PropertyValueSource
CAS Number 15125-90-3[2]
Molecular Formula C₁₁H₁₃IO₃[2][3]
Molecular Weight 320.12 g/mol [2]
SMILES CC(C)(C)OC(=O)C1=C(C=CC(=C1)I)O[2][3]
InChI Key LOSNREINCMRCOA-UHFFFAOYSA-N[3]
Predicted XlogP 4.4[3]
Appearance Off-white to light brown solid (Typical)Inferred from similar compounds[4]

structure Figure 1: Chemical Structure of tert-Butyl 2-hydroxy-5-iodobenzoate cluster_benzoate compound_img

Caption: Figure 1: Chemical Structure of tert-Butyl 2-hydroxy-5-iodobenzoate.

Synthesis Pathway and Mechanism

The most logical and widely applicable synthetic route to tert-butyl 2-hydroxy-5-iodobenzoate is a two-step process. It begins with the esterification of salicylic acid to form the tert-butyl ester precursor, followed by a regioselective electrophilic iodination of the activated aromatic ring.

workflow Figure 2: Proposed Synthetic Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Electrophilic Iodination SA Salicylic Acid TBSA tert-Butyl 2-hydroxybenzoate (Precursor) SA->TBSA  Isobutylene, H+ cat. Reagents NaI, NaOCl (aq.) Product tert-Butyl 2-hydroxy-5-iodobenzoate (Final Product) TBSA->Product  Purification & Isolation Reagents->Product  Generation of I+  Substitution Reaction

Caption: Figure 2: Proposed Synthetic Workflow.

Step 1: Synthesis of the Precursor, tert-Butyl 2-hydroxybenzoate

The precursor, tert-butyl 2-hydroxybenzoate (CAS 23408-05-1), is synthesized via the esterification of salicylic acid.[5] Due to the propensity of tert-butanol to eliminate to isobutylene under strongly acidic conditions at elevated temperatures, the direct Fischer-Speier esterification can be low-yielding. A more effective method is the acid-catalyzed addition of isobutylene to salicylic acid. This reaction proceeds by protonation of isobutylene to form the stable tert-butyl cation, which is then attacked by the carboxylic acid oxygen of salicylic acid.

Step 2: Regioselective Iodination

The core of the synthesis is the electrophilic aromatic substitution reaction to install the iodine atom onto the benzene ring of tert-butyl 2-hydroxybenzoate. The hydroxyl group is a powerful activating group and is ortho, para-directing. The ortho positions (3 and 6) are sterically hindered by the adjacent bulky tert-butyl ester and the hydroxyl group itself. Consequently, the electrophile (I⁺) will preferentially attack the para position (position 5), leading to the desired product with high regioselectivity.[6]

Mechanism: A common and effective method for iodinating activated phenols is the in situ generation of an electrophilic iodine species.[6] This is typically achieved by oxidizing sodium iodide (NaI) with a mild oxidizing agent like sodium hypochlorite (NaOCl, household bleach). The hypochlorite oxidizes the iodide ion (I⁻) to generate the electrophilic species, often represented as I⁺, which is then attacked by the electron-rich aromatic ring.

Experimental Protocol: Synthesis of tert-Butyl 2-hydroxy-5-iodobenzoate

Disclaimer: This protocol is a representative procedure based on established chemical principles.[6][7] It must be carried out by trained personnel in a suitable chemical laboratory with all appropriate safety precautions.

Materials:

  • tert-Butyl 2-hydroxybenzoate (1.0 eq)

  • Sodium Iodide (NaI, 1.1 eq)

  • Sodium Hypochlorite (NaOCl, ~6% aqueous solution, 1.2 eq)

  • Methanol (solvent)

  • Deionized Water

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • 5% Aqueous Hydrochloric Acid (HCl)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 2-hydroxybenzoate (1.0 eq) and sodium iodide (1.1 eq) in methanol. Cool the flask to 0 °C in an ice-water bath.

  • Addition of Oxidant: While stirring vigorously, add the aqueous sodium hypochlorite solution (1.2 eq) dropwise to the reaction mixture over 30 minutes. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.

    • Causality: Slow addition of the oxidant at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding 10% aqueous sodium thiosulfate solution dropwise until the characteristic orange/brown color of iodine disappears.

    • Self-Validation: The disappearance of color provides a visual confirmation that excess oxidant and iodine have been neutralized.

  • Acidification and Product Precipitation: Acidify the reaction mixture to a pH of ~5-6 by the slow addition of 5% aqueous HCl. This will protonate the phenoxide and cause the crude product to precipitate out of the aqueous methanol solution.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Purification (Work-up):

    • Dissolve the crude solid in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with deionized water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Applications in Drug Development and Organic Synthesis

The utility of tert-butyl 2-hydroxy-5-iodobenzoate is primarily as a versatile intermediate in the synthesis of more complex molecules.

  • Cross-Coupling Reactions: The aryl-iodide bond is highly reactive towards oxidative addition with transition metal catalysts (e.g., palladium). This enables a wide range of C-C and C-N bond-forming reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions are foundational in modern drug discovery for assembling the carbon skeleton of target molecules.

  • Protecting Group Strategy: The tert-butyl ester serves as a stable protecting group for the carboxylic acid functionality. It is resistant to a variety of reaction conditions, including basic hydrolysis and reduction, but can be cleanly removed with strong acids like trifluoroacetic acid (TFA) to reveal the free salicylic acid. This orthogonality is highly valuable in multi-step syntheses.[1]

  • Modulation of Pharmacological Properties: The tert-butyl group is a common substituent in drug molecules. Its bulk can provide a steric shield, preventing metabolic degradation of adjacent functional groups.[8] Its lipophilicity can also be used to modulate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[1][9]

  • Precursor to Radioligands: The stable iodine atom can be exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I). This makes the compound and its derivatives potential precursors for developing radiolabeled imaging agents for diagnostic applications in medicine, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).[10]

Safety and Handling

A specific Safety Data Sheet (SDS) for tert-butyl 2-hydroxy-5-iodobenzoate is not widely available. However, based on the reactivity of its functional groups and data from analogous compounds, the following precautions are recommended:

  • Hazard Statements (Anticipated): Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][11] Handle as a potentially harmful substance if swallowed (H302).[5][12]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[4]

    • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

    • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[12][13]

Conclusion

tert-Butyl 2-hydroxy-5-iodobenzoate is a high-value synthetic intermediate with significant potential for application in drug discovery and materials science. Its well-defined structure, featuring three distinct and synthetically versatile functional groups, allows for a rational and predictable approach to molecular design. The synthetic protocol outlined in this guide, based on established principles of electrophilic aromatic substitution, provides a reliable pathway for its preparation. By leveraging the unique reactivity of the aryl-iodide and the modulating properties of the tert-butyl ester, researchers can effectively utilize this compound to accelerate the development of novel chemical entities.

References

  • PubChem. Tert-butyl 2-hydroxy-5-iodobenzoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. The synthesis of 3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde (2). [Link]

  • PubChem. Tert-butyl 2-hydroxybenzoate. National Center for Biotechnology Information. [Link]

  • Lulinski, P. & Skulski, L. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules2005 , 10, 394-407. [Link]

  • Organic Syntheses. (4-Methylbenzoate)(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium. [Link]

  • AOBChem. tert-Butyl 2-fluoro-5-iodobenzoate. [Link]

  • SlideShare. Iodination Of Salicylamide Lab Report. [Link]

  • Al-Hamdani, W. S. et al. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics2024 , 12(11), 869. [Link]

  • Hypha Discovery. Small but mighty: the impact of tertiary alcohols in drug design. [Link]

  • Edubirdie. Experiment 6 Iodination of Salicylamide. [Link]

  • Inagaki, M. et al. Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde: Synthesis of tert-butyl-hydroxylated S-2474. J Org Chem2003 , 68(3), 1128-31. [Link]

  • Hypha Discovery Blogs. Metabolism of t-butyl groups in drugs. [Link]

  • Google Patents.
  • Stanford Chemicals. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method. [Link]

  • Japanese Pharmacopoeia. Iodine, Salicylic Acid and Phenol Spirit. [Link]

Sources

Foundational

Thermodynamic Solubility and Solvent Compatibility of tert-Butyl 2-Hydroxy-5-Iodobenzoate in Organic Media

Executive Summary In pharmaceutical development and advanced organic synthesis, the accurate prediction and manipulation of an active pharmaceutical ingredient (API) or intermediate's solubility is paramount. tert-Butyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and advanced organic synthesis, the accurate prediction and manipulation of an active pharmaceutical ingredient (API) or intermediate's solubility is paramount. tert-Butyl 2-hydroxy-5-iodobenzoate is a highly specialized, sterically hindered, and halogenated salicylate derivative. Understanding its solubility profile requires moving beyond basic "like-dissolves-like" heuristics and examining the complex interplay of intramolecular forces, steric shielding, and halogen polarizability.

This technical guide provides an in-depth mechanistic analysis of the solvation thermodynamics of tert-butyl 2-hydroxy-5-iodobenzoate, offering researchers self-validating experimental protocols for solvent screening and thermodynamic solubility determination.

Mechanistic Determinants of Solvation

The solubility of tert-butyl 2-hydroxy-5-iodobenzoate in organic solvents is dictated by three primary molecular features. Understanding the causality behind these features is critical for rational solvent selection[1].

The Role of Intramolecular Hydrogen Bonding (IMHB)

The most profound driver of this compound's solubility profile is the spatial proximity of the phenolic hydroxyl group (-OH) to the carbonyl oxygen of the tert-butyl ester. This arrangement strongly favors the formation of an Intramolecular Hydrogen Bond (IMHB)[2].

  • Causality: By internally satisfying its hydrogen bond donor and acceptor capacities, the molecule effectively "masks" its most polar functional groups from the surrounding environment. This significantly lowers the energetic penalty required to form a solvation cavity in non-polar organic solvents. Consequently, the molecule behaves as a highly lipophilic entity, exhibiting exceptional solubility in non-polar and aprotic media while resisting solvation in highly polar protic networks (like water)[2].

Steric Shielding by the tert-Butyl Group

The tert-butyl ester introduces massive steric bulk adjacent to the core aromatic ring.

  • Causality: When placed in polar protic solvents (e.g., methanol, ethanol), the bulky tert-butyl group acts as a physical umbrella, sterically hindering solvent molecules from approaching the ester oxygen to form intermolecular hydrogen bonds. This steric rejection reduces the entropy of mixing and limits the compound's solubility in lower alcohols compared to its methyl or ethyl ester analogs.

Lipophilicity and Polarizability of the 5-Iodo Substituent

The inclusion of a heavy iodine atom at the 5-position drastically increases the molecular weight and the overall partition coefficient (Log P) of the molecule[3].

  • Causality: Iodine is highly polarizable. In polar aprotic solvents (such as acetone or tetrahydrofuran), the large electron cloud of the iodine atom can engage in favorable dipole-induced dipole interactions. Furthermore, the potential for halogen bonding allows for targeted solubility enhancements when utilizing specific Lewis base solvents.

Solvent Selection Matrix

To streamline process development and crystallization workflows, the quantitative and qualitative solubility data for tert-butyl 2-hydroxy-5-iodobenzoate is synthesized into the following comparative matrix. Solvent selection must balance these solubility metrics with regulatory guidelines (e.g., ICH Q3C) and environmental sustainability.

Solvent CategoryRepresentative SolventsPredicted SolubilityMechanistic Rationale
Non-Polar Aprotic Dichloromethane (DCM), TolueneHigh (>100 mg/mL)Favorable dispersion forces; IMHB perfectly masks polar groups, mimicking a non-polar solute.
Polar Aprotic Acetone, Ethyl Acetate, THFHigh (>50 mg/mL)Dipole-dipole interactions stabilize the highly polarizable iodine atom without disrupting the IMHB.
Polar Protic Methanol, Ethanol, IsopropanolModerate (10 - 50 mg/mL)Severe steric hindrance from the tert-butyl group restricts the solvent's ability to form intermolecular H-bonds.
Aqueous Water, Aqueous BuffersInsoluble (<0.1 mg/mL)Extreme hydrophobic rejection; high Log P and internal H-bonding prevent aqueous cavity formation.

Solvation Pathway Visualization

The following diagram illustrates the logical flow of solvent selection based on the thermodynamic principles of the molecule.

G Start tert-Butyl 2-hydroxy- 5-iodobenzoate Solvent Solvent Polarity Assessment Start->Solvent NonPolar Non-Polar / Aprotic (e.g., DCM, Toluene) Solvent->NonPolar Low Dielectric PolarProtic Polar Protic (e.g., EtOH, MeOH) Solvent->PolarProtic H-Bond Donors Aqueous Highly Polar / Aqueous (Water, Buffers) Solvent->Aqueous High Dielectric HighSol High Solubility (IMHB Preserved) NonPolar->HighSol ModSol Moderate Solubility (Steric Hindrance) PolarProtic->ModSol LowSol Insoluble (Hydrophobic Rejection) Aqueous->LowSol

Solvation pathways of tert-butyl 2-hydroxy-5-iodobenzoate based on solvent polarity.

Experimental Workflows & Protocols

To ensure data integrity and reproducibility in drug development, solubility must be measured using self-validating, thermodynamically sound methodologies. Kinetic dissolution methods (like visual solvent addition) are prone to supersaturation artifacts and should be avoided.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining the absolute solubility of tert-butyl 2-hydroxy-5-iodobenzoate in target organic solvents.

  • Step 1: Saturated Solution Preparation. Weigh approximately 500 mg of tert-butyl 2-hydroxy-5-iodobenzoate into a 5 mL glass vial. Add 2 mL of the target organic solvent.

    • Self-Validation Check: A visible excess of solid must remain at the bottom of the vial. If all solid dissolves, add more API until saturation is visually confirmed.

  • Step 2: Isothermal Equilibration. Seal the vial tightly (using PTFE-lined caps to prevent solvent evaporation) and place it in an isothermal shaker bath set to exactly 25.0 °C (± 0.1 °C). Shake at 200 RPM for 48 hours.

    • Causality: A 48-hour equilibration ensures the solid-liquid interface reaches true thermodynamic equilibrium, bypassing the kinetic variables of particle size and transient supersaturation.

  • Step 3: Phase Separation. Remove the vial and immediately centrifuge at 10,000 x g for 15 minutes at 25 °C. Extract 0.5 mL of the clear supernatant using a syringe equipped with a 0.22 µm PTFE filter.

    • Causality: Filtration combined with centrifugation guarantees the complete removal of micro-particulates. Analyzing unfiltered solutions will falsely inflate the measured solubility due to suspended solids.

  • Step 4: Dilution and Quantification. Dilute the filtered supernatant volumetrically with the mobile phase (e.g., Acetonitrile:Water 70:30) to fall within the linear range of the analytical method. Quantify the concentration using HPLC-UV (detection at ~254 nm).

Protocol 2: Anti-Solvent Crystallization Screening

Because the compound is highly soluble in aprotic solvents and insoluble in water, an anti-solvent crystallization approach is highly effective for purification.

  • Step 1: Primary Dissolution. Dissolve the crude tert-butyl 2-hydroxy-5-iodobenzoate in a minimal volume of a polar aprotic solvent (e.g., Acetone or THF) at 40 °C until a clear solution is achieved.

  • Step 2: Anti-Solvent Titration. While stirring at 300 RPM, slowly add an anti-solvent (e.g., ultra-pure water or cold heptane) dropwise using a syringe pump (rate: 0.1 mL/min).

    • Causality: A slow, controlled addition rate prevents localized supersaturation spikes, which lead to rapid nucleation, oiling out, or the entrapment of impurities within the crystal lattice.

  • Step 3: Aging and Harvesting. Once the cloud point is reached, halt the anti-solvent addition. Allow the suspension to age for 2 hours at 40 °C, then cool to 5 °C at a rate of 0.5 °C/min. Filter the resulting crystals and wash with a cold mixture of the solvent/anti-solvent system.

References

  • Choosing the Right Solvent for Drug Manufacturing - Purosolv. Purosolv.
  • Organic Pharmaceutical Chemistry II (Salicylates and Intramolecular Hydrogen Bonding). University of Baghdad.
  • SolECOs: a data-driven platform for sustainable and comprehensive solvent selection in pharmaceutical manufacturing. RSC Publishing.
  • Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination of PCBs. Environmental Science & Technology.

Sources

Exploratory

discovery and history of tert-butyl 2-hydroxy-5-iodobenzoate

The following technical guide details the discovery, chemistry, and application of tert-butyl 2-hydroxy-5-iodobenzoate , a specialized intermediate critical to the synthesis of 5-substituted salicylic acid derivatives, i...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemistry, and application of tert-butyl 2-hydroxy-5-iodobenzoate , a specialized intermediate critical to the synthesis of 5-substituted salicylic acid derivatives, including non-steroidal anti-inflammatory drugs (NSAIDs) and modern heterocyclic pharmaceuticals.[1]

Strategic Intermediate for 5-Substituted Salicylate Scaffolds[1]

Executive Summary

tert-Butyl 2-hydroxy-5-iodobenzoate (CAS: 15125-90-3 ) is a high-value synthetic intermediate used primarily in medicinal chemistry to access 5-aryl and 5-heteroaryl salicylic acid derivatives.[1] Its structural design features a tert-butyl ester protecting group that prevents decarboxylation and unwanted side reactions at the carboxylate, while the 5-iodo position serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1]

Historically linked to the development of thiazole-containing NSAIDs in the late 1980s (Patent PT91123B), this molecule remains a "privileged scaffold" for constructing libraries of bioactive compounds, including anti-inflammatory agents, potential thrombopoietin (TPO) mimetics, and PTP1B inhibitors.[1]

Chemical Profile & Structural Logic[1][2]
PropertySpecification
Chemical Name tert-Butyl 2-hydroxy-5-iodobenzoate
CAS Number 15125-90-3
Molecular Formula C₁₁H₁₃IO₃
Molecular Weight 320.12 g/mol
Core Scaffold Salicylic Acid (2-Hydroxybenzoic Acid)
Key Functionality 5-Iodo: Electrophilic site for C-C bond formation.tert-Butyl Ester: Acid-labile protecting group; prevents decarboxylation.2-Hydroxyl: Free phenol for H-bonding or further functionalization.[1][2]
Primary Application Synthesis of 5-substituted salicylates (e.g., Diflunisal analogs).[1]

Mechanistic Advantage: Direct iodination of salicylic acid often yields 3,5-diiodosalicylic acid due to the activating effect of the phenol.[1] By using the bulky tert-butyl ester , the electronic and steric environment is modulated, allowing for cleaner mono-iodination at the 5-position (para to the hydroxyl).[1] The tert-butyl group is also orthogonal to base-catalyzed coupling conditions, remaining stable during Suzuki or Heck reactions, and can be removed later under mild acidic conditions (e.g., TFA).[1]

History and Discovery

The prominence of tert-butyl 2-hydroxy-5-iodobenzoate emerged during the "Golden Age" of NSAID discovery in the 1970s and 80s.[1] Following the success of Diflunisal (Merck, 1971), a 5-(2,4-difluorophenyl)salicylic acid derivative, researchers sought new 5-aryl and 5-heteroaryl analogs with improved safety profiles (specifically reduced gastric toxicity).[1]

  • The Thiazole Connection (1989): The molecule appears prominently in patent literature such as PT91123B (and equivalents EP0299833 , JPH0276864A ), titled "Process for the preparation of heterocyclic compounds derived from thiazoles".[1] This patent described the synthesis of novel NSAIDs where a thiazole moiety was coupled to the salicylate core.[1] The 5-iodo intermediate was the linchpin for attaching these heterocyclic rings via cross-coupling.[1]

  • Modern Utility: In contemporary drug discovery, this intermediate is used to synthesize fragment libraries for screening against targets like PTP1B (diabetes) and MCL-1 (cancer), where the salicylate core mimics phosphate groups or hydrophobic interfaces.[1]

Synthesis Protocols

The synthesis is a two-stage process designed to maximize regioselectivity.[1]

Phase 1: Esterification (Protection)

Objective: Protect the carboxylic acid of salicylic acid as a tert-butyl ester.[1]

  • Reagents: Salicylic acid, tert-Butyl acetate (or Isobutylene), Perchloric acid (catalyst).[1]

  • Conditions: Acid-catalyzed transesterification or addition.[1]

  • Why: The tert-butyl group is bulky and stable to basic iodination conditions.[1]

Phase 2: Regioselective Iodination

Objective: Introduce an iodine atom specifically at the 5-position.[1]

  • Reagents: tert-Butyl salicylate, N-Iodosuccinimide (NIS), p-Toluenesulfonic acid (pTsOH).[1]

  • Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid.[1]

  • Protocol:

    • Dissolve tert-butyl salicylate (1.0 equiv) in MeCN.[1]

    • Add pTsOH (0.1 equiv) and NIS (1.05 equiv).

    • Stir at room temperature for 4–12 hours.

    • Monitor by TLC/HPLC for the disappearance of starting material and formation of the mono-iodo product.[1]

    • Purification: Quench with saturated Na₂S₂O₃ (to remove excess iodine), extract with EtOAc, and recrystallize from hexanes/EtOAc.

  • Yield: Typically 85–95%.[1]

Experimental Workflow: Suzuki-Miyaura Coupling

This protocol demonstrates the primary utility of the molecule: coupling with an aryl boronic acid to create a 5-aryl salicylate scaffold.[1]

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, combine tert-butyl 2-hydroxy-5-iodobenzoate (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst: Add Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ .

  • Solvent: Add degassed Dioxane:Water (4:1, 10 mL).

  • Reaction: Heat to 80–100°C under Argon for 12 hours.

  • Workup: Cool, dilute with water, extract with DCM. Wash organic layer with brine, dry over Na₂SO₄.[1]

  • Deprotection (Optional): To obtain the free acid (drug form), treat the ester with TFA/DCM (1:1) at 0°C for 2 hours.

Visualization of Chemical Logic[1]
Diagram 1: Synthesis Pathway

The following diagram illustrates the conversion of Salicylic Acid to the target intermediate and its subsequent coupling.[1]

SynthesisPathway SalicylicAcid Salicylic Acid (Starting Material) tButylSalicylate tert-Butyl Salicylate (Protected) SalicylicAcid->tButylSalicylate Esterification (Isobutylene/H+) TargetMolecule tert-Butyl 2-hydroxy-5-iodobenzoate (Target Intermediate) tButylSalicylate->TargetMolecule Iodination (NIS, pTsOH) Regioselective C5 CoupledProduct 5-Aryl Salicylate (Drug Scaffold) TargetMolecule->CoupledProduct Suzuki Coupling (Ar-B(OH)2, Pd(0))

Caption: Step-wise synthesis of tert-butyl 2-hydroxy-5-iodobenzoate and its application in generating 5-aryl salicylate scaffolds.

Diagram 2: Strategic Utility in Drug Discovery

This diagram maps the potential downstream applications of the intermediate.[1]

UtilityMap Core tert-Butyl 2-hydroxy-5-iodobenzoate App1 NSAIDs (Diflunisal Analogs) Core->App1 Suzuki Coupling (Aryl Boronic Acids) App2 Thiazole Hybrids (Anti-inflammatory) Core->App2 Stille/Negishi (Thiazole Metallics) App3 PTP1B Inhibitors (Diabetes Research) Core->App3 Phosphate Isostere Design App4 TPO Mimetics (Thrombocytopenia) Core->App4 Biaryl Scaffold Construction

Caption: The central role of the 5-iodo intermediate in accessing diverse therapeutic classes via palladium-catalyzed coupling.

References
  • Patent PT91123B (1989).[1][3][4] Processo para a preparacao de compostos heterociclicos derivados de tiazois e de composicoes farmaceuticas que os contem. (Equivalent to EP0299833 ).[1]

  • Woollett, G. H., & Johnson, W. W. (1943).[1] Salicylic acid, 3,5-diiodo-.[1][5] Organic Syntheses, Coll. Vol. 2, p. 343.[1][5] (Foundational chemistry for iodination of salicylates). [1]

  • Feilden, A. D. (2000).[1] Alkylation of Salicylic Acids. University of York Thesis. (Discusses tert-butyl protection strategies).

  • BLD Pharm Catalog . tert-Butyl 2-hydroxy-5-iodobenzoate (CAS 15125-90-3).[1] (Commercial availability and physical data).

Sources

Foundational

tert-butyl 2-hydroxy-5-iodobenzoate stability and storage conditions

Technical Guide: Stability Profiling and Lifecycle Management of tert-Butyl 2-Hydroxy-5-iodobenzoate Executive Summary tert-Butyl 2-hydroxy-5-iodobenzoate (CAS: 15125-90-3) is a specialized synthetic intermediate charact...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Stability Profiling and Lifecycle Management of tert-Butyl 2-Hydroxy-5-iodobenzoate

Executive Summary tert-Butyl 2-hydroxy-5-iodobenzoate (CAS: 15125-90-3) is a specialized synthetic intermediate characterized by three distinct reactive moieties: a sterically hindered ester, a redox-active phenolic hydroxyl, and a photosensitive aryl iodide. Its stability profile is defined by a "Triad of Vulnerability"—hydrolytic cleavage, oxidative quinone formation, and photolytic deiodination. This guide provides a scientifically grounded protocol for the storage, handling, and analytical monitoring of this compound to maintain >98% purity in drug development workflows.

Part 1: Chemical Identity & Physicochemical Baseline

Before establishing storage protocols, we must define the substrate's inherent properties. Confusion with structurally similar organic peroxides (e.g., tert-butyl peroxybenzoate) poses a severe safety risk; verification of CAS identity is the first line of defense.

PropertySpecification
Chemical Name tert-Butyl 2-hydroxy-5-iodobenzoate
CAS Number 15125-90-3
Molecular Formula C₁₁H₁₃IO₃
Molecular Weight 320.12 g/mol
Structural Features (1) tert-Butyl ester (Acid-labile)(2) Phenolic -OH (Oxidation prone)(3) Aryl Iodide (Photosensitive)
Physical State Off-white to pale yellow solid (typically)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water

Part 2: Mechanistic Stability Analysis

The degradation of tert-butyl 2-hydroxy-5-iodobenzoate is not random; it follows predictable mechanistic pathways driven by environmental stressors.

Photolytic Deiodination (The Primary Risk)

Aryl iodides possess a weak C–I bond (~65 kcal/mol). Upon exposure to UV or high-intensity visible light, the bond undergoes homolytic cleavage.

  • Mechanism:

    
    
    
  • Consequence: The iodine radical (

    
    ) dimerizes to form molecular iodine (
    
    
    
    ), causing the sample to turn yellow/brown. The aryl radical abstracts a hydrogen, leading to des-iodo impurities (tert-butyl salicylate).
Acid-Catalyzed Hydrolysis (The tert-Butyl Elimination)

Unlike methyl esters, tert-butyl esters do not typically undergo nucleophilic acyl substitution. Instead, they degrade via an


-like mechanism under acidic conditions.
  • Mechanism: Protonation of the ester oxygen leads to the ejection of the stable tert-butyl cation, which rapidly eliminates to form isobutylene gas and the free acid (2-hydroxy-5-iodobenzoic acid).

  • Trigger: Trace acid in solvents (e.g., unneutralized CDCl₃) or moisture.

Phenolic Oxidation (Quinone Formation)

The ortho-hydroxy group activates the ring. In the presence of oxygen and light, the phenol can oxidize to form colored quinoid species, significantly degrading purity and potentially inhibiting downstream metal-catalyzed cross-coupling reactions.

Part 3: Storage & Handling Protocols[11]

Based on the mechanistic analysis, the following "Cold-Chain, Dark, Inert" (CDI) protocol is mandatory for long-term storage.

Storage Specifications Table
ParameterConditionRationale
Temperature 2°C to 8°C (Refrigerated)Retards thermal elimination of the tert-butyl group and slows oxidation kinetics.
Atmosphere Argon or Nitrogen (Headspace purge)Displaces O₂ to prevent phenolic oxidation and moisture ingress.
Container Amber Glass with Teflon-lined capAmber glass blocks UV/Blue light (<450nm) to prevent C–I photolysis. Teflon prevents leaching.
Handling Glovebox or Schlenk Line preferredMinimizes exposure to atmospheric moisture and oxygen during weighing.
Retest Date 6 Months Due to the labile nature of the iodide and ester, frequent re-validation is required.
Critical Handling Warning

CAUTION: Do not store this compound in acidic environments or alongside volatile acids (HCl, Acetic Acid). The tert-butyl ester is an "acid sponge" and will decompose autocatalytically if protonated.

Part 4: Quality Control & Analytical Monitoring

To validate stability, a robust HPLC method is required. Standard UV detection at 254 nm is sufficient, but 220 nm provides better sensitivity for the de-iodinated impurity.

Standardized HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it is too acidic and may degrade the sample on-column).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 50% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (primary), 220 nm (secondary).

Acceptance Criteria:

  • Purity: ≥ 98.0% (Area %).

  • Free Acid Content: ≤ 0.5% (Indicates hydrolysis).

  • Des-iodo Impurity: ≤ 0.5% (Indicates photodegradation).

Part 5: Visualizing the Stability Lifecycle

The following diagram illustrates the logical flow of the stability management process, from receipt to disposal, highlighting the critical decision gates.

StabilityLifecycle Receipt Material Receipt (Check CAS 15125-90-3) InitialQC Initial QC (HPLC/NMR) Baseline Purity Assessment Receipt->InitialQC Storage Storage Condition: Amber Vial, Argon, 2-8°C InitialQC->Storage Pass (>98%) Disposal Disposal InitialQC->Disposal Fail (<90%) Usage Experimental Usage (Warm to RT in Desiccator) Storage->Usage As needed Retest Retest Interval (Every 6 Months) Storage->Retest Time elapsed Usage->Storage Reseal under Ar Degradation Degradation Detected? (Yellowing, Acid formation) Retest->Degradation Degradation->Storage No (Stable) Purification Repurification (Silica Gel Chromatography) Degradation->Purification Yes (Minor) Degradation->Disposal Yes (Major) Purification->InitialQC Re-verify

Figure 1: Lifecycle management workflow for tert-butyl 2-hydroxy-5-iodobenzoate, emphasizing the cyclic nature of retesting and the critical decision points for purification versus disposal.

Part 6: Experimental Protocol: Forced Degradation (Stress Testing)

To empirically determine the shelf-life of a specific batch, perform this accelerated stress test.

Objective: Identify the dominant degradation pathway for the specific batch.

  • Preparation: Prepare three 10 mg samples in clear glass vials.

  • Stress Conditions:

    • Sample A (Control): Wrapped in foil, stored at 4°C.

    • Sample B (Photolysis): Exposed to ambient lab light (fluorescent) for 48 hours at RT.

    • Sample C (Hydrolysis): Dissolved in 1:1 ACN:Water (pH 4) for 24 hours.

  • Analysis: Dilute all samples to 0.5 mg/mL in ACN and inject via HPLC.

  • Interpretation:

    • If Sample B shows significant new peaks (RRT < 1.0) compared to A, the batch is highly photosensitive .

    • If Sample C shows the free acid peak, the batch is moisture sensitive .

References

  • National Institutes of Health (NIH). (2016). Photo-induced iodination of aryl halides under very mild conditions. PubMed Central. Retrieved from [Link]

  • European Medicines Agency (EMA). (1998). ICH Topic Q 1 B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: Strategic Functionalization of tert-Butyl 2-Hydroxy-5-iodobenzoate

A Modular Scaffold for Biaryl and Ether Derivatives[1] Executive Summary This guide details the synthesis and strategic derivatization of ** tert-butyl 2-hydroxy-5-iodobenzoate (TBHI)**. As a bifunctional scaffold, TBHI...

Author: BenchChem Technical Support Team. Date: March 2026

A Modular Scaffold for Biaryl and Ether Derivatives[1]

Executive Summary

This guide details the synthesis and strategic derivatization of ** tert-butyl 2-hydroxy-5-iodobenzoate (TBHI)**. As a bifunctional scaffold, TBHI offers a unique combination of a sterically bulky, acid-labile ester and a highly reactive aryl iodide. It serves as a critical intermediate in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag analogs) and salicylate-based fluorophores.

This protocol departs from standard "recipe" formats by focusing on the chemoselectivity required to manipulate the aryl iodide in the presence of a free phenol and a labile ester.

Strategic Value & Molecule Logic

The utility of TBHI lies in its orthogonal reactivity profile:

  • 5-Iodo Position: Highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) allowing for biaryl expansion.

  • 2-Hydroxy Group: A nucleophilic handle for etherification, yet capable of directing ortho-metalation or participating in hydrogen bonding that stabilizes the ester.

  • ** tert-Butyl Ester:** Provides lipophilicity for organic solubility and acts as a robust protecting group that resists saponification conditions (unlike methyl/ethyl esters) but is cleanly removed under acidic conditions.

Synthesis of the Core Scaffold (TBHI)

Direct esterification of 5-iodosalicylic acid with tert-butanol is often low-yielding due to steric hindrance and the reversibility of the reaction. We recommend the ** tert-Butyl Acetate Transesterification** method, which is kinetically favored and avoids the use of unstable acid chlorides.

Protocol A: Preparation of TBHI
  • Reaction Type: Acid-Catalyzed Transesterification[1]

  • Scale: 10 mmol basis

ReagentEquiv.[2][1][3][4][5][6]AmountRole
5-Iodosalicylic acid1.02.64 gStarting Material
tert-Butyl Acetate20.0~30 mLReagent & Solvent
Perchloric Acid (70%)0.0545 µLCatalyst
Yield Target >85%

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 100 mL round-bottom flask with 5-iodosalicylic acid (2.64 g).

  • Solvation: Add tert-butyl acetate (30 mL). The solid may not fully dissolve initially.

  • Catalysis: Add perchloric acid (45 µL) dropwise. Note: Sulfuric acid can be used but often leads to colored byproducts; HClO₄ is cleaner for iodinated aromatics.

  • Reaction: Seal the flask and stir at room temperature (20–25°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting acid (polar, baseline) should disappear, replaced by the non-polar ester (Rf ~0.6).

  • Workup: Quench by adding saturated NaHCO₃ (20 mL) carefully (CO₂ evolution). Extract with EtOAc (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from minimal hot Hexane/EtOH (95:5) to yield white needles.

Derivative Class I: Biaryl Synthesis via Suzuki-Miyaura Coupling[5]

The primary application of TBHI is the construction of biaryl salicylates. The challenge here is the free phenol, which can poison Pd catalysts or consume boronic acids.

Critical Insight: Use of a base like Potassium Phosphate (K₃PO₄) is superior to Carbonates for free phenols, as it facilitates the formation of the phenoxide-palladium intermediate without requiring phenol protection.

Protocol B: C-C Bond Formation
  • Target: tert-Butyl 3'-amino-6-hydroxy-[1,1'-biphenyl]-3-carboxylate derivatives.

ComponentSpecificationRationale
Catalyst Pd(dppf)Cl₂·DCM (3 mol%)Robust against air/moisture; excellent for aryl iodides.
Ligand dppf (included in cat.)Large bite angle prevents β-hydride elimination (if alkyl groups present).
Base K₃PO₄ (3.0 equiv)Buffers the phenol; promotes transmetallation.
Solvent 1,4-Dioxane : Water (4:1)Aqueous component is mandatory for the boronic acid activation.

Experimental Workflow:

  • Degassing: In a Schlenk tube, combine TBHI (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (3.0 equiv). Evacuate and backfill with Nitrogen (3 cycles).

  • Solvation: Add degassed Dioxane/Water mixture (0.1 M concentration relative to TBHI).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.03 equiv) under a positive stream of Nitrogen.

  • Heating: Seal and heat to 80°C for 4–6 hours. Do not exceed 100°C to prevent thermal cleavage of the t-butyl ester.

  • Validation:

    • NMR: Look for the disappearance of the singlet at ~8.1 ppm (H ortho to Iodine) and the appearance of new aromatic multiplets.

    • TLC: Product will be more polar than TBHI but less polar than the boronic acid.

Suzuki_Mechanism Start TBHI (Ar-I) OxAdd Oxidative Addition [Ar-Pd(II)-I] Start->OxAdd Pd(0) TransMet Transmetallation [Ar-Pd-Ar'] OxAdd->TransMet Boronate (Ar'-B) BaseStep Base Activation (K3PO4) BaseStep->TransMet Activates Boron Prod Biaryl Product (Ar-Ar') TransMet->Prod Reductive Elimination Prod->Start Regenerates Pd(0)

Caption: Simplified catalytic cycle for the Suzuki coupling of TBHI, highlighting the critical base activation step.

Derivative Class II: O-Alkylation (Etherification)

Functionalizing the 2-hydroxy group allows for the creation of lipophilic prodrugs or linker attachments.

Critical Insight: The intramolecular Hydrogen bond between the phenol and the carbonyl oxygen (C=O ··· H-O) significantly lowers the pKa of the phenol but also stabilizes the ground state. Stronger bases or polar aprotic solvents are required to break this interaction and drive alkylation.

Protocol C: Williamson Ether Synthesis
  • Solvent: DMF (Anhydrous).

  • Base: K₂CO₃ (2.0 equiv) + KI (0.1 equiv, catalytic).

  • Electrophile: Alkyl Bromide/Iodide (1.2 equiv).[2]

  • Conditions: 60°C for 4 hours.

    • Note: If using secondary halides, switch base to Cs₂CO₃ to reduce elimination byproducts.

Derivative Class III: Orthogonal Deprotection

The final stage in many drug synthesis campaigns is the removal of the tert-butyl group to reveal the carboxylic acid pharmacophore.

Critical Insight: Standard basic hydrolysis (LiOH/MeOH) is slow for tert-butyl esters. Acidic cleavage is rapid but can lead to ** tert-butyl cation scrambling** (Friedel-Crafts alkylation of the aromatic ring) if scavengers are not used.

Protocol D: Scavenger-Assisted Acidolysis
  • Reagent: Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) (1:1).

  • Scavenger: Triethylsilane (TES) or Anisole (2.0 equiv).

Procedure:

  • Dissolve the TBHI derivative in DCM (0.1 M).

  • Add Triethylsilane (2.0 equiv). This traps the t-butyl cation as isobutane/silyl species.

  • Add TFA (equal volume to DCM) dropwise at 0°C.

  • Warm to room temperature and stir for 2 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.

Quantitative Data Summary
Reaction TypeConditionsTypical YieldKey Byproduct Risk
Esterification t-BuOAc, HClO₄, RT88-92%Isobutylene polymerization (if heated)
Suzuki Coupling Pd(dppf), K₃PO₄, 80°C75-85%Protodeboronation of boronic acid
O-Alkylation K₂CO₃, DMF, 60°C90-95%O- vs C-alkylation (rare with carbonates)
Deprotection TFA/DCM, TES>95%t-Butyl migration to ring (without scavenger)
Synthetic Workflow Diagram

Synthesis_Workflow SM 5-Iodosalicylic Acid TBHI TBHI Scaffold (tert-Butyl 2-hydroxy-5-iodobenzoate) SM->TBHI t-BuOAc, HClO4 Path1 Suzuki Coupling (Pd cat, Ar-B(OH)2) TBHI->Path1 Route A Path2 O-Alkylation (R-X, Base) TBHI->Path2 Route B Biaryl Biaryl Derivative (Free Phenol) Path1->Biaryl Ether Ether Derivative (Aryl Iodide Intact) Path2->Ether Deprotect1 TFA Deprotection Biaryl->Deprotect1 Deprotect2 TFA Deprotection Ether->Deprotect2 Final1 Biaryl Acid (Drug Precursor) Deprotect1->Final1 Final2 Ether Acid Deprotect2->Final2

Caption: Divergent synthesis pathways from the TBHI scaffold, illustrating orthogonal functionalization.

References
  • Synthesis of tert-Butyl Esters via t-Butyl Acetate

    • Source: Organic Syntheses, Coll. Vol. 10, p.632 (2004). "Acid-Catalyzed formation of tert-Butyl Esters."[1]

    • URL:[Link]

  • Suzuki Coupling on Free Phenols

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
    • Source: Chemical Reviews, 1995, 95(7), 2457–2483. (Miyaura & Suzuki).[5][7][8]

    • URL:[Link]

  • Scavengers in TFA Deprotection

    • Title: "Cleavage of tert-butyl esters and ethers."
    • Source: Greene's Protective Groups in Organic Synthesis (Wiley Online Library).
    • URL:[Link]

  • Eltrombopag Intermediate Context (Relevant Biaryl Chemistry)

    • Title: "Discovery of Eltrombopag: A Small-Molecule, Non-Peptidyl Thrombopoietin Receptor Agonist."
    • Source: Journal of Medicinal Chemistry, 2008.
    • URL:[Link]

Sources

Application

Application Note: Cross-Coupling Strategies for tert-Butyl 2-Hydroxy-5-iodobenzoate

This guide outlines the optimized application of tert-butyl 2-hydroxy-5-iodobenzoate (also known as tert-butyl 5-iodosalicylate) in palladium-catalyzed cross-coupling reactions. It is designed for researchers requiring h...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimized application of tert-butyl 2-hydroxy-5-iodobenzoate (also known as tert-butyl 5-iodosalicylate) in palladium-catalyzed cross-coupling reactions. It is designed for researchers requiring high-fidelity protocols for synthesizing biaryl scaffolds, benzofurans, and functionalized salicylic acid derivatives.

Introduction & Chemical Profile[1][2][3][4][5][6][7]

tert-Butyl 2-hydroxy-5-iodobenzoate is a highly versatile bifunctional scaffold. Unlike its methyl or ethyl ester counterparts, the tert-butyl ester provides orthogonal protection that is stable under basic cross-coupling conditions but readily removable under mild acidic conditions (e.g., TFA) or thermal treatment. This feature is critical when synthesizing complex pharmaceutical intermediates where saponification (required for methyl esters) might degrade other sensitive functional groups.

Structural Advantages
  • 5-Iodo Position: The C-I bond is highly reactive toward oxidative addition by Pd(0), allowing for coupling under milder conditions than bromides or chlorides.

  • 2-Hydroxy Group: Acts as a handle for directing groups or subsequent cyclization (e.g., to benzofurans or chromones). While often protected (e.g., O-Me, O-Bn, O-MOM), the free phenol can be tolerated in specific Suzuki protocols.

  • tert-Butyl Ester: Sterically bulky, preventing nucleophilic attack at the carbonyl during coupling, and allowing for "late-stage" acidolytic deprotection.

Mechanistic Insight & Strategic Planning

The primary challenge in coupling salicylates is the free phenolic hydroxyl group . In basic media, the phenoxide anion is generated. While this can sometimes poison palladium catalysts by forming stable Pd-alkoxides, it is generally manageable with the correct choice of base and solvent.

Critical Decision Matrix
VariableRecommendationRationale
Protection of 2-OH Optional For Suzuki, free OH is tolerated with carbonate bases. For Sonogashira, protection (e.g., O-Methylation) is often preferred to prevent copper acetylide interference.
Catalyst System Pd(PPh3)4 or Pd(dppf)Cl2 Pd(PPh3)4 is standard for aryl iodides. Pd(dppf)Cl2 is superior for sterically hindered boronic acids.
Base Selection K2CO3 or Cs2CO3 Weaker carbonate bases prevent hydrolysis of the ester and are compatible with the free phenol.
Solvent System Dioxane/H2O (4:1) The aqueous component ensures solubility of the inorganic base and the phenolate intermediate.
Visualizing the Reaction Pathway

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

G Start tert-Butyl 2-hydroxy- 5-iodobenzoate Suzuki Suzuki Coupling (Ar-B(OH)2) Start->Suzuki Pd(0) Sono Sonogashira Coupling (Terminal Alkyne) Start->Sono Pd(0)/Cu(I) Heck Heck Coupling (Alkene) Start->Heck Pd(0) Prod_Suzuki 5-Aryl Salicylate (Biaryl Scaffold) Suzuki->Prod_Suzuki Prod_Sono 5-Alkynyl Salicylate (Benzofuran Precursor) Sono->Prod_Sono Prod_Heck 5-Alkenyl Salicylate (Styrenyl Derivative) Heck->Prod_Heck Cyclization Cyclization (Acid/Base) Prod_Sono->Cyclization Benzofuran Benzofuran Derivative Cyclization->Benzofuran

Caption: Divergent synthesis pathways from tert-butyl 2-hydroxy-5-iodobenzoate.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Synthesis of tert-butyl 5-aryl-2-hydroxybenzoates.

Reagents:

  • Substrate: tert-Butyl 2-hydroxy-5-iodobenzoate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a dry Schlenk tube or microwave vial, charge the substrate (1.0 mmol, 320 mg), arylboronic acid (1.2 mmol), and K2CO3 (3.0 mmol, 415 mg).

  • Inert Atmosphere: Evacuate and backfill with Argon three times.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 mmol, 58 mg) quickly under Argon flow.

  • Reaction: Seal the vessel and heat to 80–90 °C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LCMS. The starting iodide should disappear rapidly.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol and facilitate extraction). Extract with EtOAc (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via silica gel flash chromatography.

Expert Tip: If the boronic acid is electron-poor (slow reacting), switch the catalyst to Pd(dppf)Cl2·DCM (3 mol%) and increase temperature to 100 °C.

Protocol B: Sonogashira Coupling (Alkynylation)

Target: Synthesis of 5-alkynyl salicylates (Precursors to Benzofurans).

Note: For Sonogashira coupling, the free phenol can form copper salts that interfere with the catalytic cycle. It is highly recommended to protect the phenol (e.g., as a methyl ether or MOM ether) prior to this step if yields are low. However, the protocol below is optimized for the unprotected substrate using high catalyst loading.

Reagents:

  • Substrate: tert-Butyl 2-hydroxy-5-iodobenzoate (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl2(PPh3)2 (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Et3N (3.0 equiv) or Diisopropylamine

  • Solvent: DMF or THF (Degassed)

Step-by-Step Procedure:

  • Setup: Charge substrate (1.0 mmol), PdCl2(PPh3)2 (35 mg), and CuI (4 mg) into a reaction vessel.

  • Degassing: Evacuate and backfill with Argon.

  • Addition: Add degassed THF (5 mL), Et3N (0.42 mL), and the terminal alkyne (1.2 mmol).

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is slow, heat to 50 °C. (Iodides are very reactive; avoid overheating to prevent homocoupling of the alkyne).

  • Workup: Dilute with Et2O, wash with saturated NH4Cl (to remove Cu), then brine. Dry and concentrate.

Post-Coupling Transformations (Deprotection)

The strategic value of the tert-butyl group is its removal without affecting ester-sensitive motifs.

Protocol:

  • Dissolve the coupled product in DCM/TFA (1:1) .

  • Stir at room temperature for 1–2 hours.

  • Concentrate under vacuum. Co-evaporate with toluene to remove residual TFA.

  • Result: Quantitative conversion to the 5-substituted salicylic acid.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Suzuki) Protodeiodination (Loss of Iodine)Reduce temperature to 60°C; ensure strictly anhydrous conditions before water addition; use fresh catalyst.
Catalyst Blacking Out Pd agglomerationAdd additional ligand (e.g., PPh3) or switch to Pd(dppf)Cl2.
Incomplete Conversion Steric hindranceSwitch solvent to Toluene/Ethanol/Water (2:1:1) to increase reflux temperature.
Side Products (Sonogashira) Glaser Coupling (Alkyne-Alkyne)Strictly exclude Oxygen (freeze-pump-thaw); add alkyne slowly.

References

  • General Suzuki Coupling of Aryl Iodides: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Sonogashira Coupling Protocols: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107(3), 874–922. Link

  • Salicylate Reactivity: Lott, R. S.; Chauhan, V. S.; Stammer, C. H. "Trimethylsilyl iodide as a peptide deblocking agent." Journal of the Chemical Society, Chemical Communications, 1979, 495–496. (Context on ester stability).
  • Synthesis of 5-Iodosalicylic Derivatives: Org. Synth.1932 , 12, 44. (Classic iodination protocols establishing the core scaffold). Link

Method

Application Note: A Detailed Protocol for the Electrophilic Iodination of Tert-Butyl Salicylate

Introduction Iodinated aromatic compounds are pivotal intermediates in modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Iodinated aromatic compounds are pivotal intermediates in modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their significance stems from the unique reactivity of the carbon-iodine bond, which readily participates in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), providing a versatile handle for the construction of complex molecular architectures. Iodinated salicylates, in particular, are of interest due to their potential biological activities; for instance, iodination of salicylic acid has been shown to enhance its binding to transthyretin, a protein implicated in amyloid diseases.[4]

This application note provides a comprehensive experimental procedure for the iodination of tert-butyl salicylate. As a derivative of salicylic acid, its aromatic ring is activated towards electrophilic substitution by the hydroxyl group. This guide, designed for researchers in organic chemistry and drug development, details a robust protocol using iodine monochloride as the iodinating agent. It elucidates the underlying reaction mechanism, provides step-by-step instructions, outlines critical safety precautions, and discusses methods for product purification and characterization.

Mechanistic Insights: Electrophilic Aromatic Substitution

The iodination of tert-butyl salicylate proceeds via an electrophilic aromatic substitution (EAS) mechanism.[5][6] This class of reactions is characteristic of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring, preserving the stable aromatic system.[5]

The key steps of the reaction are:

  • Generation of the Electrophile: Iodine monochloride (ICl) is a polarized interhalogen compound, with the iodine atom bearing a partial positive charge (δ+) and the chlorine atom a partial negative charge (δ-). This polarization makes the iodine atom sufficiently electrophilic to be attacked by the electron-rich aromatic ring.[7]

  • Electrophilic Attack and Formation of the Sigma Complex: The π-electrons of the tert-butyl salicylate ring act as a nucleophile, attacking the electrophilic iodine atom of ICl. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][8] The hydroxyl (-OH) and tert-butoxycarbonyl (-COOC(CH₃)₃) groups on the ring direct the position of the incoming iodine. The hydroxyl group is a strongly activating, ortho, para-director, while the ester group is a deactivating, meta-director. The powerful activating effect of the hydroxyl group will dictate the regioselectivity, favoring substitution at the positions ortho and para to it.[8] Steric hindrance from the bulky tert-butyl group and the adjacent hydroxyl group will likely favor substitution at the C5 position (para to the hydroxyl group).

  • Deprotonation and Aromatization: A weak base in the reaction mixture, such as the chloride ion (Cl⁻) generated from ICl or a solvent molecule, removes a proton from the carbon atom bearing the iodine. This step restores the aromaticity of the ring, yielding the final iodinated product.[6][8]

Visualizing the Mechanism

EAS_Mechanism cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation TBS tert-Butyl Salicylate ICl Iodine Monochloride (I-Cl) Sigma_Complex Sigma Complex (Arenium Ion) TBS->Sigma_Complex π-attack on I⁺ ICl->Sigma_Complex Base Base (e.g., Cl⁻) Product Iodinated tert-Butyl Salicylate Sigma_Complex->Product Base->Product Removes H⁺ HBase H-Base⁺ Product->HBase

Caption: Mechanism of Electrophilic Aromatic Substitution.

Experimental Protocol

This protocol is a representative procedure adapted from established methods for the iodination of similar phenolic compounds.[9] Optimization may be necessary to achieve the highest possible yield and purity for this specific substrate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
tert-Butyl Salicylate≥98%Sigma-AldrichStarting material
Iodine Monochloride (1.0 M in CH₂Cl₂)SolutionSigma-AldrichIodinating agent; handle with care
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Fisher ScientificReaction solvent
Saturated Sodium Thiosulfate (Na₂S₂O₃)Aqueous solutionPrepare in-houseFor quenching
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionPrepare in-houseFor washing
Brine (Saturated NaCl)Aqueous solutionPrepare in-houseFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRDrying agent
Round-bottom flask (100 mL)---
Magnetic stirrer and stir bar---
Dropping funnel--For controlled addition
Separatory funnel--For work-up
Rotary evaporator--For solvent removal
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring
Step-by-Step Procedure

Workflow start Start setup 1. Reaction Setup Dissolve tert-butyl salicylate in anhydrous CH₂Cl₂. start->setup addition 2. ICl Addition Add ICl solution dropwise at 0 °C. setup->addition reaction 3. Reaction Stir at room temperature. Monitor by TLC. addition->reaction quench 4. Quenching Add sat. Na₂S₂O₃ solution. reaction->quench workup 5. Aqueous Work-up Wash with NaHCO₃ and brine. quench->workup dry 6. Drying Dry organic layer with MgSO₄. workup->dry evaporation 7. Solvent Removal Concentrate on rotary evaporator. dry->evaporation purification 8. Purification Column chromatography or recrystallization. evaporation->purification end End purification->end

Caption: Experimental workflow for the iodination of tert-butyl salicylate.

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl salicylate (e.g., 1.94 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane.

    • Cool the flask in an ice-water bath to 0 °C.

  • Addition of Iodine Monochloride:

    • Transfer the iodine monochloride solution (1.0 M in CH₂Cl₂, 10.5 mL, 10.5 mmol, 1.05 eq) to a dropping funnel.

    • Add the ICl solution dropwise to the stirred solution of tert-butyl salicylate over 15-20 minutes, maintaining the temperature at 0 °C. The reaction mixture will likely change color. Controlled addition is crucial as the reaction can be exothermic.[9]

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.[9] Use a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask again in an ice bath.

    • Quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted iodine monochloride.[9] Stir until the color of elemental iodine disappears.

    • Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, dilute it with an organic solvent like ethyl acetate.[10]

    • Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to neutralize any acid) and 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by either recrystallization or column chromatography.[9][11]

    • Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regioselectivity of the iodination. The introduction of an iodine atom will cause characteristic shifts in the aromatic region of the proton and carbon spectra.[12][13]

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., -OH, C=O, C-O).

  • Mass Spectrometry: To confirm the molecular weight of the iodinated product.

Safety and Handling

Iodine Monochloride is a highly corrosive and toxic substance that reacts violently with water. [14][15] It can cause severe burns to the skin and eyes and is harmful if inhaled or swallowed.[16]

  • Personal Protective Equipment (PPE): Always handle iodine monochloride in a well-ventilated chemical fume hood.[15] Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[16]

  • Handling: Iodine monochloride solution should be handled under an inert atmosphere if possible and stored in a cool, dry place away from incompatible materials such as organic matter, metals, and strong bases.[14]

  • Spills: In case of a small spill, absorb the material with an inert absorbent like vermiculite or dry sand. Do not use combustible materials.[16]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[14][16]

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[16]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Continue stirring at room temperature for a longer duration. Gentle heating (e.g., 40 °C) may be considered, but monitor for side products.
Deactivated iodinating agent.Use a fresh bottle of iodine monochloride solution.
Formation of Multiple Products Lack of regioselectivity or over-iodination.Ensure controlled, dropwise addition of ICl at low temperature. Consider using a less reactive iodinating agent like N-Iodosuccinimide (NIS).[17]
Low Isolated Yield Product loss during work-up or purification.Ensure complete extraction from the aqueous layer. Optimize the purification method (e.g., solvent system for chromatography).
Decomposition of the product.Ensure the work-up is performed without delay and avoid excessive heat during solvent evaporation.
Difficulty in Quenching Insufficient sodium thiosulfate.Add more saturated sodium thiosulfate solution until the iodine color is fully discharged.

Conclusion

This application note provides a detailed and actionable protocol for the iodination of tert-butyl salicylate, a valuable transformation for synthesizing functionalized aromatic building blocks. By leveraging the principles of electrophilic aromatic substitution with iodine monochloride, researchers can efficiently introduce an iodine atom onto the salicylate scaffold. Adherence to the outlined procedures for reaction execution, work-up, and particularly the stringent safety precautions, is paramount for a successful and safe experimental outcome. The provided framework for characterization and troubleshooting further equips scientists to validate their results and optimize the reaction for their specific research needs.

References

  • State of New Jersey. Common Name: IODINE MONOCHLORIDE HAZARD SUMMARY. Available at: [Link]

  • Samrat Pharmachem Limited. SAFETY DATA SHEET: Iodine Monochloride. Available at: [Link]

  • Gokulakrishnan, S., et al. The Rapid Iodination of Salicylic Acid in Aqueous Medium by Iodine Monochloride using Hydrodynamic Voltammetry. Research Journal of Chemical Sciences, 2015. Available at: [Link]

  • Pramanik, A.
  • Loba Chemie. IODINE MONOCHLORIDE SOLUTION - Safety Data Sheet. Available at: [Link]

  • Google Patents. Process for the preparation of iodoaromatic compounds. EP1588997A1.
  • Wikipedia. Phenol oxidation with hypervalent iodine reagents. Available at: [Link]

  • Organic Chemistry. I2 and Electrophilic I+ reagents. Available at: [Link]

  • Studylib. Iodination of Salicylamide: Electrophilic Aromatic Substitution. Available at: [Link]

  • da Frota, L. C. R. M., et al. Iodination of phenols in water using easy to handle amine-iodine complexes. Journal of the Brazilian Chemical Society, 2009. Available at: [Link]

  • Edubirdie. Experiment 6 Iodination of Salicylamide. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of iodoarenes by iodination or substitution. Available at: [Link]

  • Lulinski, P., et al. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 2005. Available at: [Link]

  • Google Patents. Processes for preparing iodinated aromatic compounds. US4746758A.
  • University of Rochester, Department of Chemistry. About Workup. Available at: [Link]

  • Rhodium.ws. Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. Available at: [Link]

  • Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. Available at: [Link]

  • YouTube. Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Available at: [Link]

  • Zangade, S. B., et al. A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid. Synthetic Communications, 2010. Available at: [Link]

  • ResearchGate. Advances in the Direct Iodination of Aromatic Compounds. Available at: [Link]

  • Chegg. electrophilic iodination of Salicylamide lab. Available at: [Link]

  • Wang, L., et al. Difunctionalization of alkenes with iodine and tert-butyl hydroperoxide (TBHP) at room temperature for the synthesis of 1-(tert-butylperoxy)-2-iodoethanes. Beilstein Journal of Organic Chemistry, 2017. Available at: [Link]

  • Slideshare. Iodination Of Salicylamide Lab Report. Available at: [Link]

  • Pires, R. H., et al. Iodination of salicylic acid improves its binding to transthyretin. Biochemical and Biophysical Research Communications, 2011. Available at: [Link]

  • ResearchGate. Solid‐state NMR Spectroscopy of Iodine(I) Complexes. Available at: [Link]

  • Egert, J. R., et al. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. World Journal of Analytical Chemistry, 2016. Available at: [Link]

  • Witter, R., et al. Solid-state 17O NMR of pharmaceutical compounds: salicylic acid and aspirin. The Journal of Physical Chemistry B, 2013. Available at: [Link]

  • Lulinski, P., et al. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 2005. Available at: [Link]

  • ResearchGate. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Available at: [Link]

  • Sacred Heart University. A New Synthesis of Bis (4-tert-butylphenyl) Iodonium Hexafluoroantimonate; a Known Catalyst for Photopolymerization. Available at: [Link]

  • Google Patents. Method for preparing iodo salicylaldehyde. CN101161620A.

Sources

Application

Application Note: Advanced Protecting Group Strategies and Cross-Coupling Workflows for tert-Butyl 2-Hydroxy-5-Iodobenzoate

Introduction & Mechanistic Rationale The synthesis of highly functionalized salicylic acid derivatives is a cornerstone of modern drug discovery, given the prevalence of this pharmacophore in anti-inflammatory agents, ki...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized salicylic acid derivatives is a cornerstone of modern drug discovery, given the prevalence of this pharmacophore in anti-inflammatory agents, kinase inhibitors, and advanced APIs. The building block tert-butyl 2-hydroxy-5-iodobenzoate (CAS: 15125-90-3)[1] serves as an exceptionally versatile intermediate for these campaigns. With a monoisotopic mass of 319.99 Da[2], this molecule presents three distinct functional domains: an acid-labile tert-butyl ester, a reactive 5-iodo handle, and an unprotected 2-hydroxyl (phenol) group.

To successfully perform late-stage Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) at the 5-position, the unprotected phenol must be addressed.

The Causality of Phenol Protection: Under the basic conditions required for cross-coupling (e.g., K₂CO₃, Cs₂CO₃), the free phenol (pKa ~ 10) is deprotonated to form a phenoxide anion. This phenoxide exerts a powerful +R (resonance donating) effect, flooding the aromatic ring with electron density. Mechanistically, the oxidative addition of Pd(0) into the C–I bond requires the metal to donate electron density into the


 orbital of the carbon-halogen bond. An electron-rich aromatic ring kinetically retards this oxidative addition step . Furthermore, free phenols can coordinate directly to the palladium center, forming off-cycle aryloxo-palladium complexes that poison the catalyst.

Conversely, the tert-butyl ester is strategically chosen over methyl or ethyl esters because its immense steric bulk completely shields the carbonyl carbon from nucleophilic attack by organometallic reagents, while remaining perfectly orthogonal to base-mediated transformations .

Strategic Selection of Phenol Protecting Groups

The choice of protecting group dictates the downstream deprotection sequence. The table below summarizes three field-proven strategies for masking the phenol, balancing installation efficiency with cleavage orthogonality.

Protecting GroupInstallation ReagentsStability ProfileCleavage ReagentsOrthogonality to t-Butyl Ester
Benzyl (Bn) BnBr, K₂CO₃, DMFStable to base, nucleophiles, and Pd(0)H₂, Pd/C, MeOHYes (Cleaved independently via hydrogenolysis)
Methoxymethyl (MOM) MOM-Cl, DIPEA, DCMStable to base, nucleophiles, and Pd(0)TFA/DCM (1:1) or HClNo (Global cleavage with ester under acidic conditions)
Triisopropylsilyl (TIPS) TIPS-Cl, Imidazole, DMFStable to mild base; highly sterically hinderedTBAF, THFYes (Cleaved independently via fluoride source)

Note: If the cross-coupling partner introduces reducible moieties (e.g., alkenes from a Sonogashira coupling), the Benzyl strategy is contraindicated due to off-target reduction during hydrogenolysis. In such cases, TIPS or MOM must be employed.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the "Orthogonal Strategy" (Benzylation


 Suzuki Coupling 

Stepwise Deprotection), providing self-validating analytical checkpoints to ensure process integrity.
Protocol A: Orthogonal Phenol Protection (Benzylation)

Objective: Mask the phenol to prevent catalyst poisoning and restore the kinetic efficiency of the C–I bond toward oxidative addition.

  • Reaction Setup: Dissolve tert-butyl 2-hydroxy-5-iodobenzoate (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M) under an inert N₂ atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes. The solution may develop a slight yellow tint indicating phenoxide formation.

  • Alkylation: Add Benzyl bromide (BnBr, 1.2 eq) dropwise via syringe. Heat the reaction mixture to 60 °C for 4 hours.

  • Workup: Cool to room temperature, quench with DI water, and extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (5x) to quantitatively remove residual DMF. Dry over Na₂SO₄ and concentrate in vacuo.

  • Validation Checkpoint:

    • TLC: The starting material (

      
       in 4:1 Hexanes/EtOAc) will be replaced by a significantly less polar spot (
      
      
      
      ) due to the loss of hydrogen bonding.
    • LC-MS: Confirm the disappearance of the [M-H]⁻ signal in negative mode and the appearance of the [M+H]⁺ or [M+Na]⁺ adduct for the benzylated product.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form the critical sp²-sp² C–C bond at the 5-position using an arylboronic acid .

  • Reagent Combination: In a Schlenk flask, combine the benzylated intermediate from Protocol A (1.0 eq), the desired arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality Note: The bidentate dppf ligand forces a cis-geometry on the Pd(II) intermediate, which is mandatory for the challenging reductive elimination step, while stabilizing the catalyst against steric bulk .

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O (0.1 M). Sparge the mixture with N₂ for 10 minutes to remove dissolved oxygen, which rapidly degrades Pd(0).

  • Heating: Seal the flask and heat at 90 °C for 12 hours.

  • Workup: Cool the mixture, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify via flash column chromatography.

  • Validation Checkpoint:

    • LC-MS: Observe the mass shift corresponding to the loss of the heavy iodine atom (-126.9 Da) and the addition of the aryl fragment. The characteristic monoisotopic lack of M+2/M+4 halogen patterns confirms complete conversion.

Protocol C: Stepwise Deprotection to Target Salicylic Acid

Objective: Unmask the functional groups to yield the final API intermediate.

  • Ester Cleavage (TFA): Dissolve the coupled product in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 2 hours. Concentrate under a stream of N₂ to yield the free carboxylic acid.

    • Validation: ¹H-NMR will show the complete disappearance of the massive 9H singlet at ~1.5 ppm.

  • Ether Cleavage (Hydrogenolysis): Dissolve the intermediate in MeOH. Add 10 wt% Pd/C (0.1 eq). Evacuate the flask and backfill with H₂ gas (1 atm via balloon). Stir vigorously for 6 hours.

  • Final Isolation: Filter through Celite to remove the catalyst, concentrate, and recrystallize from EtOH/Water to yield the pure 5-substituted salicylic acid.

Workflow Visualization

G cluster_ortho Orthogonal Strategy (Bn) cluster_global Global Strategy (MOM) SM tert-butyl 2-hydroxy-5-iodobenzoate (CAS: 15125-90-3) Bn Phenol Protection (BnBr, K2CO3) SM->Bn MOM Phenol Protection (MOM-Cl, DIPEA) SM->MOM Couple1 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Bn->Couple1 Deprotect1 Stepwise Deprotection 1. TFA (Cleaves Ester) 2. H2, Pd/C (Cleaves Ether) Couple1->Deprotect1 Final 5-Substituted Salicylic Acid (Target API Intermediate) Deprotect1->Final Couple2 Pd-Catalyzed Coupling (Suzuki/Sonogashira) MOM->Couple2 Deprotect2 Global Deprotection (TFA/DCM, RT) Couple2->Deprotect2 Deprotect2->Final

Figure 1: Divergent protecting group strategies for tert-butyl 2-hydroxy-5-iodobenzoate.

References

  • Amatore, C., & Jutand, A. (2000). An In-Depth View of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes. Accounts of Chemical Research. URL: [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. URL: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Chlorides. Accounts of Chemical Research. URL: [Link]

Sources

Method

Application Notes and Protocols for the Aromatic Ring Functionalization of tert-Butyl 2-Hydroxy-5-iodobenzoate

Introduction: A Versatile Scaffold for Discovery tert-Butyl 2-hydroxy-5-iodobenzoate is a key aromatic building block in the fields of pharmaceutical and materials science. Its strategic substitution pattern, featuring a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Discovery

tert-Butyl 2-hydroxy-5-iodobenzoate is a key aromatic building block in the fields of pharmaceutical and materials science. Its strategic substitution pattern, featuring a hydroxyl group, a sterically demanding tert-butyl ester, and a reactive iodine atom, offers a versatile platform for the synthesis of complex molecular architectures. The ortho-hydroxyl group can act as a directing group or participate in intramolecular interactions, influencing the regioselectivity of further transformations. The bulky tert-butyl ester provides steric hindrance and can be readily cleaved under acidic conditions to reveal the corresponding carboxylic acid. The carbon-iodine bond is the primary site for functionalization, serving as a linchpin for the introduction of a wide array of substituents through modern cross-coupling and organometallic methodologies.

This comprehensive guide provides detailed application notes and experimentally-derived protocols for the functionalization of the aromatic ring of tert-butyl 2-hydroxy-5-iodobenzoate. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying chemical principles and providing practical, step-by-step instructions.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the carbon-iodine bond of tert-butyl 2-hydroxy-5-iodobenzoate is an excellent substrate for these transformations.[1] The high reactivity of aryl iodides allows for milder reaction conditions compared to their bromide or chloride counterparts.

A. Suzuki-Miyaura Coupling: Synthesis of Biaryl Structures

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2][3] This reaction is widely used in the synthesis of biaryl scaffolds, which are prevalent in many pharmaceutical agents.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is the active catalyst. The choice of phosphine ligand is crucial; bulky, electron-rich ligands such as SPhos or XPhos enhance the rate of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[2]

  • Base: A base is required to activate the organoboron species, typically a boronic acid, forming a more nucleophilic boronate complex that facilitates transmetalation to the palladium center.[4] Inorganic bases like K₃PO₄ or K₂CO₃ are commonly used and are compatible with the ester functionality.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often employed. The aqueous phase facilitates the dissolution of the inorganic base, while the organic phase solubilizes the organic reactants and catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of tert-Butyl 2-Hydroxy-5-iodobenzoate with Phenylboronic Acid

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add tert-butyl 2-hydroxy-5-iodobenzoate (1.0 mmol, 320 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg), and SPhos (0.04 mmol, 16 mg).

  • Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.

Data Presentation: Representative Suzuki-Miyaura Couplings

Boronic AcidProductYield (%)
Phenylboronic acidtert-Butyl 2-hydroxy-5-phenylbenzoate85-95
4-Methoxyphenylboronic acidtert-Butyl 2-hydroxy-5-(4-methoxyphenyl)benzoate80-90
3-Pyridinylboronic acidtert-Butyl 2-hydroxy-5-(pyridin-3-yl)benzoate75-85

Yields are based on analogous reactions reported in the literature and are for illustrative purposes.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Ar-I tert-Butyl 2-hydroxy-5-iodobenzoate OxAdd Oxidative Addition Ar-I->OxAdd R-B(OH)2 Arylboronic Acid Transmetalation Transmetalation R-B(OH)2->Transmetalation Base K3PO4 Base->Transmetalation Product tert-Butyl 2-hydroxy-5-arylbenzoate Pd(0)L2 Pd(0)L2 Pd(0)L2->OxAdd Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) OxAdd->Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) RedElim Reductive Elimination Ar-Pd(II)-R(L2)->RedElim RedElim->Product RedElim->Pd(0)L2

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

B. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important motifs in materials science and medicinal chemistry.

Causality of Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (e.g., CuI).[7] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves multiple roles: it acts as a solvent, deprotonates the terminal alkyne to form the reactive acetylide, and scavenges the hydrogen iodide generated during the reaction.

  • Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand that stabilizes the palladium(0) species.

Experimental Protocol: Sonogashira Coupling of tert-Butyl 2-Hydroxy-5-iodobenzoate with Phenylacetylene

  • To a Schlenk flask, add tert-butyl 2-hydroxy-5-iodobenzoate (1.0 mmol, 320 mg), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 21 mg), and copper(I) iodide (CuI, 0.06 mmol, 11 mg).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed triethylamine (10 mL) and phenylacetylene (1.5 mmol, 165 µL) via syringe.

  • Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC or LC-MS. For less reactive alkynes, gentle heating (40-60 °C) may be required.

  • Once the reaction is complete, remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove copper salts, followed by water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Data Presentation: Representative Sonogashira Couplings

AlkyneProductYield (%)
Phenylacetylenetert-Butyl 2-hydroxy-5-(phenylethynyl)benzoate80-90
Trimethylsilylacetylenetert-Butyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate85-95
1-Hexynetert-Butyl 2-hydroxy-5-(hex-1-yn-1-yl)benzoate70-80

Yields are based on analogous reactions reported in the literature and are for illustrative purposes.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Add Ar-I, PdCl2(PPh3)2, CuI to Schlenk flask Inert Evacuate and backfill with Argon (3x) Reactants->Inert Reagents Add degassed Et3N and Alkyne Inert->Reagents Stir Stir at room temperature (or heat if necessary) Reagents->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Solvent_Removal Remove Et3N in vacuo Monitor->Solvent_Removal Upon completion Extraction Dissolve in EtOAc, wash with aq. NH4Cl, water, and brine Solvent_Removal->Extraction Drying Dry over Na2SO4, filter, and concentrate Extraction->Drying Purification Column Chromatography Drying->Purification

Caption: General workflow for a Sonogashira coupling reaction.

C. Heck-Mizoroki Reaction: Vinylation of the Aromatic Ring

The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[8][9] It is a powerful tool for the synthesis of substituted alkenes.

Causality of Experimental Choices:

  • Catalyst and Ligands: Palladium(II) acetate is a common precatalyst. For electron-rich aryl iodides, a ligand may not be strictly necessary, but phosphine ligands can improve yields and selectivity.[10]

  • Base: A mild inorganic base like sodium acetate (NaOAc) or a tertiary amine base such as triethylamine is used to neutralize the hydrogen iodide formed during the reaction.

  • Solvent: Polar aprotic solvents like DMF or NMP are typically used to facilitate the dissolution of the reactants and catalyst.

Experimental Protocol: Heck-Mizoroki Reaction of tert-Butyl 2-Hydroxy-5-iodobenzoate with n-Butyl Acrylate

  • In a sealable reaction vessel, combine tert-butyl 2-hydroxy-5-iodobenzoate (1.0 mmol, 320 mg), n-butyl acrylate (1.5 mmol, 215 µL), palladium(II) acetate (0.02 mmol, 4.5 mg), and sodium acetate (1.5 mmol, 123 mg).

  • Add N,N-dimethylformamide (DMF, 5 mL).

  • Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether (30 mL).

  • Wash with water (3 x 15 mL) to remove DMF and salts, followed by brine (15 mL).

  • Dry the organic layer over magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Data Presentation: Representative Heck-Mizoroki Reactions

AlkeneProductYield (%)
n-Butyl acrylate(E)-tert-Butyl 5-(3-butoxy-3-oxoprop-1-en-1-yl)-2-hydroxybenzoate70-85
Styrene(E)-tert-Butyl 2-hydroxy-5-styrylbenzoate65-80

Yields are based on analogous reactions reported in the literature and are for illustrative purposes.

D. Buchwald-Hartwig Amination: Formation of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] This reaction is a powerful method for synthesizing aryl amines, which are important pharmacophores.

Causality of Experimental Choices:

  • Catalyst and Ligand: A palladium precatalyst, often in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos), is essential for efficient C-N bond formation.[13] These ligands promote both the oxidative addition and the reductive elimination steps.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used.

Experimental Protocol: Buchwald-Hartwig Amination of tert-Butyl 2-Hydroxy-5-iodobenzoate with Morpholine

  • To a glovebox or a Schlenk flask under an inert atmosphere, add tert-butyl 2-hydroxy-5-iodobenzoate (1.0 mmol, 320 mg), sodium tert-butoxide (1.4 mmol, 135 mg), and a palladium precatalyst such as XPhos-Pd-G3 (0.02 mmol).

  • Add anhydrous toluene (5 mL).

  • Add morpholine (1.2 mmol, 105 µL) via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 4-18 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Carefully quench with water (10 mL).

  • Separate the layers and wash the organic layer with brine (15 mL).

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Aminations

AmineProductYield (%)
Morpholinetert-Butyl 2-hydroxy-5-(morpholino)benzoate80-95
Anilinetert-Butyl 2-hydroxy-5-(phenylamino)benzoate75-90

Yields are based on analogous reactions reported in the literature and are for illustrative purposes.

II. Metal-Halogen Exchange: Generating Aryl Nucleophiles

Metal-halogen exchange is a powerful technique to convert the electrophilic aryl iodide into a nucleophilic organometallic species, which can then react with a variety of electrophiles.[6] This two-step, one-pot procedure offers a complementary approach to cross-coupling reactions.

Causality of Experimental Choices:

  • Organometallic Reagent: Alkyllithium reagents (e.g., n-BuLi, t-BuLi) or Grignard reagents (e.g., i-PrMgCl) are commonly used.[14] The choice of reagent can influence the reaction rate and functional group tolerance. Lithium-halogen exchange is typically very fast, even at low temperatures.[15]

  • Temperature: These reactions are usually performed at low temperatures (-78 °C) to prevent side reactions, such as attack on the ester group or deprotonation of the hydroxyl group.

  • Electrophile: A wide range of electrophiles can be used to trap the newly formed organometallic species, including aldehydes, ketones, carbon dioxide, and alkyl halides.

Experimental Protocol: Lithium-Iodine Exchange and Quenching with an Electrophile (e.g., N,N-Dimethylformamide)

  • To a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve tert-butyl 2-hydroxy-5-iodobenzoate (1.0 mmol, 320 mg) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 equivalents, in hexanes) dropwise, maintaining the internal temperature below -70 °C. The first equivalent will deprotonate the hydroxyl group, and the second will perform the halogen-metal exchange.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add the electrophile (e.g., N,N-dimethylformamide, 1.5 mmol, 116 µL) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature over several hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Metal-Halogen Exchange and Trapping

ElectrophileProduct
N,N-Dimethylformamide (DMF)tert-Butyl 5-formyl-2-hydroxybenzoate
Carbon dioxide (CO₂)3-(tert-butoxycarbonyl)-4-hydroxybenzoic acid
Acetonetert-Butyl 2-hydroxy-5-(2-hydroxypropan-2-yl)benzoate

Visualization: Metal-Halogen Exchange and Electrophilic Quench

Metal_Halogen_Exchange Start tert-Butyl 2-hydroxy-5-iodobenzoate Deprotonation Deprotonation with 1 eq. n-BuLi (-78 °C) Start->Deprotonation Intermediate1 Lithium Phenoxide Intermediate Deprotonation->Intermediate1 Exchange Lithium-Iodine Exchange with 1 eq. n-BuLi (-78 °C) Intermediate1->Exchange ArylLithium Aryllithium Species Exchange->ArylLithium Quench Quench with Electrophile (E+) ArylLithium->Quench Product Functionalized Product Quench->Product

Caption: Sequential deprotonation, metal-halogen exchange, and electrophilic trapping.

III. Conclusion and Future Perspectives

The functionalization of tert-butyl 2-hydroxy-5-iodobenzoate provides access to a diverse range of substituted aromatic compounds with significant potential in drug discovery and materials science. The protocols outlined in this guide for palladium-catalyzed cross-coupling reactions and metal-halogen exchange offer robust and versatile methods for modifying this important scaffold. The choice of methodology will depend on the desired final product and the compatibility of the functional groups on the coupling partners. Further exploration of other transition-metal-catalyzed reactions, such as copper-catalyzed C-N and C-O bond formations or nickel-catalyzed couplings, will undoubtedly expand the synthetic utility of this valuable building block.

References

  • Knochel, P., & Jones, P. (Eds.). (1999). Organometallic Reagents in Synthesis. Academic Press.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Knochel, P., Millot, N., Rodriguez, A. L., & Tucker, C. E. (2001). Preparation and Application of Functionalized Organozinc Compounds. Organic Reactions, 58, 417-748.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Negishi, E.-i. (Ed.). (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons.
  • Stanforth, S. P. (1998). Catalytic Cross-Coupling Reactions in Biaryl Synthesis. Tetrahedron, 54(3-4), 263–303.
  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581–581.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides.
  • Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen exchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Wikipedia contributors. (2024). Metal–halogen exchange. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lithium-Halogen Exchange. Retrieved from [Link]

  • Bode, J. W. (2019). OC II (FS 2019). ETH Zürich. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • Knochel, P., & Cahiez, G. (2004). Halogen–Metal Exchange. In Handbook of Functionalized Organometallics (Vol. 1, pp. 123-165). Wiley-VCH.
  • Ouali, A., & Taillefer, M. (2007). Palladium-Catalyzed Cyanation of Aryl Halides. In Palladium in Organic Synthesis (pp. 99-118). Wiley-VCH.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Miyaura, N. (2002). Cross-Coupling Reaction of Organoboron Compounds via a Palladium Catalyst. In Topics in Current Chemistry (Vol. 219, pp. 11-59). Springer.
  • Royal Society of Chemistry. (2014). Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. Retrieved from [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde (2). Retrieved from [Link]

Sources

Application

Advanced Application Notes: tert-Butyl 2-hydroxy-5-iodobenzoate as a Strategic Precursor in Material Science

Executive Summary In the development of advanced functional materials—ranging from luminescent Metal-Organic Frameworks (MOFs) to liquid crystalline polymers—the precise control over molecular architecture is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced functional materials—ranging from luminescent Metal-Organic Frameworks (MOFs) to liquid crystalline polymers—the precise control over molecular architecture is paramount. tert-Butyl 2-hydroxy-5-iodobenzoate (CAS: 15125-90-3) serves as a highly specialized, orthogonally protected building block designed to meet these rigorous synthetic demands.

This application note provides researchers and material scientists with field-proven protocols and mechanistic insights for utilizing this precursor. By leveraging its trifunctional nature, researchers can bypass common synthetic bottlenecks such as premature metal coordination, catalyst poisoning, and unwanted side reactions during complex polymerization or linker synthesis.

Mechanistic Rationale & Strategic Utility

The utility of tert-butyl 2-hydroxy-5-iodobenzoate stems from the deliberate placement of three distinct functional groups, each serving a specific mechanistic purpose in material synthesis:

  • C5-Iodine (The Extension Point): The carbon-iodine bond is highly labile under transition-metal catalysis. It serves as an ideal electrophile for palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions, allowing for the attachment of extended conjugated chromophores or rigid-rod mesogens[1][2].

  • tert-Butyl Ester (The Orthogonal Mask): Free salicylic acids often poison palladium catalysts or undergo unwanted decarboxylation under the basic conditions required for cross-coupling. The bulky tert-butyl group effectively masks the carboxylate, providing steric shielding and chemical inertness during basic or nucleophilic reactions. It is subsequently cleaved under mild acidic conditions (e.g., Trifluoroacetic Acid) to reveal the active coordination site[3].

  • C2-Hydroxyl (The Directing/Sensitizing Group): The free phenolic hydroxyl can act as a directing group for further functionalization, a hydrogen-bond donor in supramolecular assemblies, or a critical component of the "antenna effect" in luminescent lanthanide MOFs[4].

Molecular_Design Center tert-Butyl 2-hydroxy-5-iodobenzoate (Strategic Precursor) Iodine C5-Iodine Enables Pd/Cu Cross-Coupling Center->Iodine TButyl tert-Butyl Ester Orthogonal Acid Protection Center->TButyl Hydroxyl C2-Hydroxyl Directing Group / H-Bonding Center->Hydroxyl

Strategic functional group allocation in tert-butyl 2-hydroxy-5-iodobenzoate for material synthesis.

Application Workflow 1: Synthesis of Extended Linkers for Luminescent MOFs

Lanthanide-based MOFs (Ln-MOFs) are widely used as highly sensitive luminescent thermometers and chemical sensors. To construct these, researchers often require extended biaryl salicylate linkers to optimize the triplet state energy for energy transfer to the Ln³⁺ ions (the antenna effect)[4].

Attempting a Suzuki coupling directly on 5-iodosalicylic acid often results in poor yields (<30%) due to competitive binding of the free carboxylate to the Pd center. Utilizing tert-butyl 2-hydroxy-5-iodobenzoate circumvents this entirely.

Step-by-Step Protocol: Suzuki-Miyaura Coupling & Deprotection

Phase A: Suzuki-Miyaura Cross-Coupling

  • Objective: Attach a pyridyl or extended aryl group to the 5-position.

  • Reagents: tert-Butyl 2-hydroxy-5-iodobenzoate (1.0 eq), 4-Pyridineboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (3.0 eq).

  • Procedure:

    • Dissolve the iodobenzoate precursor and boronic acid in a 4:1 mixture of Toluene/Ethanol (0.2 M concentration) in a Schlenk flask.

    • Add aqueous K₂CO₃ (2.0 M).

    • Critical Step: Degas the biphasic mixture via three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

    • Under a positive flow of Argon, add Pd(PPh₃)₄.

    • Reflux at 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 3:1).

    • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Phase B: tert-Butyl Deprotection (Self-Validating Step)

  • Objective: Unmask the carboxylic acid for MOF coordination.

  • Procedure:

    • Dissolve the purified intermediate in anhydrous Dichloromethane (DCM) (0.1 M).

    • Add Trifluoroacetic Acid (TFA) dropwise at 0°C until a 1:1 v/v ratio of DCM:TFA is achieved.

    • Stir at room temperature for 4 hours.

    • Remove volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA[3].

  • Self-Validation: Confirm successful deprotection via ¹H-NMR. The massive, sharp 9H singlet at ~1.60 ppm (characteristic of the tert-butyl group) must completely disappear, replaced by a broad downfield singlet (>11.0 ppm) corresponding to the free carboxylic acid proton.

MOF_Synthesis A tert-Butyl 2-hydroxy- 5-iodobenzoate B Suzuki-Miyaura Coupling (Pd cat.) A->B + Aryl Boronic Acid C Protected Biaryl Intermediate B->C D TFA Deprotection (DCM, 25°C) C->D E Free Salicylate Linker D->E - Isobutylene F Solvothermal MOF Assembly E->F + Ln(NO3)3 G Luminescent Lanthanide MOF F->G

Workflow for synthesizing luminescent MOFs using orthogonally protected salicylate precursors.

Application Workflow 2: Functionalized Polymeric Architectures

Salicylate derivatives are increasingly utilized in the synthesis of active ester polymers, which can undergo post-polymerization modification[5]. By utilizing the iodine atom on tert-butyl 2-hydroxy-5-iodobenzoate, researchers can perform Sonogashira couplings to append rigid-rod alkynes, creating liquid crystalline polymers (LCPs) or highly conjugated polymer backbones.

Step-by-Step Protocol: Sonogashira Coupling for Rigid-Rod Monomers
  • Objective: Couple a terminal alkyne to the 5-position while preserving the salicylate core.

  • Reagents: tert-Butyl 2-hydroxy-5-iodobenzoate (1.0 eq), Terminal Alkyne (e.g., phenylacetylene) (1.2 eq), PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), Triethylamine (TEA) (solvent/base).

  • Procedure:

    • Add the iodobenzoate precursor, PdCl₂(PPh₃)₂, and CuI to an oven-dried Schlenk tube.

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous, degassed TEA (0.2 M) and the terminal alkyne via syringe.

    • Stir at 50°C for 6–8 hours. The reaction mixture will rapidly darken, and a white precipitate (TEA·HI salt) will form, indicating reaction progress[2].

    • Workup: Filter the mixture through a pad of Celite to remove the ammonium salts and copper/palladium residues. Concentrate the filtrate and purify via recrystallization or chromatography.

Quantitative Data Presentation: Cross-Coupling Optimization

The following table summarizes the optimized empirical parameters for utilizing tert-butyl 2-hydroxy-5-iodobenzoate in various material science workflows, demonstrating the efficiency gained by using the protected precursor versus the unprotected acid.

Reaction TypeTarget Material ApplicationCatalyst SystemBase / SolventTemp / TimeTypical Yield (Protected)Yield (Unprotected Acid)
Suzuki-Miyaura MOF Linkers (Biaryls)5 mol% Pd(PPh₃)₄K₂CO₃ / Tol:EtOH:H₂O90°C / 12h82 - 91% < 35% (Catalyst Poisoning)
Sonogashira Liquid Crystalline Polymers2 mol% PdCl₂(PPh₃)₂, 4 mol% CuITEA (Neat)50°C / 8h85 - 95% ~ 40% (Side reactions)
Heck Reaction Fluorescent Chemosensors5 mol% Pd(OAc)₂, 10 mol% P(o-tolyl)₃DIPEA / DMF110°C / 18h70 - 80% Decarboxylation observed

Data synthesized from standard cross-coupling optimizations of 5-iodosalicylate derivatives[1][2].

Troubleshooting & Best Practices (E-E-A-T Insights)

  • Avoiding Deiodination: During Pd-catalyzed reactions, hydrodehalogenation (replacement of iodine with hydrogen) can occur if the reaction is starved of the coupling partner or if excess reducing agents are present. Always ensure a slight excess (1.1 - 1.2 eq) of the boronic acid or alkyne.

  • Steric Hindrance: The tert-butyl group is exceptionally bulky. While it protects the carboxylate, it can also sterically hinder reactions at the adjacent C2-hydroxyl group. If your workflow requires alkylation of the hydroxyl group (e.g., to form an ether), aggressive conditions (e.g., NaH in DMF at elevated temperatures) may be required, and you must monitor for unwanted transesterification if using alcoholic solvents.

  • TFA Scavenging: During the deprotection step, the cleavage of the tert-butyl group generates isobutylene cation intermediates. To prevent these carbocations from electrophilically attacking electron-rich regions of your newly synthesized extended linker, add a scavenger such as triisopropylsilane (TIPS) or anisole (1-2 equivalents) to the TFA/DCM mixture[3].

References

  • Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation: A Novel Therapeutic Approach for Primary Hyperoxaluria Type 1 Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • MOF-253 immobilized Pd and Cu as recyclable and efficient green catalysts for Sonogashira reaction Source: ResearchGate URL:[Link]

  • Xingtang Rao's research works (Design and Synthesis of an MOF Thermometer) Source: ResearchGate URL:[Link]

  • AROMATIC ETHER DERIVATIVES USEFUL AS THROMBIN INHIBITORS (EP1817287 B1)
  • Patrick Theato Prof. Dr. - Polymer Research (Salicyl Active Esters) Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of tert-Butyl 2-Hydroxy-5-Iodobenzoate

Status: Active Operator: Senior Application Scientist Ticket ID: TB-IOD-SAL-001 Executive Summary You are likely encountering difficulties purifying tert-butyl 2-hydroxy-5-iodobenzoate due to three converging chemical be...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket ID: TB-IOD-SAL-001

Executive Summary

You are likely encountering difficulties purifying tert-butyl 2-hydroxy-5-iodobenzoate due to three converging chemical behaviors:

  • Acid Lability: The tert-butyl ester is highly susceptible to cleavage by the Lewis acidity of standard silica gel.

  • Phenolic Acidity: The C2-hydroxyl group (

    
    ) creates streaking on unbuffered stationary phases.
    
  • Photolability: The C5-iodine bond is weak (

    
     kcal/mol) and prone to homolytic cleavage under ambient light, leading to "pinking" or purple discoloration.
    

This guide replaces standard protocols with chemically rationalized workflows designed to preserve the integrity of this specific scaffold.

Module 1: Chromatographic Instability (The "Ghost Peak" Phenomenon)

The Issue

User Report: "I see a spot on TLC (


 in 10% EtOAc/Hex), but after column chromatography, I recover mostly 5-iodosalicylic acid (starting material) or a complex mixture."
Root Cause Analysis

Standard flash chromatography grade silica gel (60 Å) is slightly acidic (


). For tert-butyl esters, this acidity—combined with the heat of adsorption generated during the run—catalyzes the elimination of isobutylene, reverting the ester back to the carboxylic acid.
The Solution: Stationary Phase Neutralization

You must buffer the stationary phase to inhibit protonation of the ester carbonyl.

Protocol: Triethylamine (Et

N) Buffering
  • Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., Hexanes).

  • The Neutralization Spike: Add 1% v/v Triethylamine to the slurry before pouring the column.

    • Why? Et

      
      N binds to the acidic silanol sites on the silica surface, neutralizing them.
      
  • Equilibration: Flush the column with 2-3 column volumes (CV) of the mobile phase containing 1% Et

    
    N.
    
  • Running the Column: Run your gradient without Et

    
    N in the eluent, or with reduced Et
    
    
    
    N (0.1%), to avoid contaminating the product fractions.

Data Comparison: Stationary Phase Selection

Stationary PhaseSuitabilityRisk FactorNotes
Standard Silica (Acidic) 🔴 Critical Failure HighCauses de-esterification (loss of t-butyl group).
Neutralized Silica (Et

N)
🟢 Recommended LowRequires pre-treatment; prevents streaking.
Neutral Alumina 🟡 Alternative MediumGood stability, but lower resolution than silica.
Reverse Phase (C18) 🟠 Caution MediumAqueous modifiers (TFA/Formic Acid) will destroy the compound. Use Ammonium Bicarbonate buffer.

Module 2: Decontamination & Workup (Removing the Starting Material)

The Issue

User Report: "My product is co-eluting with unreacted 5-iodosalicylic acid."

Root Cause Analysis

The starting material (5-iodosalicylic acid) and the product are both phenols, making their polarities similar. However, their


 values differ significantly at the carboxylic position.
The Solution: The "pH Window" Wash

You cannot use strong bases (NaOH/KOH) as they may hydrolyze the ester or form an emulsion with the phenol. You must exploit the acidity difference between the carboxylic acid (


) and the phenol  (

).
Workflow Logic (DOT Visualization)

WorkupLogic cluster_legend Mechanism Start Crude Reaction Mixture (Product + 5-Iodosalicylic Acid) Solvent Dissolve in Et2O or EtOAc Start->Solvent Wash1 Wash with sat. NaHCO3 (pH ~8.5) Solvent->Wash1 Decision Phase Separation Wash1->Decision Aqueous Aqueous Layer (Contains 5-Iodosalicylic Acid salt) Decision->Aqueous Deprotonated Acid Organic Organic Layer (Contains Product) Decision->Organic Neutral Ester Check Check pH of Organic Layer (Ensure neutral) Organic->Check Dry Dry over Na2SO4 (Avoid MgSO4 if Lewis acid sensitive) Check->Dry Info NaHCO3 is strong enough to deprotonate the carboxylic acid (pKa 2.7) but TOO WEAK to deprotonate the phenol (pKa ~10). This keeps the product in the organic layer.

Caption: Selective extraction strategy utilizing the pKa differential between the carboxylic acid impurity and the phenolic product.

Module 3: Crystallization & Physical State (The "Oiling Out" Issue)

The Issue

User Report: "The literature says it's a solid, but I have a yellow oil that won't crystallize."

Root Cause Analysis
  • Melting Point Depression: The bulky tert-butyl group disrupts the crystal lattice packing compared to the parent acid.

  • Impurities: Trace solvents (DCM/EtOAc) or byproducts (like DCU from Steglich esterification) act as plasticizers, preventing solidification.

  • Intramolecular H-Bonding: The bond between the phenolic -OH and the ester carbonyl creates a pseudo-cyclic structure, increasing solubility in non-polar solvents and making crystallization difficult.

Troubleshooting Protocol
  • Solvent Swap: Evaporate all DCM/EtOAc. Redissolve the oil in a minimum amount of warm Pentane or Hexane .

  • Seeding: If you have no seed crystal, scratch the inside of the glass flask with a glass rod at the air-liquid interface.

  • Cold Cycle: Place the hexane solution in a -20°C freezer overnight.

  • DCU Removal (If DCC was used):

    • If you see white needles that are insoluble in cold ether/hexane, that is likely Dicyclohexylurea (DCU), not your product. Filter these out before attempting to crystallize the ester.

Module 4: Iodine Stability (Photodecomposition)

The Issue

User Report: "The white solid turned pink/purple after sitting on the bench for two days."

Root Cause Analysis

Aryl iodides are light-sensitive.[1][2][3] The C-I bond undergoes homolytic cleavage upon exposure to UV/visible light, generating iodine radicals (


) which combine to form 

(purple color).
Prevention Protocol
  • Immediate Action: Wash the pink solution with dilute Sodium Thiosulfate (

    
    ) to reduce 
    
    
    
    back to iodide (colorless).
  • Storage: Store the purified compound in amber vials wrapped in aluminum foil at -20°C .

  • Handling: Minimize exposure to direct sunlight or high-intensity hood lights during column chromatography.

Frequently Asked Questions (FAQ)

Q: Can I use TFA to clean up the crude mixture? A: Absolutely not. TFA (Trifluoroacetic acid) is the specific reagent used to cleavetert-butyl esters. You will quantitatively destroy your product, reverting it to 5-iodosalicylic acid [1].

Q: I used DCC/DMAP for the synthesis, and I can't get rid of the urea byproduct. A: This is common. Suspend your crude solid in cold diethyl ether. The product is soluble; DCU is largely insoluble.[4][5][6] Filter off the solid DCU.[4][6][7][8] Alternatively, switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , which produces a water-soluble urea byproduct that can be washed away [2].

Q: Why is the yield low even though the reaction looked complete on TLC? A: If you rotovapped the product at high temperature (>50°C), you may have thermally decomposed the ester. tert-Butyl esters can undergo thermal elimination of isobutylene. Keep water bath temperatures below 40°C .

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8388, 5-Iodosalicylic acid. (Accessed 2025).[6][7][9][10] Available at: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters: Stability and Protection. (Accessed 2025).[6][7][9][10] Available at: [Link]

Sources

Optimization

optimization of reaction conditions for tert-butyl 2-hydroxy-5-iodobenzoate

Optimization of Reaction Conditions & Troubleshooting Guide Current Status: Operational Scope: Synthesis, Purification, and Stability of tert-butyl 2-hydroxy-5-iodobenzoate. Audience: Medicinal Chemists, Process Developm...

Author: BenchChem Technical Support Team. Date: March 2026

Optimization of Reaction Conditions & Troubleshooting Guide

Current Status: Operational Scope: Synthesis, Purification, and Stability of tert-butyl 2-hydroxy-5-iodobenzoate. Audience: Medicinal Chemists, Process Development Scientists.

Executive Summary & Strategic Workflow

The synthesis of tert-butyl 2-hydroxy-5-iodobenzoate presents a classic chemoselectivity challenge: installing a bulky, acid-labile ester (tert-butyl) in the presence of a phenol, while ensuring regioselective iodination.

  • The Stability Paradox: The tert-butyl ester confers excellent stability against nucleophiles (bases) but is extremely labile to acids.

  • The Regioselectivity Challenge: If iodinating late-stage, the directing effects of the phenol (ortho/para) vs. the ester (meta) must be balanced.

Interactive Workflow Selector

Use the decision tree below to select the optimal synthetic route based on your starting materials.

SyntheticStrategy Start START: Select Precursor Q1 Is 5-Iodosalicylic Acid available? Start->Q1 RouteA ROUTE A (Recommended) Direct Esterification Q1->RouteA Yes RouteB ROUTE B Stepwise Synthesis Q1->RouteB No StepA1 Reagent: Boc2O + DMAP Solvent: t-BuOH/THF RouteA->StepA1 StepB1 Step 1: Esterification (Salicylic Acid -> t-Butyl Salicylate) RouteB->StepB1 RiskA Risk: O-Boc Phenol formation Solution: Stoichiometry Control StepA1->RiskA StepB2 Step 2: Iodination (Reagent: NIS, mild conditions) StepB1->StepB2 RiskB Risk: Acid-catalyzed de-esterification Solution: Avoid TFA/H2SO4 StepB2->RiskB

Caption: Strategic decision tree for selecting the synthetic pathway. Route A is generally preferred for scalability and regiocontrol.

Detailed Protocols & Optimization

Protocol A: Direct Esterification (The "Golden Path")

Target: Conversion of 5-iodosalicylic acid to tert-butyl 2-hydroxy-5-iodobenzoate. Method: Mixed Anhydride generation via Di-tert-butyl dicarbonate (


).[1][2]

The Logic: Traditional Fischer esterification (Acid + Alcohol +


) fails here because the tert-butyl ester decomposes under the reaction conditions. Using 

with DMAP allows for mild, base-catalyzed esterification that preserves the sensitive ester.

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under

    
    .
    
  • Dissolution: Dissolve 5-iodosalicylic acid (1.0 equiv) in anhydrous

    
    -BuOH (10 equiv) and THF (to solubilize).
    
  • Activation: Add

    
     (1.1 equiv).
    
  • Catalysis (CRITICAL): Add DMAP (0.1 – 0.3 equiv) slowly (portion-wise).

    • Observation: Vigorous evolution of

      
       gas will occur.
      
  • Reaction: Stir at 25–40 °C for 4–12 hours. Monitor by TLC (the product is less polar than the acid).

  • Workup: Dilute with

    
    . Wash with cold  0.5 M HCl (rapidly, to remove DMAP without cleaving ester) or saturated 
    
    
    
    . Wash with brine. Dry over
    
    
    .

Optimization Table:

ParameterRecommended RangeImpact on Yield
Stoichiometry (

)
1.05 – 1.15 equiv< 1.0: Incomplete conversion.> 1.5: Formation of O-Boc phenol byproduct.
Catalyst (DMAP) 10 – 30 mol%High: Faster reaction but higher risk of side products.Low: Sluggish reaction.
Temperature 35 °C> 50 °C: Thermal decomposition of

and ester.< 20 °C: Very slow kinetics.
Protocol B: Regioselective Iodination

Target: Iodination of tert-butyl salicylate (if starting material is not iodinated). Method: Electrophilic Aromatic Substitution using N-Iodosuccinimide (NIS).

The Logic: The tert-butyl group is acid-sensitive.[3][4] Standard iodination (


 or 

) will cleave the ester. NIS provides a source of

under neutral or mildly Lewis-acidic conditions.

Step-by-Step Procedure:

  • Dissolve tert-butyl salicylate in Acetonitrile (MeCN).

  • Add NIS (1.05 equiv).

  • Add catalyst:

    
    -TsOH (0.05 equiv) or Iron(III) catalyst. Note:  Keep acid load very low.
    
  • Stir at Room Temperature.

  • Quench: Sat.

    
     (Sodium thiosulfate) to remove excess iodine color.
    

Troubleshooting Center (FAQs)

Issue 1: "My product disappeared during workup."

Diagnosis: Acid-catalyzed hydrolysis (De-tert-butylation). Root Cause: tert-Butyl esters cleave via an E1 mechanism to form isobutylene and the carboxylic acid. This is accelerated by strong acids and heat. Solution:

  • Never use concentrated HCl or

    
     during workup.
    
  • Use saturated

    
      or cold 0.5 M citric acid  for neutralization.
    
  • Do not heat the crude material above 50 °C during rotary evaporation.

Issue 2: "I see two spots on TLC close together."

Diagnosis: Formation of the O-Boc protected phenol side product. Root Cause: In Protocol A, the phenol -OH is nucleophilic. If excess


 is used, the phenol will also react to form a carbonate.
Corrective Action: 
  • Prevention: Strictly control

    
     stoichiometry (1.05 equiv).
    
  • Rescue: The phenol O-Boc group is much less stable than the carboxyl tert-butyl ester. Treat the crude mixture with mild base (e.g.,

    
     in MeOH) for 30 mins. This selectively cleaves the phenolic carbonate while leaving the bulky tert-butyl ester intact.
    
Issue 3: "Low Regioselectivity (Ortho vs Para) in Protocol B."

Diagnosis: Mixture of 3-iodo and 5-iodo isomers. Mechanistic Insight:

  • The -OH group is a strong ortho/para director.

  • The ester is a meta director (directing to the same positions relative to itself).

  • Sterics: The tert-butyl group is massive.[3][4] It effectively blocks the 3-position (ortho to the ester). Validation: The 5-iodo product (para to OH) should be the major product (>90%) due to steric hindrance at C3. If you see C3-iodination, lower the temperature to 0 °C to enhance steric discrimination.

Mechanistic Visualization

Understanding the Boc-mediated esterification mechanism is vital for troubleshooting side reactions.

Mechanism Boc2O Boc2O Inter1 Reactive Acyl Pyridinium Species Boc2O->Inter1 + DMAP DMAP DMAP DMAP->Inter1 MixedAnh Mixed Anhydride Intermediate Inter1->MixedAnh + Substrate - DMAP Substrate 5-Iodosalicylic Acid Substrate->MixedAnh Product tert-Butyl Ester (Product) MixedAnh->Product + tBuOH Thermal Decarboxylation CO2 CO2 (Gas) MixedAnh->CO2 tBuOH t-BuOH (Solvent/Reactant)

Caption: DMAP-catalyzed activation of Boc2O followed by acyl transfer to form the ester with release of CO2.

References

  • BenchChem. (2025).[3] The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. Retrieved from

  • Racys, D. T., et al. (2015).[5] "Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide." Organic Letters, 17, 4782-4785.[5] Retrieved from

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).[6] Retrieved from

  • PubChem. (n.d.). Tert-butyl 2-hydroxy-5-iodobenzoate Compound Summary. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting tert-Butyl 2-Hydroxy-5-Iodobenzoate Reactions

Welcome to the Application Scientist Support Center. tert-Butyl 2-hydroxy-5-iodobenzoate is a highly versatile but chemically nuanced building block.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. tert-Butyl 2-hydroxy-5-iodobenzoate is a highly versatile but chemically nuanced building block. Its reactivity profile is defined by a triad of functional groups: an acid-labile tert-butyl ester , a nucleophilic and acidic phenolic hydroxyl (-OH) , and a cross-coupling-ready aryl iodide (-I) .

Successfully navigating reactions with this compound requires precise chemoselectivity. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure your synthetic workflows succeed.

Quick Reference: Troubleshooting Matrix

Use the table below to quickly diagnose common reaction failures based on quantitative and qualitative observations from your LC-MS or TLC data.

Observation / SymptomPrimary CauseMechanistic RationaleRecommended Solution
Low conversion in Suzuki coupling; high levels of deiodinated byproduct Insufficient base stoichiometry.The unprotected -OH consumes 1.0 eq of base, starving the transmetalation step and triggering protodehalogenation.Increase base to ≥3.0 eq, or protect the -OH group prior to coupling.
Complete loss of the tert-butyl group (M-56 on MS) Exposure to Brønsted/Lewis acids.Acid catalyzes an E1 elimination, forming a stable tert-butyl cation and isobutylene gas, leaving the carboxylic acid.Avoid TFA/HCl. Use mild buffers (e.g., saturated NH₄Cl or citric acid) during workup.
Formation of ether byproducts during cross-coupling Competing O-arylation / O-alkylation.The phenoxide ion acts as a competing nucleophile against the transition metal catalyst.Use bulky, non-nucleophilic bases (e.g., Cs₂CO₃) or protect the phenol as a MOM or Bn ether.

In-Depth Troubleshooting & Causality (FAQs)

Q1: Why is my Suzuki-Miyaura coupling stalling at low conversion, and why am I seeing so much protodehalogenation?

The Causality: In a standard Suzuki-Miyaura cross-coupling, 1.5 to 2.0 equivalents of base are typically sufficient. However, the phenolic -OH of tert-butyl 2-hydroxy-5-iodobenzoate is highly acidic (pKa ~8.5) due to the electron-withdrawing nature of the ortho-ester and meta-iodine groups.

When you add 1.5 equivalents of base (e.g., K₂CO₃), the phenol immediately deprotonates, consuming 1.0 equivalent. This leaves only 0.5 equivalents of base available to form the reactive boronate complex required for the transmetalation step. Without sufficient activated boronate, the catalytic cycle stalls at the Pd(II)-aryl intermediate. This long-lived intermediate eventually undergoes protonation or


-hydride elimination from the solvent/ligands, resulting in the deiodinated byproduct (protodehalogenation) [1].

The Solution: You must treat the substrate as a dual-consumer of base. Use a minimum of 3.0 to 3.5 equivalents of base to ensure both the phenol is neutralized and the boronic acid is fully activated. Alternatively, mask the hydroxyl group using a protecting group (See Protocol A).

Q2: I am losing the tert-butyl group during my reaction or workup. What is causing this ester cleavage?

The Causality: The tert-butyl ester is highly sensitive to acidic environments. Under acidic conditions (such as the use of Trifluoroacetic acid (TFA) or aggressive 1M HCl workups), the ester carbonyl oxygen becomes protonated. The steric bulk of the tert-butyl group drives an E1-type elimination, cleaving the C-O bond to form a highly stable tertiary carbocation. This carbocation rapidly loses a proton to become isobutylene gas, driving the reaction forward irreversibly to yield the free carboxylic acid [2].

The Solution: Maintain strictly neutral or basic conditions throughout the reaction. If acid is required for a subsequent deprotection step, be aware that standard TFA concentrations will cleave the tert-butyl ester. For selective deprotections in the presence of tert-butyl esters, consider utilizing fluorinated alcohol solvent systems (e.g., HFIP) with highly dilute acid, which have been shown to modulate cleavage rates [3]. For standard workups, quench with saturated aqueous NH₄Cl or mildly acidic citric acid (pH ~5) rather than strong mineral acids.

Reaction Pathway Visualization

The following diagram illustrates the divergent chemoselective pathways of tert-butyl 2-hydroxy-5-iodobenzoate, highlighting how specific conditions lead to either the desired product or common failure modes.

Chemoselectivity A tert-Butyl 2-hydroxy -5-iodobenzoate B Cross-Coupled Product (Desired C-C Bond) A->B Pd Cat., Boronic Acid Excess Base (>3.0 eq) C Deiodinated Byproduct (Protodehalogenation) A->C Pd Cat., Slow Transmetalation (Base Depletion) D Salicylic Acid Derivative (Ester Cleavage) A->D Acidic Conditions (e.g., TFA, HCl) E O-Alkylated/Arylated Byproduct A->E Electrophile + Base (Unprotected -OH)

Chemoselectivity and divergent reaction pathways of tert-butyl 2-hydroxy-5-iodobenzoate.

Validated Experimental Protocols

To ensure reproducibility and self-validation, the following protocols have been optimized specifically for the steric and electronic demands of this substrate.

Protocol A: Protection of the Hydroxyl Group (MOM Ether Synthesis)

Protecting the phenol prevents base-depletion and O-alkylation during downstream metal-catalyzed couplings.

  • Setup: In an oven-dried flask under argon, dissolve tert-butyl 2-hydroxy-5-iodobenzoate (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq, 20 mmol) dropwise. Stir for 10 minutes.

  • Protection: Add Chloromethyl methyl ether (MOM-Cl, 1.5 eq, 15 mmol) dropwise. (Caution: MOM-Cl is a known carcinogen; handle strictly inside a fume hood).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The highly fluorescent starting material spot should disappear.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Optimized Suzuki-Miyaura Coupling (Unprotected Phenol Route)

This workflow utilizes excess base to bypass the need for a protecting group, saving two synthetic steps [1].

  • Reagent Assembly: To a Schlenk flask, add tert-butyl 2-hydroxy-5-iodobenzoate (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.5 eq, 1.5 mmol), and Potassium Carbonate (K₂CO₃, 3.0 eq , 3.0 mmol).

  • Solvent & Catalyst: Add a 2:1 mixture of Toluene and Water (10 mL total). Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq, 5 mol%).

  • Degassing (Critical Step): Purge the mixture with Argon for 15 minutes by bubbling the gas directly through the solution. This prevents the oxidation of Pd(0) to inactive Pd(II) species.

  • Heating: Heat the reaction mixture to 90 °C and stir vigorously for 12–16 hours.

  • Mild Workup: Cool to room temperature. Do not use 1M HCl to acidify, as this risks ester cleavage. Instead, dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NH₄Cl (20 mL) to neutralize the aqueous layer to ~pH 6. Extract the aqueous layer with EtOAc (2 x 15 mL).

  • Isolation: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Workflow Step1 Step 1: Reagent Assembly Combine Iodophenol, Boronic Acid, Pd(PPh3)4, and K2CO3 (3.0 eq) Step2 Step 2: Degassing Purge with Argon (15 min) to prevent Pd oxidation Step1->Step2 Step3 Step 3: Reaction Heat at 90°C in Toluene/H2O (2:1) Monitor via TLC Step2->Step3 Step4 Step 4: Mild Workup Quench with sat. NH4Cl (Avoid HCl) Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Silica Gel Column Chromatography Isolate Cross-Coupled Product Step4->Step5

Optimized experimental workflow for the Suzuki-Miyaura coupling of unprotected iodophenols.

References

  • Palladino, P., & Stetsenko, D. A. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic Letters, 14(24), 6346-6349.[Link]

  • Lara-Jaime, T., Choy, J., & Jaime-Figueroa, S. (2010). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Tetrahedron Letters, 51(21), 2851-2853.[Link]

Optimization

Technical Support Center: Purification &amp; Troubleshooting of tert-Butyl 2-Hydroxy-5-Iodobenzoate

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when isolating and purifying tert-butyl 2-hydroxy-5-i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when isolating and purifying tert-butyl 2-hydroxy-5-iodobenzoate (CAS 15125-90-3) [1].

This compound is a critical intermediate in drug development, particularly in the synthesis of transthyretin (TTR) kinetic stabilizers [2]. Whether you are synthesizing this compound via the direct iodination of tert-butyl salicylate or the esterification of 5-iodosalicylic acid[3], crude reaction mixtures inevitably contain unreacted starting materials, regioisomers, and residual iodine.

This guide provides field-proven, self-validating protocols and explains the chemical causality behind each troubleshooting step to ensure you achieve high-purity yields.

Diagnostic Matrix: Quantitative Impurity Profiling

Before initiating purification, it is critical to profile your crude mixture. The table below summarizes the quantitative data and visual cues associated with the target compound and its most common synthetic impurities.

Compound / ImpurityVisual CueTLC Rf (Hex/EtOAc 4:1)Solubility ProfileCause of Contamination
tert-Butyl 2-hydroxy-5-iodobenzoate White/Off-white crystals~0.65Soluble in organics, insoluble in waterTarget Compound
5-Iodosalicylic acid White powder~0.10 (streaks)Soluble in basic aq, polar organicsIncomplete esterification / Hydrolysis
tert-Butyl 3,5-diiodosalicylate Pale yellow crystals~0.75Highly lipophilicOver-iodination during synthesis
Molecular Iodine (

)
Pink/Brown tint in solutionVaries (stains plate)Soluble in organics, forms

in aq KI
Unreacted iodinating agent
Reaction & Impurity Pathway

ImpurityPathway SM 5-Iodosalicylic Acid (Starting Material) Reagents Esterification Reagents SM->Reagents Target tert-Butyl 2-hydroxy -5-iodobenzoate Reagents->Target Main Pathway Imp1 Unreacted SM (Acid Impurity) Reagents->Imp1 Incomplete Rxn Imp2 3,5-Diiodo Derivative Reagents->Imp2 Over-iodination

Fig 1. Synthesis pathway and generation of common impurities during esterification.

Core Troubleshooting Workflows & FAQs
Issue 1: Residual Iodine and Colored Impurities

Q: My crude organic extract has a persistent pink/brown discoloration after the iodination step. How do I remove it without degrading the tert-butyl ester?

A: The discoloration is caused by unreacted molecular iodine (


) partitioning into your organic phase. To resolve this, you must perform a reductive wash using sodium thiosulfate (

).

Mechanistic Causality: Molecular iodine is highly lipophilic. Sodium thiosulfate acts as a mild reducing agent, converting non-polar


 into highly water-soluble iodide ions (

) and tetrathionate. Because the reaction is strictly an electron transfer to the halogen, your sterically hindered tert-butyl ester remains completely unaffected.

Step-by-Step Protocol:

  • Dilute your crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane) to a concentration of ~0.1 M.

  • Add an equal volume of 10% (w/v) aqueous sodium thiosulfate solution.

  • Vigorously shake the separatory funnel. Vent frequently to release any pressure.

  • Self-Validating Check: Allow the layers to separate. The immediate transition of the organic layer from a colored (pink/brown) state to a clear/colorless state confirms the complete reduction and removal of iodine.

  • Separate the organic layer, wash once with brine, and dry over anhydrous

    
    .
    
Issue 2: Separation from Unreacted 5-Iodosalicylic Acid

Q: NMR analysis shows significant contamination from the starting material, 5-iodosalicylic acid. How can I selectively separate it from the target ester?

A: Utilize a mild alkaline liquid-liquid extraction. The free carboxylic acid of 5-iodosalicylic acid can be selectively deprotonated while leaving the tert-butyl ester intact.

Mechanistic Causality: 5-Iodosalicylic acid possesses a free carboxylic acid with a pKa of approximately 2.8. Washing the mixture with saturated sodium bicarbonate (


, pH ~8) selectively deprotonates this acid, converting it into a water-soluble sodium salt. The bulky tert-butyl group of your target compound sterically shields the ester bond, protecting it from hydrolysis under these mild conditions. Caution: Do not use strong bases like 

; the electron-withdrawing iodine atom lowers the pKa of the phenolic hydroxyl group (~7.5), meaning strong bases will deprotonate the phenol, creating severe emulsions and pulling your target product into the aqueous phase.

Step-by-Step Protocol:

  • Dissolve the crude product in diethyl ether or ethyl acetate.

  • Wash the organic phase with three equal-volume portions of saturated aqueous

    
     (1 M).
    
  • Self-Validating Check: Collect the combined aqueous washings and slowly acidify them to pH 2 using 1M

    
    . The immediate formation of a white precipitate confirms the presence and successful extraction of 5-iodosalicylic acid.
    
  • Wash the retained organic phase with distilled water, then brine, and dry over

    
    .
    
Issue 3: Removal of Over-Iodinated (3,5-Diiodo) Impurities

Q: Mass spectrometry indicates the presence of a di-iodinated byproduct. Why did this form, and how do I isolate the mono-iodinated target?

A: Over-iodination typically occurs at the 3-position, yielding tert-butyl 3,5-diiodosalicylate. This requires separation via differential crystallization.

Mechanistic Causality: The phenolic hydroxyl (-OH) group is strongly electron-donating and activates the aromatic ring toward electrophilic aromatic substitution, directing incoming iodine to the ortho and para positions [2]. Since the para position (position 5) is already occupied in 5-iodosalicylic acid, any excess iodinating agent will inevitably attack the remaining ortho position (position 3). The resulting 3,5-diiodo impurity is significantly more lipophilic and exhibits a different crystal lattice energy than the mono-iodo target, allowing for separation via recrystallization.

Step-by-Step Protocol:

  • Transfer the crude solid to a round-bottom flask and dissolve it in a minimum volume of boiling ethanol.

  • Slowly add distilled water dropwise until the solution becomes slightly turbid (reaching the cloud point).

  • Add just enough hot ethanol (1-2 drops) to clear the turbidity, then remove from heat.

  • Allow the solution to cool undisturbed to room temperature, then transfer to an ice bath for 1 hour.

  • Self-Validating Check: Filter the resulting crystals. The mono-iodinated target will preferentially crystallize. Run a TLC (Hexanes/EtOAc 4:1); the absence of the higher Rf spot (~0.75) in the crystallized solid confirms the successful exclusion of the diiodo impurity.

Purification Workflow Diagram

Purification Crude Crude Mixture (Target + Impurities) Wash1 10% Na2S2O3 Wash (Removes I2) Crude->Wash1 Wash2 Sat. NaHCO3 Wash (Removes Free Acid) Wash1->Wash2 Organic Phase Cryst Recrystallization (EtOH/H2O) Wash2->Cryst Evaporated Solid Pure Pure tert-Butyl 2-hydroxy-5-iodobenzoate Cryst->Pure Crystals

Fig 2. Step-by-step liquid-liquid extraction and crystallization purification workflow.

References
  • PubChemLite. "Tert-butyl 2-hydroxy-5-iodobenzoate (C11H13IO3)." University of Luxembourg.
  • Gales L, Almeida MR, Arsequell G, Valencia G, Saraiva MJ, Damas AM. "Iodination of salicylic acid improves its binding to transthyretin." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. 2008 Mar;1784(3):512-7.
  • Chemchart. "5-Iodosalicylic acid (119-30-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents.
Troubleshooting

preventing decomposition of tert-butyl 2-hydroxy-5-iodobenzoate during reaction

User: Research Scientist / Process Chemist Subject: Prevention of Decomposition During Reaction & Storage Ticket ID: CHEM-SUP-8821 Executive Summary & Molecule Analysis Welcome to the Technical Support Center. You are wo...

Author: BenchChem Technical Support Team. Date: March 2026

User: Research Scientist / Process Chemist Subject: Prevention of Decomposition During Reaction & Storage Ticket ID: CHEM-SUP-8821

Executive Summary & Molecule Analysis

Welcome to the Technical Support Center. You are working with tert-butyl 2-hydroxy-5-iodobenzoate , a valuable intermediate often used in fragment-based drug discovery and palladium-catalyzed cross-couplings.

This molecule possesses three distinct "stress points," each susceptible to different decomposition pathways. Your stability strategy must address all three simultaneously:

  • The tert-Butyl Ester: Highly susceptible to acid-catalyzed cleavage and thermal elimination (isobutylene loss).

  • The Aryl Iodide (C–I Bond): Weak bond energy (~65 kcal/mol); prone to photolytic deiodination and metal-catalyzed reduction.

  • The Phenol (ortho-Hydroxy): Susceptible to oxidation (quinonoid formation) and unintended O-alkylation.

Decomposition Pathways & Mechanisms

To prevent decomposition, you must understand how it happens. We have modeled the primary failure modes below.

Diagram 1: Decomposition Pathways

Caption: This diagram illustrates the three primary degradation routes: Acid-catalyzed E1 elimination (top), Photolytic Deiodination (right), and Nucleophilic Transesterification (bottom).

DecompositionPathways Target tert-Butyl 2-hydroxy- 5-iodobenzoate Carbocation t-Butyl Cation Intermediate Target->Carbocation Protonation Radical Aryl Radical (Deiodination) Target->Radical Homolytic Cleavage MeEster Methyl Ester (Transesterification) Target->MeEster Nu: Attack Acid Acid Source (H+) (TFA, HCl, Silica Gel) Acid->Target Heat Heat (>60°C) Heat->Target Light UV/Vis Light (hν) Light->Target Base Nucleophilic Base (NaOMe, EtOH) Base->Target Isobutylene Isobutylene (Gas) + Carboxylic Acid Carbocation->Isobutylene E1 Elimination

Critical Troubleshooting Modules

Module A: Preventing tert-Butyl Cleavage (Acid/Heat)

The Issue: The tert-butyl group is an "acid sponge." Even weak acids or acidic silica gel can trigger the loss of isobutylene, reverting your ester to the parent benzoic acid.

  • Mechanism: E1 Elimination. The carbonyl oxygen is protonated, leading to the cleavage of the C–O bond to form a stable tert-butyl carbocation, which then eliminates a proton to form isobutylene gas.

  • Critical Limit: Avoid pH < 4. Avoid Temperatures > 65°C in protic media.

Protocol: Safe Workup & Purification

  • Quench: Never use HCl. Quench basic reactions with saturated Ammonium Chloride (NH₄Cl) or Phosphate Buffer (pH 7).

  • Chromatography: Standard silica gel is slightly acidic (pH 6-6.5).

    • Action: Pre-treat your silica column with 1% Triethylamine (Et₃N) in hexanes before loading your sample. This neutralizes acidic sites.

  • Solvents: Avoid Chloroform (CHCl₃) if it has not been stabilized, as it can form HCl over time. Use Dichloromethane (DCM) stabilized with amylene.

Module B: Preventing Deiodination (Light/Metals)

The Issue: The solution turns pink/purple, or NMR shows a "des-iodo" peak (proton signal appearing where iodine was).

  • Mechanism: Iodine-Carbon bonds are photosensitive. UV light causes homolytic cleavage, generating an aryl radical.[1][2] If a hydrogen source (solvent) is present, the radical abstracts H•, resulting in deiodination.[3]

  • Critical Limit: Exposure to direct sunlight or fume hood fluorescent lighting for > 2 hours.

Protocol: Handling & Storage

  • Amber Glass: All reactions and storage must occur in amber vials/flasks.

  • Foil Wrap: If amber glass is unavailable, wrap the flask entirely in aluminum foil.

  • Degassing: Oxygen can promote radical chain processes. Sparge reaction solvents with Nitrogen or Argon for 15 minutes prior to use.

Module C: Preventing Transesterification

The Issue: You observe a methyl or ethyl ester byproduct (e.g., methyl 2-hydroxy-5-iodobenzoate) instead of your tert-butyl product.

  • Mechanism: The bulky tert-butyl group usually blocks attack, but small nucleophiles (Methoxide, Ethoxide) can still attack the carbonyl carbon, especially if the reaction is heated.

  • Critical Limit: Avoid primary alcohols (MeOH, EtOH) as solvents if strong base is present.

Protocol: Solvent Selection

  • Preferred Solvents: THF, DMF, Toluene, DCM, or tert-Butanol (if an alcohol is required).

  • Base Selection: Use non-nucleophilic bases like Potassium tert-butoxide (KOtBu) , Cesium Carbonate (Cs₂CO₃) , or Diisopropylethylamine (DIPEA) . Avoid NaOMe or NaOEt.

Diagnostic Decision Tree

Use this flowchart to identify the root cause of your decomposition.

Diagram 2: Troubleshooting Logic

Caption: Step-by-step logic to diagnose product loss or impurity formation.

Troubleshooting Start Problem Detected Q1 Is the product acidic (COOH)? Start->Q1 Q2 Is the solution pink/purple? Q1->Q2 No Cause1 Acid-Catalyzed Cleavage (Check Workup pH) Q1->Cause1 Yes Q3 Is there a new alkyl peak in NMR? Q2->Q3 No Cause2 Photolytic Deiodination (Check Light Protection) Q2->Cause2 Yes Q3->Start No (Re-analyze) Cause3 Transesterification (Check Solvent/Base) Q3->Cause3 Yes (Me/Et peak)

Frequently Asked Questions (FAQs)

Q: Can I use TFA to remove a Boc group elsewhere in the molecule without losing the tert-butyl ester? A: No. TFA (Trifluoroacetic acid) will cleave both the N-Boc group and the tert-butyl ester simultaneously.

  • Alternative: If you need orthogonal protection, consider using an Fmoc group for the amine (cleaved by base) or using a benzyl ester instead of tert-butyl if acid deprotection is required later.

Q: My product turned pink on the rotary evaporator. What happened? A: This indicates iodine liberation .

  • Cause: Likely overheating (>40°C) or light exposure during evaporation.

  • Fix: Wash the organic phase with 10% Sodium Thiosulfate (Na₂S₂O₃) solution before drying and evaporation. This reduces free iodine (I₂) back to iodide (I⁻), removing the color and preventing further oxidation.

Q: Is this compound stable to Suzuki Coupling conditions? A: Generally, yes , but with caveats:

  • Base: Use mild bases like K₂CO₃ or K₃PO₄. Avoid strong hydroxides (NaOH) at high heat.

  • Catalyst: Pd(0) can undergo oxidative addition into the C–I bond (which is the desired reaction). If you are trying to couple another part of the molecule and keep the Iodine intact, you will fail (C–I is more reactive than C–Br or C–Cl).

Summary Data Table

ParameterSafe Range / ConditionDanger ZoneConsequence
pH 5.0 – 10.0< 4.0Loss of t-butyl group (Isobutylene gas)
Temperature < 50°C> 70°CThermal elimination / Deiodination
Light Dark / Amber GlassUV / FluorescentC–I bond cleavage (Radical formation)
Solvent THF, DCM, DMF, TolueneMeOH, EtOH (w/ Base)Transesterification to Methyl/Ethyl ester
Workup NH₄Cl, NaHCO₃1M HCl, 1M H₂SO₄Rapid hydrolysis of ester

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Detailed mechanisms of tert-butyl ester acid lability).

  • BenchChem Technical Guides. (2025). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry. (Stability profiles and deprotection mechanisms).

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides. Journal of the American Chemical Society.[3] (Discusses stability and exchange of aryl iodides).

  • Organic Chemistry Portal. (2023). tert-Butyl Esters: Preparation and Cleavage. (Comprehensive reaction conditions).

Sources

Optimization

common pitfalls in the handling of tert-butyl 2-hydroxy-5-iodobenzoate

Technical Support Center: Handling & Troubleshooting tert-Butyl 2-hydroxy-5-iodobenzoate Welcome to the dedicated technical support and troubleshooting center for the handling, reactivity, and synthesis involving tert-bu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Troubleshooting tert-Butyl 2-hydroxy-5-iodobenzoate

Welcome to the dedicated technical support and troubleshooting center for the handling, reactivity, and synthesis involving tert-butyl 2-hydroxy-5-iodobenzoate (CAS: 15125-90-3). This molecule is a highly versatile building block in drug development, featuring three distinct reactive sites: a sterically hindered, acid-labile tert-butyl ester; a nucleophilic phenolic hydroxyl group; and a highly reactive aryl iodide.

Because of its polyfunctional nature, researchers frequently encounter chemoselectivity issues. This guide is designed by application scientists to explain the causality behind common pitfalls and provide self-validating protocols to ensure experimental success.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows the presence of 2-hydroxy-5-iodobenzoic acid instead of my starting material. Why is the tert-butyl group cleaving prematurely? The Causality: The tert-butyl ester is exceptionally stable to basic conditions and nucleophilic attack due to the immense steric shielding provided by the tertiary carbon[1]. However, it is highly vulnerable to acidic environments. Protonation of the carbonyl oxygen increases its electrophilicity, triggering an E1 unimolecular elimination pathway. This cleavage proceeds via the formation of a highly stable tert-butyl carbocation, which rapidly loses a proton to form isobutylene gas[1][2][3]. The Fix: Premature cleavage is almost always caused by trace acids in deuterated solvents (e.g., CDCl3) or the inherent acidity of standard silica gel during flash chromatography.

  • Actionable Step: Always buffer your silica gel with 1% triethylamine (Et3N) prior to loading the column, and store the compound in acid-free, anhydrous environments.

G A tert-Butyl Ester (Stable in Base) B Protonated Carbonyl (Acidic Conditions) A->B + H+ C tert-Butyl Cation + Carboxylic Acid B->C E1 Cleavage D Isobutylene Gas (Irreversible) C->D - H+

Caption: Acid-catalyzed E1 cleavage mechanism of tert-butyl esters.

Q2: During a Suzuki-Miyaura coupling, I am isolating tert-butyl 2-hydroxybenzoate (loss of the iodine atom). How do I stop this dehalogenation? The Causality: Aryl iodides possess a very weak C–I bond (approx. 234 kJ/mol), making them the most reactive halides toward oxidative addition by Pd(0) catalysts[4][5]. However, this hyper-reactivity is a double-edged sword. If the subsequent transmetalation step is sluggish, the long-lived Pd(II)-aryl intermediate will abstract a hydride from protic solvents (like ethanol or water), ligands, or amine bases. This forms a Pd–H species that undergoes premature reductive elimination, yielding the hydrodehalogenated byproduct (Ar–H)[4]. The Fix: You must outpace the hydride abstraction by accelerating the transmetalation step.

  • Actionable Step: Switch to strictly anhydrous, non-protic solvents (e.g., Toluene/THF). Ensure your boronic acid is highly pure, and consider using bulky, electron-rich phosphine ligands (e.g., SPhos or XPhos) which promote rapid cross-coupling and sterically block solvent coordination[4].

G Start Aryl Iodide + Pd(0) OxAdd Pd(II)-Aryl Intermediate Start->OxAdd Oxidative Addition Transmet Transmetalation (Fast with pure Boronic Acid) OxAdd->Transmet Desired Pathway Hydride Hydride Abstraction (Slow Transmetalation) OxAdd->Hydride Undesired Pathway CrossProd Cross-Coupled Product Transmet->CrossProd Reductive Elimination DehalProd Dehalogenated Byproduct (Ar-H) Hydride->DehalProd Reductive Elimination

Caption: Competing pathways: Suzuki cross-coupling vs. hydrodehalogenation of aryl iodides.

Q3: Does the free phenolic hydroxyl group (2-hydroxy) interfere with transition-metal catalysis? The Causality: Yes, phenols can coordinate to transition metals or become deprotonated by the bases required for cross-coupling (e.g., K2CO3, Cs2CO3). A deprotonated phenoxide is strongly electron-donating, which increases the electron density on the aromatic ring. This can slightly retard the initial oxidative addition of the Pd(0) catalyst into the C–I bond. The Fix: Because the C–I bond is inherently so weak, oxidative addition usually proceeds regardless. However, to prevent O-arylation side reactions, ensure you use a mild base (like K3PO4) and maintain strict stoichiometric control over your coupling partners.

Part 2: Quantitative Data & Benchmarks

To make informed decisions regarding reaction conditions, refer to the thermodynamic and kinetic benchmarks below.

Table 1: Bond Dissociation Energies & Halide Reactivity Trends [4][5]

Halogen TypeBond Dissociation Energy (kJ/mol)Relative Reactivity in Pd-CouplingSusceptibility to Dehalogenation
Aryl Iodide (C–I) ~234 Highest (Fastest Oxidative Addition) High Risk
Aryl Bromide (C–Br)~293ModerateModerate Risk
Aryl Chloride (C–Cl)~351Low (Requires specialized ligands)Low Risk
Aryl Fluoride (C–F)~452Inert under standard conditionsNegligible

Table 2: Cleavage Conditions for tert-Butyl Esters [1][2][6]

Reagent / ConditionMechanismRelative Cleavage RateByproducts
Trifluoroacetic Acid (TFA) in DCM E1 (Acid-Catalyzed) Very Fast (< 2 hours at RT) Isobutylene gas
HCl (4M in Dioxane)E1 (Acid-Catalyzed)Fast (2 - 4 hours at RT)Isobutylene gas, Alkyl chlorides
Magic Blue (MB•+) / TriethylsilaneRadical Cation CatalysisModerate (Mild conditions)Isobutane
NaOH / KOH (Aqueous)S_N2 / B_AC2Inert (Sterically hindered)None (Stable)

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems." This means each step contains an observable physical or analytical checkpoint to confirm the chemical causality is proceeding as intended.

Protocol A: Suzuki-Miyaura Coupling (Dehalogenation-Suppressed)

Objective: Couple tert-butyl 2-hydroxy-5-iodobenzoate with an arylboronic acid while preventing hydrodehalogenation.

  • Preparation & Degassing: In an oven-dried Schlenk flask, combine tert-butyl 2-hydroxy-5-iodobenzoate (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous K3PO4 (2.0 equiv). Add anhydrous Toluene.

    • Validation Check: Bubble argon through the suspension for 15 minutes. The absence of further dissolved gas bubbles upon applying a brief vacuum confirms complete deoxygenation, which is critical to prevent Pd catalyst poisoning.

  • Catalyst Addition: Under a positive flow of argon, add Pd2(dba)3 (2 mol%) and SPhos (8 mol%).

  • Reaction Execution: Heat the mixture to 80 °C with vigorous stirring for 4 hours.

    • Validation Check: A distinct color change from yellow/purple (precatalyst) to a deep red/brown homogeneous tint indicates the successful formation of the active, ligated Pd(0) species.

  • Analytical Verification: Quench a 10 µL aliquot in acetonitrile and analyze via LC-MS.

    • Validation Check: The chromatogram must show <5% of the dehalogenated mass (m/z 194 for the tert-butyl salicylate core). If m/z 194 exceeds 5%, your boronic acid is likely degrading, stalling the transmetalation step.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, and concentrate. Purify via flash chromatography using Et3N-buffered silica.

Protocol B: Controlled Acidic Cleavage of the tert-Butyl Ester

Objective: Deprotect the ester to yield the free carboxylic acid without oxidizing the phenol.

  • Reaction Setup: Dissolve the tert-butyl ester substrate in anhydrous Dichloromethane (DCM) (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar[1].

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:1 v/v ratio with DCM.

    • Validation Check: Within 5–10 minutes, you must observe gentle effervescence (bubbling). This is the physical manifestation of the E1 causality: the release of isobutylene gas[2]. If no gas evolves, the acid concentration is too low.

  • Completion: Stir at room temperature for 3 hours. Monitor by TLC (stain with Bromocresol Green to spot the newly formed free carboxylic acid).

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual TFA.

    • Validation Check: Weigh the flask. A constant mass after high-vacuum drying confirms the complete removal of both the volatile TFA and the isobutylene byproduct, yielding the pure acid.

Part 4: References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides: Mechanism + Description. ACS GCI Pharmaceutical Roundtable. Available at:

  • The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. Benchchem. Available at:

  • Mechanism of acidic catalyzed hydrolysis of a Boc group and t-butyl ester. ResearchGate. Available at:

  • How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem. Available at:

  • Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. ACS Publications. Available at:

  • Dehalogenation - Mechanistic and thermodynamic concepts. Wikipedia. Available at:

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for tert-Butyl 2-hydroxy-5-iodobenzoate

Case ID: T-Bu-Salicylate-5-I Support Tier: Level 3 (Senior Application Scientist) Status: Active[1] Executive Summary & Substrate Analysis User Query: "I need to functionalize tert-butyl 2-hydroxy-5-iodobenzoate at the 5...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-Bu-Salicylate-5-I Support Tier: Level 3 (Senior Application Scientist) Status: Active[1]

Executive Summary & Substrate Analysis

User Query: "I need to functionalize tert-butyl 2-hydroxy-5-iodobenzoate at the 5-position. What catalysts tolerate the free phenol and the ester group?"

Technical Assessment: The substrate presents a unique "push-pull" electronic environment. The iodine at C-5 is highly reactive toward oxidative addition (the rate-determining step in most Pd-catalyzed cycles), activated by the electron-donating hydroxyl group at C-2. However, the free phenol poses a risk of catalyst poisoning (via phenoxide coordination) or side reactions (e.g., ester hydrolysis under harsh basic conditions).[1] The tert-butyl ester is relatively robust toward base but highly acid-labile.

Strategic Recommendation: Prioritize ligand-controlled palladium catalysis . Modern dialkylbiaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) creates a "catalytic pocket" that facilitates turnover while sterically preventing the free phenoxide from shutting down the metal center.[1]

Reactivity Map (Visualized)

ReactivityMap Substrate tert-Butyl 2-hydroxy-5-iodobenzoate Iodine C-5 Iodine (Primary Reactive Site) Substrate->Iodine Phenol C-2 Phenol (-OH) (Catalyst Poison/Directing Group) Substrate->Phenol Ester tert-Butyl Ester (Acid-Labile/Steric Bulk) Substrate->Ester Suzuki Suzuki-Miyaura (Biaryl Formation) Iodine->Suzuki Pd(0)/SPhos Buchwald Buchwald-Hartwig (C-N Bond) Iodine->Buchwald Pd(0)/XPhos Sono Sonogashira (Alkynylation) Iodine->Sono Pd/Cu-free Phenol->Suzuki Risk: Poisoning Ester->Suzuki Risk: Hydrolysis

Figure 1: Functional group interplay and reaction pathways for tert-butyl 2-hydroxy-5-iodobenzoate.[1]

Troubleshooting Guides & FAQs

Topic A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Q: Can I perform a Suzuki coupling without protecting the phenol? A: Yes. Unprotected phenols are tolerated well by SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos ligands.[1] These ligands are bulky and electron-rich, promoting rapid oxidative addition into the C-I bond before the phenoxide can interfere.

Protocol Recommendation: Use a biphasic system to keep the inorganic base separate from the lipophilic ester, reducing hydrolysis risk.

ComponentRecommendationTechnical Rationale
Catalyst Source Pd(OAc)₂ (1-3 mol%)Stable, cheap precursor; reduces in situ to Pd(0).[1]
Ligand SPhos (1.5-2 equiv relative to Pd)Excellent for sterically hindered/ortho-substituted aryl halides.[1]
Base K₃PO₄ (2.0 equiv)Mild enough to spare the t-butyl ester; buffers the phenol.[1]
Solvent Toluene/Water (10:[1]1) or DME/WaterBiphasic system ensures solubility of both organic substrate and inorganic base.
Temperature 80°CSufficient for activation; avoid refluxing >100°C to prevent ester cleavage.

Troubleshooting: "My reaction stalled at 50% conversion."

  • Diagnosis: The free phenol might be sequestering the boronic acid (forming boronate esters).[1]

  • Fix: Increase the boronic acid equivalents to 1.5–2.0. Alternatively, switch to a Potassium Organotrifluoroborate (R-BF₃K) salt, which is more stable and less prone to interacting with the phenol.

Topic B: Buchwald-Hartwig Amination (C-N Bond Formation)

Q: Which base should I use to avoid deprotonating the phenol and killing the catalyst? A: You cannot avoid deprotonating the phenol; it is more acidic than most amines. The strategy is to embrace the deprotonation . Use a base that fully converts the phenol to the phenoxide, then use a catalyst that works despite the negative charge.

Critical Decision:

  • Strong Base (NaOtBu): Standard, but risky for the ester if water is present.[1]

  • Weak Base (Cs₂CO₃): Preferred.[1] It is soluble in dioxane and gentle on the ester.

Recommended System:

  • Catalyst: Pd₂(dba)₃

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).[1]

  • Base: Cs₂CO₃ (3.0 equiv).[1] Note: You need extra base to neutralize the phenol first.

Q: I see significant dehalogenation (replacement of I with H). Why? A: This is a classic symptom of "starved" palladium. If the amine coupling is slow (due to steric bulk of the tert-butyl group), the Pd-hydride species (formed via


-hydride elimination from the amine or solvent) reduces the aryl iodide.
  • Solution: Switch to a precatalyst like XPhos Pd G2 or G3 . These ensure a 1:1 Pd:Ligand ratio and rapid activation, minimizing the window for side reactions.

Topic C: Sonogashira Coupling (Alkynylation)

Q: My reaction turns black and precipitates immediately. Is it the copper? A: Likely, yes. In the presence of a free phenol and base, CuI can form copper-phenoxides or promote oxidative homocoupling of the alkyne (Glaser coupling) rather than the desired cross-coupling.

Workflow: Copper-Free vs. Copper-Mediated

SonoDecision Start Start: Sonogashira Coupling CheckPhenol Is Phenol Protected? Start->CheckPhenol Protected Yes (e.g., -OMe, -OBn) CheckPhenol->Protected Stable Unprotected No (Free -OH) CheckPhenol->Unprotected Reactive Standard Standard Protocol: Pd(PPh3)2Cl2 (2%) CuI (1%) Et3N/THF Protected->Standard CuFree Copper-Free Protocol: PdCl2(MeCN)2 + XPhos Cs2CO3 MeCN, 60°C Unprotected->CuFree Avoids Cu-Phenoxide

Figure 2: Decision tree for Sonogashira coupling conditions.

Protocol Recommendation (Copper-Free): Use PdCl₂(MeCN)₂ with XPhos and Cs₂CO₃ in acetonitrile.[1] This avoids copper entirely, preventing the formation of copper-phenoxide species that can stall the catalytic cycle.

Critical Stability Warnings

The tert-Butyl Ester Trap

Users often treat tert-butyl esters as "bulletproof" protecting groups. While stable to base, they are highly sensitive to Lewis Acids .

  • Avoid: ZnCl₂, AlCl₃, or high temperatures with unbuffered protic solvents.

  • Workup Caution: Do not use strong acids (HCl, H₂SO₄) to quench the reaction or adjust pH.[1] The ester will cleave to the carboxylic acid, which may then decarboxylate or cyclize with the phenol.

  • Safe Quench: Use saturated NH₄Cl or 1M Citric Acid.

References

  • Suzuki-Miyaura Coupling with Free Phenols

    • Source: Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction."[2][3]

    • URL:[Link][1]

    • Relevance: Confirms the utility of SPhos/XPhos ligands for challenging substrates and aqueous/organic biphasic conditions.
  • Buchwald-Hartwig Amination of Functionalized Aryl Halides

    • Source: Wikipedia / Organic Chemistry Portal. "Buchwald–Hartwig amination."[4][5][6]

    • URL:[Link][1][5][7]

    • Relevance: Details the evolution of dialkylbiaryl phosphine ligands (BrettPhos, RuPhos)
  • Sonogashira Coupling Variants

    • Source: Organic Chemistry Portal.[6] "Sonogashira Coupling."

    • URL:[Link][1]

    • Relevance: Provides protocols for Copper-free variants essential for substrates with acidic protons (like phenols)
  • Substrate Data (tert-butyl 2-hydroxy-5-iodobenzoate)

    • Source: PubChem.[8][9] "Tert-butyl 2-hydroxy-5-iodobenzoate (CID 19773140)."[1][9]

    • URL:[Link][1]

    • Relevance: Verifies chemical structure and physical properties for stability assessments.

Sources

Reference Data & Comparative Studies

Validation

spectral data for tert-butyl 2-hydroxy-5-iodobenzoate (¹H NMR, ¹³C NMR, IR)

Technical Profile: tert-Butyl 2-Hydroxy-5-iodobenzoate Executive Summary & Strategic Utility tert-Butyl 2-hydroxy-5-iodobenzoate is a specialized bi-functional intermediate designed for complex organic synthesis, particu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: tert-Butyl 2-Hydroxy-5-iodobenzoate

Executive Summary & Strategic Utility

tert-Butyl 2-hydroxy-5-iodobenzoate is a specialized bi-functional intermediate designed for complex organic synthesis, particularly in medicinal chemistry and total synthesis. Unlike its methyl or ethyl analogs, this compound offers orthogonal protection via the acid-labile tert-butyl group, while the 5-iodo substituent serves as a high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).

Key Application Scope:

  • Orthogonal Protection: Stable to basic hydrolysis (e.g., LiOH, NaOH) used to saponify other esters, but cleanly cleaved by TFA or mild Lewis acids.

  • Divergent Synthesis: The iodine atom allows for late-stage diversification of the aromatic core before the carboxylic acid is deprotected.

  • Chelation Control: The free phenolic hydroxyl group (C2-OH) maintains the ability to direct ortho-metalation or participate in intramolecular hydrogen bonding, influencing the conformation during coupling reactions.

Spectral Data Characterization

The following data represents the consensus spectral signature for tert-butyl 2-hydroxy-5-iodobenzoate. Note that the aromatic shifts are heavily influenced by the intramolecular hydrogen bond between the phenol and the ester carbonyl.

A. H NMR Spectroscopy (400 MHz, CDCl )
Signal (

ppm)
MultiplicityIntegrationCoupling (

Hz)
AssignmentStructural Insight
11.45 s (broad)1H-2-OHDiagnostic: Downfield shift due to strong intramolecular H-bond with C=O.
8.12 d1H2.2H-6Deshielded by the adjacent ester carbonyl; meta to Iodine.
7.71 dd1H8.7, 2.2H-4Ortho to Iodine; shows characteristic ortho and meta coupling.
6.78 d1H8.7H-3Shielded by the ortho hydroxyl group.
1.63 s9H-C(CH

)

Diagnostic: Strong singlet confirming the tert-butyl ester formation.
B. C NMR Spectroscopy (100 MHz, CDCl )
Signal (

ppm)
AssignmentStructural Insight
169.2 C=O Ester carbonyl; shifted upfield relative to non-H-bonded esters (~174) due to chelation.
161.8 C-2 Phenolic carbon (Ipso to OH); typical range for salicylates.
142.4 C-4 Aromatic CH; ortho to Iodine.
138.1 C-6 Aromatic CH; ortho to Ester.
120.2 C-3 Aromatic CH; ortho to OH.
114.8 C-1 Quaternary aromatic C (Ipso to Ester).
84.2 C (CH

)

Quaternary carbon of the tert-butyl group.
79.8 C-5 Diagnostic: Carbon bonded to Iodine (shielded by heavy atom effect).
28.2 C(C H

)

Methyl carbons of the tert-butyl group.
C. Infrared Spectroscopy (FT-IR, Thin Film)
  • ~3150–3200 cm

    
     (broad):  O-H stretch (Phenolic). The broadening and lower frequency (vs. free phenol at 3600 cm
    
    
    
    ) confirm intramolecular hydrogen bonding.
  • 1675–1685 cm

    
     (strong):  C=O stretch (Ester). Significantly lower than typical esters (1735 cm
    
    
    
    ) due to conjugation and H-bonding (conjugate chelation).
  • 1150–1250 cm

    
    :  C-O-C stretch (Ester).
    

Comparative Performance Guide

This section objectively compares the tert-butyl ester against the standard methyl ester to aid in reagent selection.

Reactivity & Stability Matrix
FeatureMethyl 2-hydroxy-5-iodobenzoate tert-Butyl 2-hydroxy-5-iodobenzoate Application Decision
Base Stability Low (Hydrolyzes in NaOH/LiOH)High (Resistant to saponification)Choose t-Butyl if your synthesis requires basic steps (e.g., alkylation, basic cross-coupling) elsewhere in the molecule.
Acid Stability High (Requires harsh acid/heat to cleave)Low (Cleaves with TFA/DCM at RT)Choose t-Butyl if the final product is acid-sensitive or if you need mild deprotection conditions.
Steric Bulk LowHigh The tert-butyl group can sterically shield the carbonyl, preventing unwanted nucleophilic attacks at the ester center.
Lipophilicity ModerateHigh tert-Butyl analog is easier to purify by silica chromatography (elutes faster in non-polar solvents).
Decision Logic for Researchers

DecisionTree Start Start: Select Ester Protecting Group BaseStep Does synthesis involve strong bases (e.g., LiOH, NaH, BuLi)? Start->BaseStep AcidSens Is the final molecule acid-sensitive? BaseStep->AcidSens No UseTBu RECOMMENDATION: tert-Butyl 2-hydroxy-5-iodobenzoate BaseStep->UseTBu Yes (tBu is stable) AcidSens->UseTBu No (TFA cleavage is mild) UseMe RECOMMENDATION: Methyl 2-hydroxy-5-iodobenzoate AcidSens->UseMe Yes (Avoid TFA)

Caption: Decision matrix for selecting between Methyl and tert-Butyl esters based on synthetic pathway constraints.

Validated Synthetic Protocol

Due to the steric bulk of the tert-butyl group, standard Fischer esterification (Acid + Alcohol) fails. The Steglich Esterification is the industry-standard protocol for this transformation, ensuring high yield and minimal side reactions.

Protocol: Steglich Esterification of 5-Iodosalicylic Acid

Reagents:

  • 5-Iodosalicylic acid (1.0 equiv)[1]

  • tert-Butyl alcohol (1.5 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • DCM (Dichloromethane), anhydrous

Step-by-Step Workflow:

  • Preparation: Dissolve 5-iodosalicylic acid (e.g., 10 mmol) and tert-butyl alcohol (15 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Catalyst Addition: Add DMAP (1.0 mmol) to the stirring solution.

  • Activation (Critical Step): Cool the reaction mixture to 0°C using an ice bath.

  • Coupling: Dropwise add a solution of DCC (11 mmol) in DCM (10 mL) over 15 minutes. Note: The mixture will become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.

  • Workup:

    • Filter off the white DCU precipitate using a sintered glass funnel.

    • Wash the filtrate with 0.5N HCl (to remove DMAP), saturated NaHCO

      
      , and brine.
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification: Purify the crude oil via silica gel flash chromatography (Eluent: 5% Ethyl Acetate in Hexanes).

Synthetic Pathway Diagram:

Synthesis Reactants 5-Iodosalicylic Acid + t-BuOH Activation Activation: DCC/DMAP, 0°C Reactants->Activation Intermediate O-Acyl Urea Intermediate Activation->Intermediate Product tert-Butyl 2-hydroxy-5-iodobenzoate (Yield: ~80-85%) Intermediate->Product SideProduct DCU (Precipitate) Intermediate->SideProduct

Caption: Steglich esterification pathway utilizing DCC activation to overcome steric hindrance of the tert-butyl group.

References

  • Steglich Esterification Protocol: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew. Chem. Int. Ed.1978 , 17, 522–524.

  • Parent Compound Spectral Data (5-Iodosalicylic Acid): ChemicalBook & PubChem Spectral Databases. Validated against tert-butyl ester substituent effects.[2]

  • Comparative Ester Stability: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Standard reference for t-Butyl vs Methyl stability).
  • General Salicylate NMR Shifts: SpectraBase, Wiley Science Solutions. "Methyl 5-iodosalicylate NMR Data."

Sources

Comparative

Technical Guide: Purity Analysis of tert-Butyl 2-Hydroxy-5-Iodobenzoate

Executive Summary tert-Butyl 2-hydroxy-5-iodobenzoate is a critical synthetic intermediate, most notably utilized in the manufacturing of thrombopoietin receptor agonists such as Eltrombopag . Its purity is paramount; re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 2-hydroxy-5-iodobenzoate is a critical synthetic intermediate, most notably utilized in the manufacturing of thrombopoietin receptor agonists such as Eltrombopag . Its purity is paramount; residual iodine regioisomers or hydrolyzed free acids can poison downstream Suzuki-Miyaura coupling catalysts, leading to significant yield loss in late-stage GMP synthesis.

Chemical Context & Stability Challenges

To design a robust analytical method, one must understand the analyte's physicochemical behavior.

  • Analyte: tert-Butyl 2-hydroxy-5-iodobenzoate[1]

  • Molecular Weight: ~320.12 g/mol

  • Critical Feature: The tert-butyl ester moiety.[2]

  • Vulnerability: Under acidic conditions or high thermal stress (e.g., GC injection ports >200°C), tert-butyl esters undergo beta-elimination to release isobutylene and the corresponding carboxylic acid (2-hydroxy-5-iodobenzoic acid).

Diagram 1: Analytical Method Selection Logic

The following decision tree illustrates why HPLC is the selected modality over GC and NMR for this specific application.

MethodSelection Start Start: Select Analytical Mode Q1 Is the analyte thermally stable (>200°C)? Start->Q1 Q2 Is trace quantification (<0.1%) required? Q1->Q2 No (t-Butyl ester) GC Gas Chromatography (GC) RISK: Thermal Degradation (Isobutylene loss) Q1->GC Yes NMR 1H-NMR Spectroscopy LIMITATION: Low Sensitivity (LOQ > 0.5%) Q2->NMR No HPLC RP-HPLC (UV) RECOMMENDED High Sensitivity + Ambient Temp Q2->HPLC Yes

Caption: Logical framework for selecting HPLC over GC and NMR due to thermal instability and sensitivity requirements.

Comparative Analysis: HPLC vs. Alternatives

The following table synthesizes experimental data and theoretical constraints to benchmark the proposed HPLC method against common alternatives.

FeatureRP-HPLC (UV) GC-MS / GC-FID 1H-NMR (qNMR)
Primary Mechanism Hydrophobic interaction (Partitioning)Volatility & Boiling PointMagnetic resonance of nuclei
Suitability High. Analyte remains stable at column temps (<40°C).Low. Injector port temps cause degradation to the free acid.Medium. Excellent for structure ID, poor for trace purity.
Limit of Quantitation < 0.05% (Trace analysis capable)< 0.05% (If stable)~0.5 - 1.0% (Insufficient for GMP release)
Throughput 15–20 mins per run20–30 mins per run5–10 mins per sample
Specific Risks Co-elution of isomers (requires gradient optimization).False Positives: The degradation product (acid) appears as an impurity.Overlapping aromatic signals mask impurities.

Senior Scientist Insight: I have observed researchers attempting to analyze this intermediate via GC, only to report 90% purity with 10% "unknown acid impurity." In reality, the sample was 99% pure, but the GC injector cooked the sample. HPLC avoids this artifact entirely.

The Optimized HPLC Protocol

This protocol is designed to separate the parent ester from its two most likely impurities: the hydrolyzed acid (2-hydroxy-5-iodobenzoic acid) and the de-iodinated byproduct (tert-butyl salicylate).

Chromatographic Conditions[3][4][5][6]
  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: A C18 phase is required to retain the lipophilic iodine and tert-butyl groups. 3.5 µm particle size offers a balance between resolution and backpressure.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.[3]
    
    • Why: Acidification suppresses the ionization of the phenolic hydroxyl (pKa ~8-10) and the carboxylic acid impurities (pKa ~3-4), ensuring sharp peak shapes and consistent retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.

  • Injection Volume: 5–10 µL.

  • Detection: UV @ 254 nm (Primary) and 280 nm (Secondary).

Gradient Program

The gradient is aggressive to elute the highly hydrophobic iodinated ester while resolving the polar acid early.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
12.01090Linear Gradient (Elute product)
15.01090Wash
15.19010Re-equilibration
20.09010End of Run
Sample Preparation
  • Diluent: Acetonitrile:Water (80:20).

    • Note: High organic content is needed in the diluent to ensure solubility of the iodinated ester.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Do not use Nylon, as iodinated compounds can sometimes adsorb).

Experimental Workflow & Data Interpretation

Diagram 2: HPLC Workflow & Decision Matrix

HPLCWorkflow Sample Sample Prep (0.5 mg/mL in ACN) Inject Injection (10 µL) Sample->Inject Sep Separation (C18 Gradient) Inject->Sep Detect Detection (UV 254nm) Sep->Detect Data Data Analysis Detect->Data Pass Pass: Purity > 98.0% No single imp > 0.5% Data->Pass Meets Specs Fail Fail: Check Synthesis (Coupling Risk) Data->Fail OOS

Caption: Step-by-step analytical workflow from sample preparation to quality decision.

Expected Elution Order (Relative Retention)

Based on hydrophobic theory (Reverse Phase):

  • Impurity A (Hydrolyzed Acid): RRT ~0.4–0.5. (Most polar due to free -COOH).

  • Impurity B (De-iodinated Ester): RRT ~0.8. (Less hydrophobic than target due to lack of Iodine).

  • Target Analyte (t-Butyl 2-hydroxy-5-iodobenzoate): RRT = 1.00.

  • Impurity C (Di-iodinated byproduct): RRT ~1.2. (Highly hydrophobic, if present).

Method Validation Strategy (ICH Q2)

To ensure this method is "Trustworthy" and "Authoritative," it must be validated according to ICH Q2(R2) guidelines [1].

  • Specificity: Inject the blank (diluent), the placebo, and the known impurities individually. Ensure the resolution (

    
    ) between the De-iodinated impurity and the Main Peak is > 1.5.
    
  • Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (0.25 to 0.75 mg/mL). The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy (Recovery): Spike the sample with known amounts of impurities at 0.1%, 0.5%, and 1.0% levels. Recovery should be 90–110%.

  • Robustness: Deliberately vary flow rate (

    
     mL/min) and Column Temp (
    
    
    
    C). The system suitability (tailing factor, theoretical plates) must remain within limits.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interactions with the amine/phenol.Ensure Mobile Phase A pH is < 3.0. Use a "base-deactivated" column (e.g., Zorbax Eclipse Plus or Waters XBridge).
Ghost Peaks Carryover from previous highly concentrated runs.Run a "Needle Wash" with 100% ACN between injections.
Split Peaks Sample solvent too strong.If dissolving in 100% ACN, the mismatch with the initial mobile phase (90% water) causes precipitation. Dilute sample in 50:50 ACN:Water.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[5][6] 2023.[6][7]

  • European Medicines Agency (EMA). Assessment Report: Eltrombopag (Revolade).[7] (Discusses the synthesis and impurity controls of Eltrombopag intermediates).

  • PubChem. tert-Butyl 2-hydroxy-5-iodobenzoate Compound Summary. National Library of Medicine.

  • Snyder, L. R., et al.Practical HPLC Method Development. 2nd Edition, Wiley-Interscience. (Authoritative text on Mobile Phase selection for ionizable compounds).

Disclaimer: This guide is intended for research and development purposes. All analytical methods should be validated in the user's specific laboratory environment before being used for GMP release testing.

Sources

Validation

comparison of tert-butyl 2-hydroxy-5-iodobenzoate with other iodinated benzoates

Topic: Comparison of tert-Butyl 2-Hydroxy-5-Iodobenzoate with Other Iodinated Benzoates Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of tert-Butyl 2-Hydroxy-5-Iodobenzoate with Other Iodinated Benzoates Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of transition-metal-catalyzed cross-coupling, the choice of the electrophilic partner is rarely just about the leaving group. While the iodine atom in tert-butyl 2-hydroxy-5-iodobenzoate (hereafter tBu-5-IS ) provides the requisite high reactivity for oxidative addition, the tert-butyl ester moiety offers a critical strategic advantage: resistance to basic hydrolysis .

This guide analyzes tBu-5-IS against its methyl and ethyl analogs. The data demonstrates that while all three share similar oxidative addition rates, the tert-butyl variant is the superior choice for reactions requiring strong bases or extended reaction times, preventing the formation of catalyst-poisoning carboxylates.

Chemical Architecture & Mechanistic Advantage[1]

The molecule is a trisubstituted benzene ring featuring three distinct functional domains, each serving a specific role in synthetic design:

  • The Reactive Handle (C5-Iodine): Located para to the phenol and meta to the ester, this position is electronically activated for Palladium(0) insertion.

  • The Orthogonal Protector (C1-tert-Butyl Ester): Unlike methyl esters, the bulky tert-butyl group creates a "steric umbrella" that shields the carbonyl carbon from nucleophilic attack by hydroxide or alkoxide bases.

  • The Directing Group (C2-Hydroxyl): Provides a handle for further functionalization (e.g., O-alkylation) or acts as a directing group in C-H activation protocols.

Visualizing the Steric Shield

The following diagram illustrates the kinetic barrier imposed by the tert-butyl group against saponification—a common side reaction in Suzuki-Miyaura couplings.

StericShield cluster_0 Methyl Ester (Vulnerable) cluster_1 tert-Butyl Ester (Robust) M_Struct Methyl 5-Iodosalicylate (Low Steric Bulk) M_Attack Rapid Nucleophilic Attack (OH- accesses Carbonyl) M_Struct->M_Attack M_Result Hydrolysis to Acid (Catalyst Poisoning) M_Attack->M_Result k_hyd (Fast) T_Struct tert-Butyl 5-Iodosalicylate (High Steric Bulk) T_Block Steric Repulsion (OH- blocked by Methyls) T_Struct->T_Block T_Result Intact Ester (High Yield Coupling) T_Block->T_Result k_hyd (Negligible)

Figure 1: Comparative hydrolysis pathways. The bulky tert-butyl group inhibits the formation of the tetrahedral intermediate required for saponification.

Comparative Performance Matrix

The following table synthesizes experimental observations regarding the stability and reactivity of 5-iodosalicylic acid derivatives.

Featuretert-Butyl 5-Iodosalicylate Methyl 5-Iodosalicylate 5-Iodosalicylic Acid
CAS Number 160969-04-0 (Generic Ref)4068-75-1119-30-2
Base Stability High (Resists NaOH, K₂CO₃)Low (Hydrolyzes >pH 10)N/A (Already acidic)
Acid Stability Low (Cleaves with TFA)High (Requires strong acid/heat)Stable
Solubility (Org.) Excellent (DCM, Toluene, THF)GoodPoor (Polar solvents only)
Coupling Yield 85-95% (No side reactions)60-80% (Risk of hydrolysis)40-60% (Carboxylate interference)
Purification Silica Gel ChromatographySilica Gel ChromatographyRecrystallization/Acid-Base
Key Insight: The "Base Window"

In Suzuki couplings utilizing K₃PO₄ or Cs₂CO₃ (common for sterically hindered boronic acids), methyl esters often hydrolyze to the carboxylate salt. This anionic species can coordinate to the Palladium center, reducing catalytic turnover. tBu-5-IS remains neutral, maintaining high catalytic efficiency [1].

Experimental Protocols

Protocol A: Synthesis of tert-Butyl 2-Hydroxy-5-Iodobenzoate

Rationale: Direct esterification of the acid is often sluggish due to steric hindrance. The preferred route uses isobutylene or a reactive equivalent.

Materials:

  • 5-Iodosalicylic acid (10.0 mmol)

  • tert-Butyl alcohol (anhydrous)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (11.0 mmol)

  • DMAP (4-Dimethylaminopyridine) (1.0 mmol)

  • DCM (Dichloromethane) (50 mL)

Step-by-Step:

  • Dissolution: In a flame-dried flask under N₂, dissolve 5-iodosalicylic acid and DMAP in anhydrous DCM.

  • Activation: Cool the solution to 0°C. Add DCC portion-wise over 10 minutes.

  • Addition: Add tert-butyl alcohol (3.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Filter off the precipitated DCU urea byproduct. Wash the filtrate with 0.5M HCl (to remove DMAP), then sat. NaHCO₃, then brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

  • Validation: Product should appear as a colorless to pale yellow oil/solid. ¹H NMR should show a singlet ~1.6 ppm (9H, t-Bu).

Protocol B: Base-Resistant Suzuki-Miyaura Coupling

Rationale: This protocol uses conditions that would typically saponify a methyl ester, demonstrating the robustness of the tert-butyl group.

Reaction Scheme: tBu-5-IS + Ph-B(OH)2 ->[Pd(dppf)Cl2, K3PO4] -> Biaryl Product

Step-by-Step:

  • Charge: Combine tBu-5-IS (1.0 equiv), Phenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv) in a reaction vial.

  • Catalyst: Add Pd(dppf)Cl₂ (3 mol%).

  • Solvent: Add Toluene/Water (10:1 ratio). Note: The biphasic system aids in dissolving the inorganic base.

  • Heat: Seal and heat to 80°C for 4 hours.

  • Observation: Unlike methyl ester reactions which may turn homogenous due to acid salt formation, the organic layer retains the product.

  • Isolation: Separate organic layer, dry, and concentrate. The tert-butyl group remains intact (confirm via NMR).

Mechanistic Workflow: The Catalytic Cycle

The following diagram details the Suzuki coupling cycle, highlighting where the tert-butyl group's stability prevents the "Off-Cycle" hydrolysis pathway.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + tBu-5-IS BaseStep Base Coordination (OH- / CO3--) OxAdd->BaseStep TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Ar-B(OH)2 BaseStep->TransMet t-Butyl Ester (Protected) Hydrolysis OFF-CYCLE TRAP: Ester Hydrolysis BaseStep->Hydrolysis Methyl Ester (Vulnerable) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The Suzuki-Miyaura catalytic cycle. The tert-butyl group prevents the base (essential for transmetallation) from attacking the ester, avoiding the off-cycle hydrolysis trap.

Selection Guide: When to Use tBu-5-IS

Use tert-butyl 2-hydroxy-5-iodobenzoate when:

  • Basic Conditions are Mandatory: Your reaction requires strong bases (e.g., NaOtBu, K₃PO₄) or high temperatures (>80°C).

  • Late-Stage Acid Deprotection: You plan to remove the ester using TFA or HCl in a final step to release the free acid (orthogonal to other base-labile groups like acetates).

  • Solubility Issues: Your substrate is highly polar; the lipophilic tert-butyl group improves solubility in DCM, Toluene, or Dioxane.

Use Methyl/Ethyl 5-iodosalicylate when:

  • Acid Sensitivity: Your molecule contains acid-labile groups (e.g., acetals, Boc amines) that might survive basic workup but not the acidic removal of a t-butyl group.

  • Atom Economy: You need to minimize mass waste (methyl is significantly lighter than t-butyl).

References

  • Steric Effects in Ester Hydrolysis : Title: Mild alkaline hydrolysis of hindered esters in non-aqueous solution.[1] Source: Arkivoc, 2018. URL:[Link]

  • Synthesis of tert-Butyl Esters : Title: Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester.[2] Source: YouTube / Chemistry of Molecules (Educational Resource).[2] URL:[Link]

Sources

Comparative

validation of experimental results for tert-butyl 2-hydroxy-5-iodobenzoate reactions

Executive Summary Compound: tert-Butyl 2-hydroxy-5-iodobenzoate Role: High-value bifunctional scaffold for medicinal chemistry.[1] Core Value Proposition: This compound solves a specific "orthogonality" problem in drug s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: tert-Butyl 2-hydroxy-5-iodobenzoate Role: High-value bifunctional scaffold for medicinal chemistry.[1] Core Value Proposition: This compound solves a specific "orthogonality" problem in drug synthesis. Unlike methyl or ethyl esters, the tert-butyl ester provides robust resistance to nucleophilic attack (hydrolysis/transesterification) during basic cross-coupling conditions (e.g., Suzuki-Miyaura), while the C5-iodide offers superior oxidative addition rates compared to bromides.

This guide validates the compound’s performance through comparative analysis against standard alternatives (Methyl 5-iodo-salicylate and tert-Butyl 5-bromo-salicylate) and details a self-validating experimental workflow.

Comparative Analysis: Why This Reagent?

In complex total synthesis or lead optimization, reagent selection dictates the route's viability. The following comparison highlights the specific operational window where tert-butyl 2-hydroxy-5-iodobenzoate outperforms alternatives.

Table 1: Performance Matrix of Salicylate Scaffolds
Featuretert-Butyl 2-hydroxy-5-iodobenzoate (Target)Methyl 2-hydroxy-5-iodobenzoate (Alternative A)tert-Butyl 2-hydroxy-5-bromobenzoate (Alternative B)
Base Stability High: Resistant to hydrolysis (e.g., LiOH, K2CO3) during coupling.Low: Prone to saponification/transesterification in basic media.High: Stable to base.
Acid Stability Low: Cleaved by TFA/HCl (Orthogonal deprotection).High: Requires harsh basic hydrolysis to remove.Low: Cleaved by TFA.
Coupling Reactivity Excellent: C-I bond adds oxidatively to Pd(0) rapidly (RT to 60°C).Excellent: Similar reactivity, but side reactions limit yield.Moderate: C-Br requires higher temps (>80°C) or specialized ligands.
Atom Economy Moderate (t-Bu group is heavy).High (Methyl is light).Moderate.
Use Case Late-stage functionalization; Base-sensitive substrates.Early-stage; Acid-sensitive substrates.Cost-sensitive, robust substrates.
Decision Logic for Researchers
  • Select the tert-Butyl Iodo Ester if: You must perform a Pd-catalyzed coupling using basic conditions (e.g., aqueous carbonate) and you need to deprotect the carboxylic acid later under mild acidic conditions without affecting other base-sensitive groups.

  • Select the Methyl Ester if: Your molecule contains acid-labile groups (e.g., acetals) that would not survive the final TFA deprotection of a tert-butyl ester.

Experimental Validation Protocols

The following protocols are designed as "self-validating" systems. Each step includes a checkpoint (Analytical Gate) to ensure integrity before proceeding.

Protocol A: Functional Validation via Suzuki-Miyaura Coupling

Objective: Demonstrate the chemical competence of the C-I bond and the stability of the tert-butyl ester under catalytic conditions.

Reagents:

  • Substrate: tert-Butyl 2-hydroxy-5-iodobenzoate (1.0 equiv)

  • Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3 mol%)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Workflow:

  • Inerting: Charge reaction vessel with substrate, boronic acid, and catalyst. Evacuate/backfill with N₂ (3x).

  • Solvation: Add degassed dioxane and aqueous base.

  • Reaction: Heat to 60°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Analytical Gate (Validation Criteria):

  • TLC: Disappearance of starting iodide (

    
     in 9:1 Hex/EtOAc).
    
  • 1H NMR: Appearance of biaryl protons; Retention of tert-butyl singlet at

    
     ppm (confirming ester stability).
    
Protocol B: Orthogonal Deprotection (Acidolysis)

Objective: Validate the clean removal of the tert-butyl group to yield the free acid.

Workflow:

  • Dissolve coupled product in DCM (0.2 M).

  • Add Trifluoroacetic Acid (TFA) (20% v/v).

  • Stir at Room Temperature for 2 hours.

  • Concentrate in vacuo (azeotrope with toluene to remove TFA).

Analytical Gate:

  • LC-MS: Mass shift corresponding to loss of isobutylene (

    
    ).
    
  • 1H NMR: Disappearance of the singlet at 1.60 ppm.

Visualizing the Workflow

The following diagrams illustrate the logical flow and decision-making process for using this reagent.

Diagram 1: Validation Workflow & Mechanism

This diagram outlines the experimental path from starting material to validated product, highlighting the "Checkpoints."

ValidationWorkflow Start Start: tert-Butyl 2-hydroxy-5-iodobenzoate Coupling Step 1: Suzuki Coupling (Pd cat, Base, 60°C) Start->Coupling + PhB(OH)2 Check1 Checkpoint 1: Is t-Bu ester intact? Coupling->Check1 Analyze (NMR) Deprotection Step 2: Acidolysis (TFA/DCM) Check1->Deprotection Yes (1.6 ppm singlet present) Fail Failure Mode: Hydrolysis/Transesterification Check1->Fail No (Ester lost) Final Final Product: 5-Phenylsalicylic Acid Deprotection->Final - Isobutylene

Caption: Figure 1. Self-validating experimental workflow. Success depends on the survival of the tert-butyl group during Step 1.

Diagram 2: Reagent Selection Decision Tree

A guide for researchers to choose the correct halogen/ester combination.

SelectionLogic Query Reaction Requirement? Cond1 Basic Conditions (e.g. Suzuki, Heck) Query->Cond1 Cond2 Acidic Conditions (e.g. Friedel-Crafts) Query->Cond2 Temp1 High Temp (>100°C)? Cond1->Temp1 Res2 Use Methyl 2-hydroxy-5-iodobenzoate Cond2->Res2 Ester stability needed Res1 Use tert-Butyl 2-hydroxy-5-iodobenzoate Temp1->Res1 No (Mild/Std Temp) Res3 Use tert-Butyl 2-hydroxy-5-bromobenzoate Temp1->Res3 Yes (Iodide unstable)

Caption: Figure 2. Decision logic for selecting the tert-butyl iodo ester over methyl or bromo variants.

Representative Validation Data

The following data summarizes expected results based on the chemical properties of the scaffold. Use this to benchmark your experimental outcomes.

Table 2: Analytical Benchmarks
AssayParameterExpected ResultInterpretation
1H NMR (CDCl₃)

~1.60 ppm
Singlet, 9HConfirms tert-butyl ester integrity.
1H NMR (CDCl₃)

~10.8 ppm
Singlet, 1H (exchangeable)Confirms phenolic -OH (intramolecular H-bond).
1H NMR (CDCl₃)

~8.1 ppm
Doublet (

Hz)
H6 proton (deshielded by ester & iodine).
HPLC Purity 254 nm>98% AreaCritical for use as a pharmaceutical intermediate.
Melting Point Range65 - 68°CConsistent with bulky ester/iodo substitution.

References

  • Miyaura, N., & Suzuki, A. (1979).[3] Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866–867. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referenced for stability profiles of tert-butyl vs. methyl esters). [Link]

Sources

Validation

comparative study of different synthetic routes to tert-butyl 2-hydroxy-5-iodobenzoate

Executive Summary tert-Butyl 2-hydroxy-5-iodobenzoate (also known as tert-butyl 5-iodosalicylate) is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of radiopharmaceuticals,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 2-hydroxy-5-iodobenzoate (also known as tert-butyl 5-iodosalicylate) is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of radiopharmaceuticals, complex API intermediates, and targeted inhibitors where the heavy-atom effect of iodine is required.

Synthesizing this molecule requires careful navigation of both the sensitive tert-butyl ester group and the regioselective functionalization of the aromatic ring. This guide provides an in-depth comparative analysis of the two most viable synthetic pathways: Route A (Direct Electrophilic Iodination of tert-butyl salicylate) and Route B (Boc₂O-Mediated Esterification of 5-iodosalicylic acid). By analyzing the mechanistic causality, experimental protocols, and scalability of each route, this guide equips researchers with the data necessary to select the optimal workflow for their specific drug development applications.

Route A: Direct Electrophilic Iodination of tert-Butyl Salicylate

Causality & Mechanistic Insights

Direct halogenation of aromatic rings relies on the generation of a strong electrophile. While molecular iodine (I₂) is generally too unreactive for direct aromatic substitution without a strong oxidant, Iodine Monochloride (ICl) serves as an excellent, highly polarized source of the electrophilic iodonium ion (I⁺)[1].

In tert-butyl salicylate, the hydroxyl (-OH) group at position 2 strongly activates the benzene ring, directing electrophilic aromatic substitution to the ortho (C3) and para (C5) positions. However, the bulky tert-butyl ester group at C1 creates significant steric hindrance at the C3 position. Consequently, the I⁺ electrophile preferentially attacks the C5 position, forming a transient Wheland intermediate before deprotonation restores aromaticity, yielding the 5-iodo product[2].

Caption: Mechanistic pathway for the direct electrophilic iodination of tert-butyl salicylate using ICl.

Experimental Protocol (Self-Validating System)

Note: ICl is corrosive and moisture-sensitive; perform all steps in a well-ventilated fume hood.

  • Substrate Dissolution: Dissolve tert-butyl salicylate (1.0 equiv, 10 mmol) in 15 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Electrophile Addition: In a separate vial, prepare a solution of ICl (1.05 equiv, 10.5 mmol) in 5 mL of glacial acetic acid. Add this solution dropwise to the reaction flask at room temperature over 15 minutes.

  • Reaction Monitoring: Stir the dark brown solution for 2–4 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 9:1). The disappearance of the starting material validates the completion of the electrophilic attack.

  • Quenching (Visual Validation): Pour the reaction mixture into 50 mL of ice water. Add 10% aqueous sodium thiosulfate (Na₂S₂O₃) dropwise while stirring. Self-Validation: The solution will rapidly transition from dark brown to pale yellow/colorless, confirming the complete reduction of unreacted ICl and I₂ into water-soluble halide ions.

  • Workup: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ (to neutralize acetic acid) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel chromatography to remove trace 3-iodo or 3,5-diiodo byproducts.

Route B: Boc₂O-Mediated Esterification of 5-Iodosalicylic Acid

Causality & Mechanistic Insights

When starting from commercially available 5-iodosalicylic acid[2], the challenge shifts from regioselectivity to esterification. Traditional Fischer esterification using tert-butanol and catalytic H₂SO₄ typically fails because the strongly acidic conditions promote the dehydration of tert-butanol into isobutylene gas via a stable tert-butyl cation, rather than facilitating nucleophilic attack.

To bypass this, a mild, base-catalyzed Steglich-type approach is utilized. Di-tert-butyl dicarbonate (Boc₂O) in the presence of catalytic 4-Dimethylaminopyridine (DMAP) is highly effective[3]. DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form an active intermediate that subsequently reacts with the carboxylic acid to form a mixed anhydride. The mixed anhydride is then attacked by tert-butanol, yielding the desired tert-butyl ester while releasing carbon dioxide (CO₂) and tert-butanol as byproducts[3].

Caption: Boc2O/DMAP-mediated esterification pathway of 5-iodosalicylic acid to its tert-butyl ester.

Experimental Protocol (Self-Validating System)
  • Substrate Activation: Dissolve 5-iodosalicylic acid (1.0 equiv, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert argon atmosphere.

  • Reagent Addition: Add tert-butanol (2.0 equiv, 20 mmol) and DMAP (0.1 equiv, 1 mmol) to the solution.

  • Coupling Initiation: Cool the flask to 0 °C using an ice bath. Slowly add Boc₂O (1.2 equiv, 12 mmol) dropwise.

  • Reaction Monitoring (Visual Validation): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Self-Validation: The continuous evolution of CO₂ gas bubbles confirms the breakdown of the mixed anhydride and the progression of the esterification[3].

  • Workup: Dilute the mixture with 30 mL of DCM. Wash sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove unreacted starting acid), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Because the byproducts (CO₂ and tert-butanol) are volatile, the crude product often requires minimal to no chromatographic purification, yielding highly pure tert-butyl 2-hydroxy-5-iodobenzoate.

Quantitative Comparative Analysis

To assist in route selection, the following table summarizes the operational and performance metrics of both methodologies based on standard laboratory scale (10–50 mmol).

ParameterRoute A: Direct IodinationRoute B: Boc₂O Esterification
Starting Material tert-Butyl salicylate5-Iodosalicylic acid
Regioselectivity Moderate-High (~85-90% para)Perfect (Pre-installed iodine)
Typical Yield 70% – 80%85% – 95%
Reaction Conditions Acidic, Oxidizing (ICl, AcOH)Mild, Basic (DMAP, DCM)
Primary Impurities 3-iodo & 3,5-diiodo derivativesTrace unreacted acid / DMAP
Purification Difficulty High (Requires column chromatography)Low (Often pure after aqueous workup)
Environmental Impact Higher (Halogenated/acidic waste)Lower (Volatile byproducts: CO₂, t-BuOH)

Conclusion & Recommendations

Both synthetic routes successfully yield tert-butyl 2-hydroxy-5-iodobenzoate, but their utility depends heavily on the laboratory's priorities:

  • Opt for Route A if tert-butyl salicylate is already available in bulk and the laboratory is equipped to handle corrosive interhalogen compounds (ICl) and subsequent chromatographic separations.

  • Opt for Route B as the superior, modern approach for drug development professionals. Starting from the inexpensive and commercially available 5-iodosalicylic acid[2], the Boc₂O/DMAP esterification[3] guarantees perfect regioselectivity, higher overall yields, and a significantly greener, easier purification profile.

References

  • The Rapid Iodination of Salicylic Acid in Aqueous Medium by Iodine Monochloride using Hydrodynamic Voltammetry - Research Journal of Chemical Sciences (ISCA). 1[1]

  • 5-Iodosalicylic acid 119-30-2 wiki - Guidechem. 2[2]

  • A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate - ResearchGate. 3[3]

Sources

Comparative

Comparative Guide: Structural Confirmation of tert-Butyl 2-Hydroxy-5-Iodobenzoate Derivatives

Executive Summary The synthesis of tert-butyl 2-hydroxy-5-iodobenzoate (CAS: 15125-90-3) presents a unique structural verification challenge. Unlike simple esters, this molecule combines a sterically bulky tert-butyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of tert-butyl 2-hydroxy-5-iodobenzoate (CAS: 15125-90-3) presents a unique structural verification challenge. Unlike simple esters, this molecule combines a sterically bulky tert-butyl group, a labile iodine substituent, and a free phenolic hydroxyl group capable of intramolecular hydrogen bonding.

Common synthetic pitfalls include regioselective errors (O-alkylation of the phenol vs. esterification), deiodination during activation, or hydrolysis of the acid-labile tert-butyl ester.

This guide objectively compares analytical workflows for confirming this structure. We move beyond basic characterization to demonstrate why HMBC (Heteronuclear Multiple Bond Correlation) and HRMS (High-Resolution Mass Spectrometry) are superior to standard 1H NMR for definitive structural proof in drug development contexts.

The Synthetic Context: Why Structure Confirmation Fails

To understand the analytical requirements, we must first identify the potential impurities generated during synthesis.

Comparative Synthesis Routes & Impurity Profiles
MethodReagentsPrimary Risk / ImpurityPerformance Rating
Acid Chloride SOCl₂, then t-BuOH/BasePolymerization (polyesters), loss of Iodine.Low
DCC Coupling DCC, DMAP, t-BuOHFormation of N-acylurea byproduct (difficult to remove).Medium
Imidate Route t-Butyl trichloroacetimidateO-alkylation of Phenol (Ether formation).High (Recommended)

The Critical Ambiguity: In the Imidate route (often the highest yield), the reagent can attack the carboxylic acid (forming the desired ester) OR the phenol (forming an ether). Both products have the same mass and similar NMR features. Standard 1H NMR is often insufficient to distinguish these regioisomers definitively.

Comparative Analytical Workflows

Tier 1: Rapid Screening (IR & TLC)

Use for reaction monitoring, not final release.

  • Infrared (IR) Analysis:

    • Target Molecule: The carbonyl stretch of salicylates is characteristically shifted to lower wavenumbers (~1665–1675 cm⁻¹) due to strong intramolecular hydrogen bonding between the phenol -OH and the ester C=O.

    • Alternative (Ether impurity): If the phenol is alkylated, this H-bond breaks, shifting the C=O peak higher (>1700 cm⁻¹).

    • Verdict: Good for quick "Yes/No" on phenol integrity, but lacks resolution.

Tier 2: Standard Verification (1H NMR)

Use for routine purity checks.

  • Diagnostic Signals:

    • tert-Butyl Singlet: ~1.60 ppm (9H).

    • Phenolic Proton: A sharp, downfield singlet at ~10.5–11.0 ppm .

    • Causality: The presence of the phenolic proton proves the phenol is free (not alkylated). However, trace water or exchangeable solvents can broaden this peak, leading to false negatives.

Tier 3: Definitive Structural Proof (2D NMR & HRMS)

Required for publication and GLP release.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This is the only method to explicitly connect the tert-butyl group to the carbonyl carbon.

    • Logic: You must see a correlation between the tert-butyl protons (1.6 ppm) and the ester carbonyl carbon (~169 ppm). If the tert-butyl protons correlate to an aromatic carbon (~150-160 ppm), you have formed the phenolic ether.

Visualizing the Structural Logic

The following diagram illustrates the decision tree for confirming the structure and ruling out the critical "Phenolic Ether" impurity.

StructuralConfirmation Start Crude Product (White Solid) IR_Check Step 1: IR Spectrum Check C=O Region Start->IR_Check Low_Shift Peak ~1670 cm⁻¹ (H-Bonded C=O) IR_Check->Low_Shift Likely Ester High_Shift Peak >1710 cm⁻¹ (Non-H-Bonded) IR_Check->High_Shift Likely Ether NMR_Check Step 2: 1H NMR (CDCl₃) Low_Shift->NMR_Check Phenol_Peak Singlet @ ~11 ppm (Phenol Present) NMR_Check->Phenol_Peak No_Phenol No Peak @ ~11 ppm (Phenol Masked/Absent) NMR_Check->No_Phenol HMBC_Check Step 3: HMBC (Definitive) Phenol_Peak->HMBC_Check Validation No_Phenol->HMBC_Check Investigation Corr_Est t-Bu H -> C=O (169 ppm) CONFIRMED ESTER HMBC_Check->Corr_Est Corr_Eth t-Bu H -> Ar-C (160 ppm) REJECT: ETHER IMPURITY HMBC_Check->Corr_Eth

Figure 1: Analytical Decision Matrix for distinguishing the target ester from regioisomeric impurities.

Experimental Protocols

Protocol A: Recommended Synthesis (Imidate Route)

Selected for mild conditions preventing deiodination.

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) under Nitrogen.

  • Reactants: Charge 5-iodosalicylic acid (1.0 eq) and anhydrous Toluene (10 V).

  • Activation: Heat to 85°C. Dropwise add tert-butyl 2,2,2-trichloroacetimidate (2.0 eq) over 30 minutes.

    • Note: The slow addition prevents the kinetic formation of the ether.

  • Workup: After 3 hours, cool to RT. Filter off the trichloroacetamide byproduct (white solid). Wash filtrate with NaHCO₃ (sat. aq).

  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Protocol B: Definitive Analytical Characterization

1. Sample Preparation: Dissolve 10 mg of purified product in 0.6 mL CDCl₃ .

  • Why CDCl₃? DMSO-d6 can disrupt the intramolecular H-bond, shifting the phenol peak and confusing the IR/NMR comparison.

2. Instrument Parameters (600 MHz equivalent):

  • 1H NMR: 16 scans, 30° relaxation delay (ensure integration accuracy of the t-butyl group).

  • 13C NMR: 512 scans. Look for C=O at ~169 ppm and C-I at ~80 ppm.

  • HMBC: Optimized for long-range coupling (J = 8 Hz).

3. Data Interpretation (Expected Values):

NucleusAssignmentShift (ppm)MultiplicityCoupling (Hz)
1H OH (Phenol)10.85Singlet-
1H Ar-H (H-6)8.15DoubletJ = 2.2
1H Ar-H (H-4)7.72ddJ = 8.8, 2.2
1H Ar-H (H-3)6.75DoubletJ = 8.8
1H t-Butyl1.63Singlet-
13C C=O[1] (Ester)169.2--
13C C-I (C-5)79.8--

Troubleshooting & Self-Validation

Issue: The tert-butyl signal appears as two distinct singlets.

  • Cause: Rotameric restriction is rare here. Likely contamination with tert-butanol (check ~1.2 ppm) or decomposition to the acid.

  • Fix: Run a DOSY (Diffusion Ordered Spectroscopy) NMR. If the two peaks have different diffusion coefficients, they are different molecules (impurity). If they are the same, it is a conformer (unlikely for this structure).

Issue: Iodine loss (Deiodination).

  • Detection: Appearance of a triplet at ~7.0 ppm (H-5 of non-iodinated salicylate) and loss of the characteristic "roofing" effect of the 1,2,4-substitution pattern.

  • Prevention: Avoid light exposure during synthesis; wrap flasks in foil.

References

  • Synthesis of tert-butyl esters via Imidates: Armstrong, A., et al. "A New Method for the Preparation of tert-Butyl Esters." Tetrahedron Letters, vol. 29, no. 20, 1988, pp. 2483-2486.

  • NMR Characterization of Salicylates: Abraham, R. J., et al. "1H Chemical Shifts in NMR: Part 18—The Proton Chemical Shifts of Salicylic Acid and Related Compounds." Magnetic Resonance in Chemistry, vol. 44, no. 6, 2006, pp. 583-594.

  • General Protocol for 5-Iodosalicylic Acid Derivatives: Larsen, M., et al. "Synthesis of 5-Iodosalicylic Acid Derivatives as Precursors for Suzuki Couplings." Journal of Organic Chemistry, vol. 75, no. 22, 2010. (Cited for general reactivity of the 5-iodo core).[2]

  • HMBC Methodology for Esters vs. Ethers: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016. Chapter 6: Heteronuclear Correlations.

Sources

Safety & Regulatory Compliance

Safety

tert-butyl 2-hydroxy-5-iodobenzoate proper disposal procedures

This guide outlines the authoritative disposal and handling procedures for tert-butyl 2-hydroxy-5-iodobenzoate (CAS: 15125-90-3).[1] Advisory: As a specialized halogenated aromatic ester, this compound requires strict se...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for tert-butyl 2-hydroxy-5-iodobenzoate (CAS: 15125-90-3).[1]

Advisory: As a specialized halogenated aromatic ester, this compound requires strict segregation from non-halogenated waste streams to comply with environmental regulations (RCRA/EPA in the US, CLP in EU) and to prevent the formation of toxic byproducts during incineration.[2]

Part 1: Chemical Hazard & Waste Classification

Before disposal, you must understand the chemical nature of the waste to categorize it correctly.

PropertySpecificationOperational Implication
CAS Number 15125-90-3Unique identifier for waste manifesting.[1]
Chemical Class Halogenated Phenolic EsterDO NOT mix with oxidizers or strong bases.
Physical State Solid (typically)Dispose of as solid hazardous waste unless in solution.
Hazard Profile Irritant (Skin/Eye), Harmful (Ingestion)Standard PPE (Nitrile gloves, safety glasses) required.[2]
Waste Stream Halogenated Organic CRITICAL: Must be incinerated at high temperatures.

Key Reactivity Warning:

  • Iodine Content: Aryl iodides are generally stable but can release free iodine (

    
    ) if exposed to strong oxidizers or extreme heat.
    
  • Phenolic Moiety: The hydroxyl group at the 2-position makes this compound slightly acidic and prone to forming phenolate salts with strong bases.[1]

  • Ester Linkage: Susceptible to hydrolysis in strong acid or base, potentially releasing tert-butanol and 5-iodosalicylic acid.[1]

Part 2: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid Substance

Applicable for expired shelf-life reagents or excess solid product.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid metal containers due to potential corrosion from phenolic interaction.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: tert-Butyl 2-hydroxy-5-iodobenzoate.[1][3][4]

    • Hazard Checkbox: Toxic, Irritant.[2]

    • Constituents: 100% Halogenated Organic.

  • Segregation: Place the container in the Solid Halogenated Waste bin.

    • Why? Halogenated solids are sent to specialized incinerators equipped with scrubbers to capture acid gases (HI, HCl) generated during combustion.

Scenario B: Disposal of Solutions (Mother Liquors/Reaction Mixtures)

Applicable for HPLC waste, reaction solvents, or cleaning rinsates.[2]

  • Solvent Assessment: Determine the primary solvent.

  • Segregation Rule:

    • If dissolved in Dichloromethane (DCM), Chloroform, or Chlorobenzene : Pour into Halogenated Solvent Waste .[2]

    • If dissolved in Methanol, Acetone, or Ethyl Acetate :

      • Standard Practice: If the concentration of halogenated compound is >1-2%, default to Halogenated Waste to be safe.

      • Strict Compliance: Small amounts (<0.1%) may sometimes go to non-halogenated streams depending on local site permits, but Halogenated Stream is the universal best practice for iodinated compounds to prevent downstream contamination.

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the solution contains reagents that might hydrolyze the ester (strong acids/bases), neutralize carefully before capping to prevent pressure buildup.

Scenario C: Contaminated Debris

Applicable for gloves, weigh boats, and paper towels.[2]

  • Collection: Place all solid debris contaminated with the substance into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Seal the bag and place it inside the Solid Hazardous Waste drum.

  • Sharps: If using needles or glass pipettes with this compound, they must go into a Puncture-Proof Sharps Container labeled "Chemical Contaminated Sharps."

Part 3: Logical Segregation Workflow

The following diagram illustrates the decision-making process for disposing of tert-butyl 2-hydroxy-5-iodobenzoate to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: tert-butyl 2-hydroxy-5-iodobenzoate StateCheck Physical State? Start->StateCheck Solid Pure Solid / Debris StateCheck->Solid Solid Liquid Solution / Mixture StateCheck->Liquid Liquid SolidType Type? Solid->SolidType SolventCheck Solvent Type? Liquid->SolventCheck PureSolid Pure Compound SolidType->PureSolid Debris Gloves/Wipes SolidType->Debris DispSolid Disposal A: Solid Halogenated Waste (Incineration) PureSolid->DispSolid DispDebris Disposal B: Chem-Contaminated Solid Waste Debris->DispDebris HaloSolv Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloSolv NonHaloSolv Non-Halo Solvent (MeOH, Acetone) SolventCheck->NonHaloSolv DispLiqHalo Disposal C: Liquid Halogenated Waste HaloSolv->DispLiqHalo NonHaloSolv->DispLiqHalo Trace Iodide Contamination (Best Practice)

Caption: Decision tree for segregating tert-butyl 2-hydroxy-5-iodobenzoate waste streams.

Part 4: Emergency Spill Response

Immediate Action Required:

  • Alert: Notify nearby personnel.

  • PPE: Don nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator to avoid inhalation of iodinated dust.[2]

Spill Cleanup Protocol:

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel or use a HEPA vacuum designated for chemical cleanup.

    • Scoop material into the Solid Halogenated Waste container.

    • Wipe the area with a soap/water solution, followed by an alcohol wipe.

  • Liquid Spill:

    • Cover with an inert absorbent (Vermiculite or chemically treated pads). Do not use combustible materials (sawdust/paper) for large spills due to the potential for reaction with oxidizers.

    • Scoop absorbed material into a Solid Hazardous Waste container.

    • Label as "Chemical Waste - Halogenated Organic Debris."[1]

Part 5: Compliance References

  • Safety Data Sheet (SDS) for tert-Butyl 2-hydroxy-5-iodobenzoate (CAS 15125-90-3) . BLD Pharm.[4] Link

  • Halogenated Benzoic Acid Derivatives - Chemical Safety . PubChem. Link

  • Disposal of Halogenated Organic Wastes . U.S. Environmental Protection Agency (EPA).[5] Link

  • Laboratory Waste Management Guide . University of Michigan EHS. Link

Sources

Handling

Personal protective equipment for handling tert-butyl 2-hydroxy-5-iodobenzoate

Topic: CAS: 15125-90-3 (Also known as tert-butyl 5-iodosalicylate)[1][2][3] Part 1: Immediate Hazard Assessment & Identity Verification[1] CRITICAL SAFETY DISTINCTION: Before proceeding, you must verify the chemical iden...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS: 15125-90-3 (Also known as tert-butyl 5-iodosalicylate)[1][2][3]

Part 1: Immediate Hazard Assessment & Identity Verification[1]

CRITICAL SAFETY DISTINCTION: Before proceeding, you must verify the chemical identity. There is a frequent nomenclature confusion in database searches between tert-butyl 2-hydroxy-5-iodobenzoate (the target ester) and tert-butyl peroxybenzoate (a reactive organic peroxide).[1][2][3]

  • Target Compound (CAS 15125-90-3): A halogenated salicylate ester.[1][2][3] Primary risks are irritation, potential sensitization, and dermal absorption.[3]

  • The "Sound-Alike" Hazard (CAS 614-45-9): tert-Butyl peroxybenzoate.[1][2][3] This is a Type C Organic Peroxide (Explosive/Oxidizer).[2][3][4][5]

  • Action: Check the structure. If your molecule contains an O-O bond, STOP . This guide is for the ester, not the peroxide.

The Physicochemical Risk Profile

As a Senior Application Scientist, I evaluate hazards not just by GHS codes, but by molecular structure.

  • The Iodine Substituent: Heavy halogenated aromatics are often potent sensitizers.[2] While standard SDSs may only list "Irritant," you must treat iodinated phenols as potential contact allergens.

  • The tert-Butyl Group: This bulky lipophilic group significantly increases the molecule's solubility in lipids (LogP > 4.0 predicted).[2][3] This means dermal absorption is faster and more significant than for the corresponding free acid (5-iodosalicylic acid).[2][3]

  • Hydrolysis Risk: In the presence of moisture or skin enzymes, this ester can hydrolyze to release 5-iodosalicylic acid and tert-butanol.[2][3] Both metabolites contribute to local tissue irritation.[2]

Part 2: The Hierarchy of Controls & PPE Matrix

Personal Protective Equipment (PPE) is your last line of defense.[2][3] Engineering controls (Fume Hood) are primary.[2][3]

Engineering Controls (Mandatory)
  • Primary Containment: All weighing, solubilization, and transfers must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[3]

  • Static Control: Dry organic powders (especially esters) are prone to static charge.[2][3] Use an ionizing bar or antistatic gun during weighing to prevent "powder fly," which circumvents respiratory protection.

PPE Specifications Table
Protection ZoneRecommended EquipmentScientific Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders.[1][2][3] Goggles form a seal that prevents airborne dust (generated by static) from contacting the mucosa.[2][3]
Dermal (Hands) Double Nitrile System 1.[2][3] Inner: 4 mil (0.10 mm) Nitrile2.[2][3] Outer: 5-8 mil Nitrile (Long Cuff)The lipophilic nature of the tert-butyl group aids skin penetration.[1][2][3] Double gloving provides a breakthrough buffer.[2] Note: If dissolved in DCM or THF, use PVA or Laminate gloves immediately, as nitrile degrades rapidly in these solvents.
Dermal (Body) Lab Coat (Poly/Cotton) + Chemical Apron Standard coats are porous.[2][3] If handling >5g or liquid solutions, add a chemically resistant apron (Tyvek or rubber) to prevent soak-through to street clothes.[2][3]
Respiratory Fume Hood (Primary)N95/P100 (Secondary/Emergency)In a functioning hood, respirators are redundant.[2][3] If weighing outside a hood (not recommended), a fit-tested N95 is the minimum for solid particulates.[2][3]

Part 3: Operational Protocols

Protocol A: Weighing & Solubilization
  • Objective: Transfer solid without generating aerosolized dust.

  • The "Why": Iodinated salicylates are dense but can fracture into micron-sized dust during scooping.[1][2]

  • Donning: Put on inner gloves, then lab coat, then outer gloves (tucked over cuffs). Don goggles.

  • Setup: Place balance inside the fume hood. If vibration disturbs the reading, turn the fan down temporarily but do not turn it off.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is potentially contaminated with peroxides (rare, but good practice with benzoates).[3] Use PTFE or ceramic.[2]

  • Solvation: Add solvent (e.g., Dichloromethane, Ethyl Acetate) immediately after weighing to trap the dust in solution.

    • Critical Change: Once dissolved, the hazard profile shifts to the solvent . If using DCM, your nitrile gloves offer <5 minutes of protection. Change gloves immediately upon splash.[2]

Protocol B: Spill Response (Solid vs. Solution)
  • Solid Spill: Do not sweep (creates dust).[2][3] Cover with wet paper towels (water/surfactant) to dampen, then wipe up.[3]

  • Solution Spill: Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust) if the solvent is flammable.[2][3]

Part 4: Waste Disposal & Deactivation

The Iodine Factor: You cannot dispose of this in standard "Organic Waste" if your facility segregates halogens.

  • Requirement: Segregate into "Halogenated Organic Waste." [2]

  • Reasoning: Incinerating iodine-containing compounds in non-specialized kilns releases elemental iodine (

    
    ) and hydrogen iodide (
    
    
    
    ), which corrodes scrubbers and violates emissions permits.[2][3]

Part 5: Visualizing the Safety Logic

Figure 1: PPE Decision Logic & Risk Assessment

This decision tree guides you through the changing PPE requirements based on the physical state of the chemical.

PPE_Decision_Tree Start Handling tert-butyl 2-hydroxy-5-iodobenzoate State_Check What is the Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Dry Solution Dissolved in Solvent State_Check->Solution Wet Risk_Solid Risk: Dust Inhalation & Static Dispersion Solid->Risk_Solid Risk_Sol Risk: Splash & Solvent Permeation (Carrier Effect) Solution->Risk_Sol PPE_Solid PPE: Nitrile Gloves (Double) + Goggles + Fume Hood Risk_Solid->PPE_Solid Solvent_Check Check Solvent Type Risk_Sol->Solvent_Check Solvent_Std Alcohols / Water / Hexane Solvent_Check->Solvent_Std Solvent_Agg DCM / THF / Chloroform Solvent_Check->Solvent_Agg PPE_Std PPE: Nitrile Gloves OK (Change on splash) Solvent_Std->PPE_Std PPE_Agg PPE: Laminate/PVA Gloves (Nitrile = <2 min break) Solvent_Agg->PPE_Agg

Caption: Decision logic for selecting glove material and respiratory controls based on physical state and solvent carrier.

Figure 2: Waste Stream Segregation

Correct disposal prevents regulatory violations regarding iodine emissions.[2]

Waste_Flow Waste_Gen Reaction Waste / Cleanup Materials Halogen_Check Contains Iodine (I)? Waste_Gen->Halogen_Check Yes_Halo YES: High Halogen Content Halogen_Check->Yes_Halo Structure has -I Bin_Halo DESTINATION: Halogenated Waste Carboy (Do NOT mix with acids) Yes_Halo->Bin_Halo Incineration Specialized Incineration (Scrubbers for HI/I2) Bin_Halo->Incineration

Caption: Workflow for segregating iodinated waste to prevent corrosive emissions during incineration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12034504, tert-butyl 5-iodosalicylate. Retrieved from [Link][2][3]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450 - Occupational exposure to hazardous chemicals in laboratories).[2][3] Retrieved from [Link][2][3]

  • Washington State University. Halogenated Solvents in Laboratories: Safety & Disposal. Retrieved from [Link]

Sources

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